molecular formula C12H24O2 B1582686 2-Ethylhexyl butyrate CAS No. 25415-84-3

2-Ethylhexyl butyrate

Cat. No.: B1582686
CAS No.: 25415-84-3
M. Wt: 200.32 g/mol
InChI Key: LFEQNZNCKDNGRM-UHFFFAOYSA-N
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Description

2-Ethylhexyl Butyrate (CAS RN: 25415-84-3) is a high-purity liquid ester supplied for laboratory and research applications. This compound, with a molecular formula of C 12 H 24 O 2 and a molecular weight of 200.32 , is characterized as a colorless to almost colorless clear liquid . It is also known by the synonyms Butyric Acid 2-Ethylhexyl Ester and Octyl Butyrate . Researchers value this ester for its specific physical properties, including a boiling point of approximately 237 °C, a specific gravity of 0.87 (20/20), and a refractive index of 1.43 . It is recommended to be stored at room temperature, preferably in a cool and dark place below 15°C . As a chemical agent, it is regarded as a mild skin irritant, and standard laboratory safety practices should be observed when handling . This product is intended For Research Use Only and is not approved for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl butanoate
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InChI

InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEQNZNCKDNGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885298
Record name Butanoic acid, 2-ethylhexyl ester
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Molecular Weight

200.32 g/mol
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CAS No.

25415-84-3
Record name 2-Ethylhexyl butyrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-ethylhexyl ester
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Record name Butanoic acid, 2-ethylhexyl ester
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Record name Butanoic acid, 2-ethylhexyl ester
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Record name 2-ethylhexyl butyrate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Butyrate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylhexyl butyrate, a versatile ester with significant applications across various scientific disciplines. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, detailed synthesis protocols, and advanced analytical characterization techniques for this compound. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: Understanding this compound

This compound, also known as butanoic acid, 2-ethylhexyl ester, is an organic compound classified as an ester.[1][2][3] It is a colorless liquid at room temperature and is recognized for its characteristic fruity aroma.[4] This ester is formed from the reaction of butyric acid and 2-ethylhexanol. Its molecular structure, featuring a branched alkyl chain, imparts specific physicochemical properties that make it a valuable component in various industrial and research applications. While traditionally used in the flavor and fragrance industry, its properties also suggest potential utility in material science and pharmaceutical formulations as a plasticizer or solvent.[5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application and handling. These properties are summarized in the table below, compiled from various reputable sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄O₂[1][4][6]
Molecular Weight 200.32 g/mol [1][3][4][6]
CAS Registry Number 25415-84-3[1][3][4]
IUPAC Name 2-ethylhexyl butanoate[1][3]
Synonyms Butanoic acid, 2-ethylhexyl ester; n-Butyric acid 2-ethylhexyl ester[1][2][3]
Appearance Colorless liquid[4][7]
Boiling Point 231.00 to 232.00 °C @ 760.00 mm Hg (estimated)[7]
Melting Point Not available[4]
Density/Specific Gravity 0.87 g/cm³[4]
Refractive Index 1.43[4]
Solubility Insoluble in water; soluble in alcohol.[7][8]
Vapor Pressure 0.061 mmHg @ 25 °C (estimated)[7]
Flash Point 201.00 °F (94.00 °C) (estimated)[7]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of butyric acid with 2-ethylhexanol, typically in the presence of an acid catalyst. Alternatively, enzymatic synthesis offers a greener and more specific route.

Fischer Esterification: Acid-Catalyzed Synthesis

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and therefore, specific strategies are employed to drive the reaction towards the product side.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. To maximize the yield, an excess of one of the reactants (typically the less expensive one, in this case, 2-ethylhexanol) is used, and/or the water produced is removed from the reaction mixture.

Materials:

  • Butyric acid

  • 2-Ethylhexanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate) for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid and a molar excess (e.g., 1.5 to 2 equivalents) of 2-ethylhexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted butyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Butyric Acid + 2-Ethylhexanol + Acid Catalyst reflux Reflux (2-4h) reactants->reflux Heat cool Cool to RT reflux->cool extract Dilute with Ether & Transfer to Sep. Funnel cool->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with 5% NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical catalysis. This method avoids harsh acidic conditions and high temperatures, often leading to higher purity products with fewer byproducts.

Lipases (EC 3.1.1.3) are highly efficient catalysts for esterification in non-aqueous media. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and sustainable.

Materials:

  • Butyric acid

  • 2-Ethylhexanol

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane or isooctane)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a temperature-controlled shaker flask, dissolve equimolar amounts of butyric acid and 2-ethylhexanol in an anhydrous organic solvent.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to the mixture to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation for 24-72 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by vacuum distillation.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a molecular fingerprint.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).

  • Capillary column suitable for nonpolar to moderately polar compounds (e.g., DB-5ms or HP-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

The resulting chromatogram will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak can be compared with a reference spectrum from a database (e.g., NIST). Key fragments to look for include the molecular ion peak (m/z 200) and characteristic fragment ions resulting from the cleavage of the ester bond.[1]

GCMS_Workflow sample Sample Preparation (Dilution in Solvent) injection GC Injection sample->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Library Matching detection->data_processing result Identification & Purity data_processing->result

Caption: GC-MS Analytical Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT) to distinguish between CH, CH₂, and CH₃ groups.

  • ¹H NMR: The spectrum will show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will be proportional to the number of protons. The splitting patterns (multiplicity) will provide information about neighboring protons.

  • ¹³C NMR: The spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • C=O stretch (ester): A strong, sharp peak around 1735-1750 cm⁻¹.

  • C-O stretch (ester): A strong peak in the range of 1150-1250 cm⁻¹.

  • C-H stretch (alkane): Multiple peaks in the region of 2850-3000 cm⁻¹.

Safety and Handling

This compound is generally considered to be of low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.

  • Toxicity: Detailed toxicological data is limited, but it is not classified as a hazardous substance.[10] It is readily biodegradable.[11]

Applications in Research and Development

While the primary commercial use of this compound is in the flavor and fragrance industry, its properties make it a candidate for other applications:

  • Plasticizer: The branched alkyl chain and ester functionality suggest its potential use as a non-phthalate plasticizer for polymers, which is an active area of research in material science and for medical devices.

  • Solvent: Its relatively low volatility and good solvency for many organic compounds could make it a useful medium for certain chemical reactions or as a component in formulations.

  • Starting Material: It can serve as a precursor for the synthesis of other more complex molecules in drug discovery and development.

Conclusion

This compound is a well-characterized ester with a range of established and potential applications. This guide has provided a detailed overview of its chemical and physical properties, robust protocols for its synthesis via both classical and enzymatic methods, and comprehensive analytical procedures for its characterization. By understanding these fundamental aspects, researchers and professionals in drug development and other scientific fields can effectively utilize and further explore the potential of this versatile compound.

References

An In-Depth Technical Guide to 2-Ethylhexyl Butyrate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylhexyl Butyrate, a significant ester in the chemical industry. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its molecular characteristics, physicochemical properties, a standard synthesis protocol, and critical safety information.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-ethylhexyl butanoate, is a branched-chain ester. It is formed from the esterification of butyric acid and 2-ethylhexanol. This structure imparts specific properties, such as its characteristic odor and solubility profile, which are crucial for its applications.

Chemical Structure

The molecule consists of a twelve-carbon backbone, including a butyrate group and a branched 2-ethylhexyl chain.[1][2][3][4]

Caption: 2D representation of this compound.

Nomenclature and Identifiers

Precise identification of chemical compounds is fundamental in research and development. The following table lists the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name 2-ethylhexyl butanoate[4]
Synonyms Butanoic acid, 2-ethylhexyl ester; Butyric Acid 2-Ethylhexyl Ester[1][2][4]
CAS Number 25415-84-3[1][2][3][4]
Molecular Formula C₁₂H₂₄O₂[1][2][3][4]
InChI InChI=1S/C12H24O2/c1-4-7-9-11(6-3)10-14-12(13)8-5-2/h11H,4-10H2,1-3H3[1][3][5]
InChIKey LFEQNZNCKDNGRM-UHFFFAOYSA-N[1][3][5]
SMILES CCCCC(CC)COC(=O)CCC[4][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, application, and purification methods. It is a colorless liquid at room temperature with a characteristic fruity odor.[6][7][8]

PropertyValueSource(s)
Molecular Weight 200.32 g/mol [2][4][7][9]
Monoisotopic Mass 200.17763 Da[1][3][5]
Appearance Colorless to almost colorless clear liquid[6][7][8]
Boiling Point 231-237 °C at 760 mm Hg[6][8]
Density ~0.87 g/cm³ at 20°C[6][7]
Refractive Index ~1.43 at 20°C[6][7]
Solubility Soluble in alcohol; Water solubility: 4.064 mg/L at 25°C (estimated)[8]
Purity (GC) ≥98.0%[6][7][9]

Synthesis and Purification

Synthesis Pathway: Fischer-Speier Esterification

This compound is typically synthesized via Fischer-Speier esterification. This well-established, acid-catalyzed reaction involves the condensation of a carboxylic acid (butyric acid) with an alcohol (2-ethylhexanol).[10] The reaction is reversible, and to drive the equilibrium towards the product (the ester), water is continuously removed, often using a Dean-Stark apparatus. The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical for achieving a practical reaction rate.

Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Butyric acid (1.0 mol)

  • 2-Ethylhexanol (1.1 mol, 10% molar excess)

  • p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

  • Toluene (as azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: Add butyric acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene to the flask.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 3-5 hours).

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield high-purity this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the purified final product.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase reactants 1. Charge Reactants (Butyric Acid, 2-Ethylhexanol, Catalyst, Toluene) reflux 2. Azeotropic Reflux (Water Removal via Dean-Stark) reactants->reflux Heat quench 3. Quench & Neutralize (Wash with NaHCO₃) reflux->quench extract 4. Liquid-Liquid Extraction (Wash with Brine) quench->extract dry 5. Dry Organic Layer (Anhydrous MgSO₄) extract->dry purify 6. Purify by Vacuum Distillation dry->purify product Final Product: This compound (≥98%) purify->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Post-synthesis, the identity and purity of this compound must be confirmed.

  • Gas Chromatography (GC): This is the primary method for assessing purity, with typical commercial grades showing ≥98.0% purity.[6][7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight. Data from NIST shows characteristic fragmentation patterns for this molecule.[1][3][4]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and C-O stretches are indicative of the ester functional group.[4]

Safety and Handling

According to safety data sheets (SDS), this compound is classified as a Category 3 flammable liquid and vapor.[11]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[11] Work in a well-ventilated area or under a fume hood.

  • PPE: Wear protective gloves, safety glasses, and flame-retardant clothing.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • First Aid: In case of skin contact, rinse with water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water.[11]

Applications and Field Insights

This compound is primarily utilized in the fragrance and flavor industries. Its scent profile is often described as fruity, with notes reminiscent of apple and tropical fruits.[12] This makes it a valuable component in creating fruit accords for perfumes, personal care products, and air fresheners.[12] While some sources suggest it is for informational or research purposes only and not directly used in flavors or fragrances, its presence in the product catalogs of major chemical suppliers for these industries indicates its use as a building block or component in complex formulations.[8] Its branched structure can improve stability and modify the volatility of fragrance compositions compared to its straight-chain isomers.

References

An In-Depth Technical Guide to 2-Ethylhexyl Butyrate: Nomenclature, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylhexyl butyrate is a branched-chain fatty acid ester that has garnered significant interest across various scientific and industrial domains. Primarily recognized for its characteristic fruity aroma, its applications extend beyond the flavor and fragrance industry. For researchers, scientists, and professionals in drug development, understanding the fundamental properties and technical considerations of this compound is crucial for its potential application as a solvent, a starting material for synthesis, or a reference standard in analytical methods. This guide provides a comprehensive overview of this compound, delving into its nomenclature, physicochemical properties, synthesis protocols, and analytical procedures, grounded in established scientific principles and methodologies.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is paramount in scientific research and development. This compound is known by several synonyms and alternative names across different chemical databases and commercial suppliers. A consolidated list of these identifiers is presented below to facilitate accurate sourcing and referencing.

Identifier TypeValue
IUPAC Name 2-ethylhexyl butanoate[1]
Synonyms Butyric Acid 2-Ethylhexyl Ester, Butanoic acid, 2-ethylhexyl ester, n-Butyric acid 2-ethylhexyl ester, Octyl Butyrate[2][3]
CAS Number 25415-84-3[2]
Molecular Formula C₁₂H₂₄O₂[2]
Molecular Weight 200.32 g/mol [1][2]
InChI Key LFEQNZNCKDNGRM-UHFFFAOYSA-N[1]
SMILES CCCCC(CC)COC(=O)CCC[1]
EC Number 246-959-0[1]
PubChem CID 117230[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. These properties dictate its solubility, volatility, and compatibility with other substances.

PropertyValue
Appearance Colorless to pale yellow, clear liquid
Odor Fruity, sweet, slightly tropical aroma
Boiling Point 231.00 to 232.00 °C at 760.00 mm Hg (estimated)[4]
Density Approximately 0.87 g/cm³
Refractive Index Approximately 1.43[5]
Flash Point 201.00 °F (94.00 °C) (estimated)[4]
Purity Typically >98.0% (by GC)[2]
Solubility Soluble in water, alcohol, and most organic solvents

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Fischer esterification, a well-established and versatile method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] The following protocol provides a detailed, step-by-step methodology for this synthesis, emphasizing the causality behind each experimental choice.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed through analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Butyric acid

  • 2-Ethylhexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine butyric acid and a molar excess of 2-ethylhexanol (typically 1.5 to 3 equivalents). The use of excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester.[6]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid) to the reaction mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials.

  • Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid, and finally with brine to remove any remaining water.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Butyric Acid Butyric Acid Reaction Setup Reaction Setup Butyric Acid->Reaction Setup 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Reaction Setup H2SO4 H2SO4 H2SO4->Reaction Setup Reflux Reflux Reaction Setup->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following protocol outlines a general procedure for the analysis of this ester.

Experimental Protocol: GC-MS Analysis

This protocol provides a framework for the reliable identification and quantification of this compound. The use of an internal standard is crucial for achieving high accuracy and precision.

Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Spike each calibration standard and sample with a known concentration of the internal standard. This allows for the correction of variations in injection volume and instrument response.[8]

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 60 °C) to separate volatile components, followed by a ramp to a higher temperature (e.g., 280 °C) to elute the this compound and other less volatile compounds.[9]

    • Column: Select a column with a stationary phase that provides good separation of the analyte from other components in the sample matrix.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[8]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Quantify the amount of this compound in the samples by using the calibration curve.

GCMS_Analysis_Workflow cluster_prep Preparation Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification Standard Dilution Standard Dilution Standard Dilution->Sample Preparation Internal Standard Spiking Internal Standard Spiking Internal Standard Spiking->Sample Preparation

Caption: Workflow for the GC-MS analysis of this compound.

Applications and Relevance to Drug Development

While this compound is predominantly used in the flavor and fragrance industry, its properties suggest potential applications in the pharmaceutical field. Butyrate and its derivatives have been studied for their biological activities, including their role as histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy and other diseases.[10] The ester form, such as this compound, could potentially serve as a prodrug to improve the delivery and bioavailability of butyric acid.

Furthermore, its solvent properties make it a candidate for use in formulations for drug delivery, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Its non-polar nature could be leveraged in the development of emulsions, microemulsions, or other lipid-based delivery systems. However, it is important to note that specific research on this compound in drug development is limited, and further investigation is required to establish its efficacy and safety for such applications.

Safety and Regulatory Information

This compound is listed on several chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA) Inventory. While it is generally considered to have low toxicity, standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis via Fischer esterification, and analysis by GC-MS. For researchers, scientists, and drug development professionals, a solid understanding of these fundamental aspects is the cornerstone for innovative applications. While its primary role has been in the flavor and fragrance sector, the chemical and physical characteristics of this compound, coupled with the known biological activities of butyrates, suggest intriguing possibilities for future research in the pharmaceutical and life sciences. The detailed protocols and structured data presented herein are intended to serve as a valuable resource to facilitate such endeavors.

References

CAS number and chemical formula for 2-Ethylhexyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylhexyl Butyrate, a significant ester in various industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis methodologies, analytical characterization, and key applications, with a focus on scientific integrity and practical insights.

Core Chemical Identity

This compound, also known as butanoic acid, 2-ethylhexyl ester, is an organic compound classified as a butyrate ester.[1] Its unique branched structure imparts specific physicochemical properties that are valuable in several fields.

CAS Number: 25415-84-3[2]

Chemical Formula: C₁₂H₂₄O₂[2]

The structural formula and key identifiers are summarized below.

IdentifierValueSource
CAS Number 25415-84-3[1][2]
Molecular Formula C₁₂H₂₄O₂[1][2]
Molecular Weight 200.32 g/mol [1][2]
IUPAC Name 2-ethylhexyl butanoate[1]
Synonyms Butanoic acid, 2-ethylhexyl ester; n-Butyric acid 2-ethylhexyl ester[1]
InChIKey LFEQNZNCKDNGRM-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] Its high boiling point and low vapor pressure are characteristic of a medium-chain branched ester.

PropertyValue
Appearance Colorless to pale yellow clear liquid
Purity Min. 98.0% (by GC)[3]
Boiling Point 231.00 to 232.00 °C @ 760.00 mm Hg
Flash Point 94.00 °C (201.00 °F)
Specific Gravity ~0.87 g/cm³[3]
Refractive Index ~1.43[3]
Vapor Pressure 0.061 mmHg @ 25.00 °C
Solubility Insoluble in water; soluble in alcohol

Synthesis Methodologies

The synthesis of this compound is primarily achieved through esterification. This can be accomplished via traditional chemical catalysis or through more modern, "green" enzymatic routes. The choice of method depends on the desired purity, cost considerations, and whether the final product needs to be labeled as "natural."

Chemical Synthesis: Fischer Esterification

The most common industrial method for producing this compound is the Fischer esterification of butyric acid and 2-ethylhexanol, using a strong acid catalyst such as sulfuric acid or a solid acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge equimolar amounts of butyric acid and 2-ethylhexanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-2% by weight of the reactants) of a strong acid catalyst (e.g., concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux (typically 120-140 °C). The water produced during the reaction is azeotropically removed using the Dean-Stark trap, which drives the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodic analysis of the reaction mixture using gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine to remove residual salts and impurities.

  • Purification: Dry the crude ester over an anhydrous drying agent (e.g., MgSO₄) and purify by vacuum distillation to obtain high-purity this compound.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Butyric_Acid Butyric Acid Process Esterification (Reflux & Water Removal) Butyric_Acid->Process 2EH_Alcohol 2-Ethylhexanol 2EH_Alcohol->Process Ester This compound Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process Process->Ester Forms Process->Water By-product

Caption: Fischer esterification workflow for this compound synthesis.

Enzymatic Synthesis

Enzymatic synthesis is an increasingly popular alternative due to its high specificity, mild reaction conditions, and the ability to produce "natural" esters when using starting materials from natural sources.[4] Lipases are the enzymes of choice for this transformation.

The causality for choosing enzymatic synthesis often lies in the need for a product free from harsh chemical residues, which is particularly important in the flavor, fragrance, and pharmaceutical industries. Immobilized enzymes are frequently used to facilitate catalyst recovery and reuse, making the process more economically viable. Studies on similar esters, such as hexyl butyrate, have demonstrated high conversion rates (over 90%) using immobilized lipases like Candida rugosa lipase.[5]

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reactant and Solvent: In a temperature-controlled vessel, dissolve equimolar amounts of butyric acid and 2-ethylhexanol in a non-polar, hydrophobic solvent (e.g., heptane or isooctane) to shift the equilibrium towards ester formation.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or a similar preparation) to the mixture. The enzyme loading is typically 5-10% (w/w) of the total substrates.

  • Reaction: Incubate the mixture at a mild temperature (e.g., 40-60 °C) with constant agitation.

  • Water Removal: To further drive the reaction, a water adsorbent like molecular sieves can be added to the reaction medium.

  • Monitoring: Track the conversion of reactants to the ester product using GC analysis of samples taken periodically.

  • Product Recovery: Once equilibrium is reached, separate the immobilized enzyme from the reaction mixture by simple filtration.

  • Purification: Remove the solvent under reduced pressure. The resulting crude ester can be used as is or further purified by vacuum distillation if required.

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Butyric_Acid Natural Butyric Acid Process Esterification (Mild Temperature) Butyric_Acid->Process 2EH_Alcohol Natural 2-Ethylhexanol 2EH_Alcohol->Process Ester Natural this compound Water Water Catalyst Immobilized Lipase Catalyst->Process Catalyzes Process->Ester Process->Water Solvent Hydrophobic Solvent (e.g., Heptane) Solvent->Process Shifts Equilibrium

Caption: Enzymatic synthesis workflow for "natural" this compound.

Analytical Characterization

Confident identification and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both identifying and quantifying this compound. The retention time in the gas chromatogram provides a preliminary identification, while the mass spectrum offers a unique fingerprint for confirmation.

  • Gas Chromatography: A non-polar column (e.g., DB-5ms) is typically used. The Kovats retention index for this compound on a standard non-polar phase is approximately 1273.[1]

  • Mass Spectrometry: Under electron ionization (EI), the molecule fragments in a predictable pattern. Key fragments include m/z values of 71 (the butyryl cation, often the base peak) and 43.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule.[6] The characteristic signals include triplets and sextets for the butyrate chain protons and a doublet for the methylene protons adjacent to the ester oxygen, coupled to the single proton of the chiral center in the 2-ethylhexyl group.

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of 12 distinct carbon environments, including the characteristic carbonyl carbon signal around 173 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration of the ester group, typically observed around 1735-1740 cm⁻¹.[1]

Applications and Industrial Relevance

While specific applications for this compound are less documented than for smaller esters like ethyl butyrate, its properties suggest utility in several areas.

  • Fragrance and Flavors: Despite some sources indicating it is not for flavor or fragrance use, its structural similarity to other fruity esters suggests potential as a modifier in complex fruit accords, providing background notes of apple or tropical fruits.[7][8] Its low volatility would make it a middle or base note contributor rather than a top note.

  • Industrial Solvents: As an ester with good solvency for organic compounds and low water solubility, it has potential as a specialty solvent in coatings, inks, and cleaning formulations.

  • Plasticizers and Lubricants: The 2-ethylhexyl moiety is common in plasticizers (e.g., DEHP) and synthetic lubricants due to its excellent thermal stability and viscosity properties. This compound could serve as a component in such formulations.

  • Chemical Intermediate: It can be used as a starting material for the synthesis of other specialty chemicals.[7]

Safety and Toxicology

Detailed toxicological data for this compound is limited.[9] However, assessments of related 2-ethylhexyl esters provide some insight. A 28-day repeated oral dose toxicity study on C8-C16 fatty acid 2-ethylhexyl esters showed no clinical signs of toxicity at doses up to 1000 mg/kg bw/day in rats.[10] Based on available data, chemicals in this group are not expected to cause serious health damage from repeated oral exposure.[10]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area.

  • Stability: The compound is stable under normal storage conditions.[11] It is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-ethylhexanol and butyric acid.

Conclusion

This compound is a well-defined chemical entity with established synthesis and analytical protocols. Its physicochemical properties, stemming from its unique branched ester structure, make it a candidate for various industrial applications, particularly as a specialty solvent, plasticizer, or fragrance component. While its use in consumer-facing products like flavors and fragrances is not as widespread as that of its lower-molecular-weight analogs, its technical characteristics warrant consideration by researchers in materials science and chemical synthesis. As with any chemical, proper safety and handling procedures must be followed.

References

Introduction: Elucidating the Molecular Signature of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethylhexyl Butyrate

This compound (C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ) is an ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industries.[1] For researchers in materials science, synthetic chemistry, and quality control, precise structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, essential for unambiguous identification and characterization.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It aims to provide a practical, in-depth analysis of the spectroscopic data for this compound, explaining the causal links between the molecular structure and the resulting spectral features. We will explore the expected data from each technique, interpret the key signals, and outline robust experimental protocols for data acquisition.

Molecular Structure and Isomerism

Understanding the molecule's architecture is the foundation for interpreting its spectra. This compound is the ester formed from butanoic acid and 2-ethylhexan-1-ol. Its IUPAC name is 2-ethylhexyl butanoate.[1] The presence of a chiral center at the second carbon of the hexyl chain introduces the possibility of enantiomers, though spectroscopic analysis is typically performed on the racemic mixture unless chiral-specific methods are employed.

  • Chemical Formula : C₁₂H₂₄O₂[2]

  • Molecular Weight : 200.32 g/mol [1]

  • CAS Registry Number : 25415-84-3[2]

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H (proton) and ¹³C spectra allows for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). Based on the structure of this compound, we can predict a complex but interpretable spectrum.

Expertise & Experience: The key to interpreting this spectrum is recognizing the overlapping signals from the two alkyl chains and the distinct signals of protons adjacent to the ester functionality. The protons on the α-carbon of the alcohol moiety (labeled 'e') and the α-carbon of the acid moiety (labeled 'd') are the most downfield-shifted aliphatic protons due to the deshielding effect of the neighboring oxygen atoms.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a~0.9Triplet (t)3H
b~1.6Sextet2H
c~2.2Triplet (t)2H
d~4.0Doublet (d)2H
e~1.5Multiplet (m)1H
f, g, h~1.3Multiplet (m)8H
i~0.9Triplet (t)3H
j~0.9Triplet (t)3H

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Predicted values are based on standard functional group effects and may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the 12 carbons in this compound, up to 12 distinct signals can be expected in the proton-decoupled spectrum.

Expertise & Experience: The most notable signal is the carbonyl carbon of the ester group, which appears significantly downfield (~173 ppm) due to its bonding and hybridization state. The carbon bonded to the ester oxygen (C-d) is also shifted downfield relative to other aliphatic carbons.

Carbon Label Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~173
O-C H₂ (d)~66
C H₂-C=O (c)~36
C H (e)~39
Alkyl Chain Carbons~10-30

Note: Specific assignments for all alkyl chain carbons require more advanced 2D NMR techniques but can be reasonably predicted using computational software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For an ester like this compound, the spectrum is dominated by characteristic absorptions related to the C=O and C-O bonds.

Expertise & Experience: The single most diagnostic peak in the IR spectrum of an ester is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. Its position, typically around 1735-1750 cm⁻¹, is a clear indicator of the ester functional group. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the successful conversion of the parent carboxylic acid and alcohol.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (sp³) Stretch2850-2980Medium-Strong
C=O (Ester) Stretch~1740Strong, Sharp
C-O (Ester) Stretch1150-1250Strong

Note: The presence of these key bands provides strong evidence for the ester structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of characteristic fragment ions.

Expertise & Experience: The molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 200.[2] However, for esters, this peak can be weak or absent. The fragmentation is often highly diagnostic. The most prominent fragmentation pathway for esters is cleavage at the C-O bond. For this compound, this leads to the formation of the stable butyryl cation. Another common fragmentation is the McLafferty rearrangement, which would result in a peak at m/z 88.

Key Predicted Fragments (Electron Ionization):

m/z Proposed Fragment Ion Significance
200 [C₁₂H₂₄O₂]⁺• Molecular Ion (M⁺•)
113 [C₈H₁₇]⁺ Loss of butoxy radical
88 [C₄H₈O₂]⁺• McLafferty Rearrangement Product
71 [CH₃CH₂CH₂CO]⁺ Butyryl cation (acylium ion) - Often the base peak.[1]

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation - Further fragmentation of the butyryl group.[1] |

M Molecular Ion (M⁺•) m/z = 200 F71 Butyryl Cation [C₄H₇O]⁺ m/z = 71 M->F71 α-cleavage F88 McLafferty Fragment [C₄H₈O₂]⁺• m/z = 88 M->F88 McLafferty Rearrangement F113 2-Ethylhexyl Radical [C₈H₁₇]• F112 Octene [C₈H₁₆]

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Methodologies: A Self-Validating Workflow

The acquisition of high-quality, reproducible spectroscopic data relies on meticulous experimental protocol. The following outlines a standard workflow for the analysis of a liquid sample like this compound.

start Sample Preparation (Neat Liquid or Solution) nmr NMR Analysis (Dissolve in CDCl₃) start->nmr ir IR Analysis (Neat Liquid, KBr plates) start->ir ms MS Analysis (Dilute solution, GC-MS) start->ms data Data Processing & Interpretation nmr->data ir->data ms->data report Final Report & Structural Confirmation data->report

Caption: General workflow for spectroscopic analysis of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization : Cap the NMR tube and gently invert several times to ensure the sample dissolves completely, creating a homogenous solution.

  • Data Acquisition : Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.[4]

  • Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a liquid, the simplest method is to use a neat sample.[1]

  • Cell Preparation : Place one clean, dry salt plate (e.g., KBr or NaCl) onto a holder.

  • Sample Application : Using a pipette, place one small drop of the neat liquid onto the center of the plate.

  • Assembly : Place a second salt plate directly on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition : Place the assembled plates into the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty plates should be run first and automatically subtracted.

Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation Setup : The sample is best introduced via Gas Chromatography (GC) to ensure only the pure compound enters the mass spectrometer. Set up the GC with an appropriate column (e.g., a non-polar DB-5) and temperature program to resolve the compound from any impurities.

  • Injection : Inject 1 µL of the prepared solution into the GC-MS system.

  • Data Acquisition : The compound will travel through the GC column, enter the MS ion source (typically set to EI at 70 eV), be fragmented, and the resulting ions will be separated by the mass analyzer. A mass spectrum is recorded for the GC peak corresponding to this compound.[5]

References

Solubility and stability of 2-Ethylhexyl butyrate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Ethylhexyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a branched-chain ester of significant interest in various scientific and industrial applications. This document is structured to deliver not just data, but a foundational understanding of the principles governing its behavior in various solvent systems and under different stress conditions. In the absence of extensive publicly available quantitative data, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust framework for researchers. Furthermore, it offers detailed, field-proven experimental protocols to empower scientists to determine precise solubility and stability parameters in their own laboratories.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 25415-84-3) is an organic compound with the molecular formula C₁₂H₂₄O₂.[1][2][3][4][5][6] It is the ester formed from the condensation of butyric acid and 2-ethylhexanol. Its branched-chain structure imparts unique physicochemical properties that make it a valuable component in formulations across the pharmaceutical, cosmetic, and flavor and fragrance industries.

Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates how it can be formulated and delivered in a system, while its stability profile determines its shelf-life and the potential for degradation, which could impact efficacy and safety. This guide will delve into these critical aspects, providing both theoretical understanding and practical methodologies.

Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like."[7][8] The molecular structure of this compound, with its relatively long, branched alkyl chain and an ester functional group, defines its polarity and, consequently, its solubility characteristics. The long hydrocarbon tail makes the molecule predominantly nonpolar, while the ester group introduces a degree of polarity.

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structure and data from reliable sources, a solubility profile can be constructed.

Solvent Solvent Class Expected Solubility Quantitative Data (at 25 °C) Citation
WaterPolar ProticVery Low4.064 mg/L[9]
EthanolPolar ProticSoluble / MiscibleData not available[9]
MethanolPolar ProticSolubleData not available
AcetonePolar AproticSoluble / MiscibleData not available
HexaneNon-polarSoluble / MiscibleData not available
Diethyl EtherPolar AproticSoluble / MiscibleData not available
ChloroformNon-polarSoluble / MiscibleData not available

Note: "Soluble" indicates that a significant amount of the solute dissolves in the solvent, though the exact limit has not been quantitatively reported in the reviewed literature. "Miscible" suggests solubility in all proportions.

Causality Behind Solubility Profile
  • In Water: The very low solubility of this compound in water is attributed to its predominantly nonpolar character. The large hydrophobic alkyl chain cannot effectively interact with the highly polar, hydrogen-bonded network of water molecules.

  • In Alcohols (Ethanol, Methanol): The statement "soluble in alcohol" is consistent with the "like dissolves like" principle.[9] While alcohols are polar, they also possess a nonpolar alkyl component that can interact favorably with the hydrocarbon chain of this compound. The ester's carbonyl oxygen can also act as a hydrogen bond acceptor with the hydroxyl group of the alcohol.

  • In Non-polar Solvents (Hexane, Chloroform): this compound is expected to be highly soluble or miscible in non-polar solvents. The van der Waals forces between the nonpolar solvent molecules and the long alkyl chain of the ester are the primary driving force for dissolution.

  • In Polar Aprotic Solvents (Acetone, Diethyl Ether): These solvents have a dipole moment but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting with any slight polarity in the solute. Given the balance of polar and nonpolar characteristics of this compound, it is expected to be readily soluble in these solvents.

Stability Profile of this compound

The stability of an ester is a critical parameter, particularly in formulations where it may be exposed to various environmental factors over time. The primary degradation pathways for esters like this compound are hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

Ester hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[10][11]

Hydrolysis Reaction: this compound + H₂O ⇌ Butyric Acid + 2-Ethylhexanol

The branched structure of the 2-ethylhexyl group provides steric hindrance around the ester linkage, which is known to enhance hydrolytic stability compared to linear esters.[12][13] This steric bulk makes it more difficult for water molecules or catalysts to attack the carbonyl carbon. Therefore, this compound is expected to exhibit good hydrolytic stability under neutral pH conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis will increase.

G cluster_reactants Reactants cluster_products Products 2-EHB This compound BA Butyric Acid 2-EHB->BA Hydrolysis 2-EH 2-Ethylhexanol 2-EHB->2-EH H2O Water (H₂O) H2O->BA H2O->2-EH

Caption: Hydrolysis of this compound.

Oxidative Stability

Oxidative degradation of esters typically involves the formation of free radicals at positions susceptible to oxidation, such as carbon atoms adjacent to the ester group or unsaturated bonds.[1][14] Since this compound is a saturated ester, it is relatively resistant to oxidation compared to unsaturated esters. However, under harsh oxidative conditions (e.g., presence of strong oxidizing agents, high temperatures, UV light), degradation can occur, potentially leading to the formation of hydroperoxides, aldehydes, ketones, and smaller carboxylic acids. The use of antioxidants can mitigate this process.

Thermal Stability

Branched-chain esters generally exhibit good thermal stability.[15] The degradation of esters at elevated temperatures can proceed through various mechanisms, including elimination reactions to form an alkene and a carboxylic acid, or homolytic cleavage of C-C or C-O bonds. For this compound, thermal decomposition at very high temperatures would likely lead to a complex mixture of smaller molecules. Thermogravimetric analysis (TGA) would be the standard method to determine its decomposition temperature.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the determination of the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Principle: A surplus of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials:

  • This compound (≥98% purity)

  • Solvent of interest (e.g., ethanol, methanol, acetone, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV or RI detector (HPLC-UV/RI)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.

  • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking should be vigorous enough to ensure good mixing.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow any undissolved material to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

  • Accurately dilute the filtrate with the same solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated GC-FID or HPLC method.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

G start Start excess_solute Add excess This compound to solvent start->excess_solute equilibrate Equilibrate at constant temperature (e.g., 24-48h) excess_solute->equilibrate settle Allow undissolved material to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by GC or HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating analytical method, using HPLC as an example, and to perform forced degradation studies.

Principle: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients. Forced degradation studies are conducted to intentionally degrade the sample to produce the likely degradation products that might be observed during formal stability studies.

Part A: HPLC Method Development (Exemplary)

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm (as esters have weak chromophores, low UV is often used).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Part B: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 8 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample or a solution of the sample at an elevated temperature (e.g., 80 °C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a diode array detector can be used to confirm the homogeneity of the parent peak in the presence of degradants.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions stock Prepare Stock Solution of 2-EHB acid Acid Hydrolysis (HCl, heat) stock->acid base Base Hydrolysis (NaOH, RT) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal Stress (Heat) stock->thermal photo Photolytic Stress (UV Light) stock->photo analyze Analyze all samples by HPLC-UV/DAD acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide has provided a comprehensive examination of the solubility and stability of this compound. While a lack of extensive quantitative data in the public domain presents a challenge, a robust understanding of its behavior can be derived from its chemical structure and by drawing parallels with analogous compounds. The provided experimental protocols offer a clear and actionable framework for researchers to generate the specific data required for their applications. By combining theoretical principles with practical methodologies, this guide serves as a valuable resource for scientists and developers working with this compound.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Ethylhexyl butyrate, focusing on its presence in nature, biosynthetic pathways, and industrial sources. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support advanced applications.

Introduction to this compound

This compound (also known as 2-ethylhexyl butanoate) is an organic ester with a characteristically fruity aroma. Its chemical structure, consisting of a butyrate group esterified with a 2-ethylhexyl alcohol, imparts specific physical and chemical properties that make it a subject of interest in various chemical and biological applications. While structurally similar to other naturally occurring esters that contribute to the fragrance and flavor of fruits, the specific natural occurrence of this compound is not widely documented. This guide will explore the current scientific understanding of its origins, from potential natural sources to its synthesis through chemical and biotechnological methods.

Part 1: Natural Occurrence and Biosynthesis

Evidence of Natural Occurrence

Despite the prevalence of other butyrate esters in the plant kingdom, direct evidence for the significant natural occurrence of this compound in fruits, essential oils, or other plant tissues is notably scarce in scientific literature. While its precursor, 2-ethylhexanol, has been identified in some plants, fruits, and wines, the subsequent esterification to form this compound within these organisms has not been widely reported. This suggests that if this compound is a natural constituent, it is likely present in trace amounts that may fall below the detection limits of standard analytical methods or is specific to a narrow and currently uninvestigated range of organisms.

The absence of widespread reports necessitates a critical approach for researchers investigating its natural origins. The analysis of volatile organic compounds (VOCs) from a diverse range of plant species, particularly those known to produce other branched-chain esters, may yet reveal its presence.

Biosynthetic Pathways: A Focus on Precursors

Given the limited evidence for its direct natural production, understanding the biosynthesis of its precursors is key.

1.2.1. Biosynthesis of 2-Ethylhexanol

The alcohol moiety, 2-ethylhexanol, is a branched eight-carbon alcohol. While it is primarily produced synthetically on a large industrial scale, it has been reported as a volatile compound in some plants and fermented beverages. Its formation in these natural systems is thought to occur through pathways related to amino acid metabolism or the extension of fatty acid synthesis.

1.2.2. Biosynthesis of Butyric Acid

Butyric acid (butanoic acid) is a common short-chain fatty acid found throughout nature. It is a key intermediate in the metabolism of carbohydrates and fats in a wide range of organisms, including bacteria, fungi, and plants. In plants, butyric acid can be derived from the beta-oxidation of longer-chain fatty acids or through the catabolism of amino acids.

The potential, albeit unconfirmed, natural synthesis of this compound would involve the enzymatic esterification of 2-ethylhexanol with butyryl-CoA, a reaction catalyzed by certain classes of acyltransferases.

Part 2: Synthetic and Bio-Catalytic Sources

Due to its limited natural availability, this compound is primarily obtained through synthesis. Both traditional chemical methods and modern biocatalytic approaches are employed.

Industrial Chemical Synthesis

The industrial production of this compound is typically achieved through the Fischer esterification of 2-ethylhexanol with butyric acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water.

Typical Fischer Esterification Workflow:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification 2-Ethylhexanol 2-Ethylhexanol Reaction Vessel (Heat) Reaction Vessel (Heat) 2-Ethylhexanol->Reaction Vessel (Heat) Butyric Acid Butyric Acid Butyric Acid->Reaction Vessel (Heat) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Vessel (Heat) Water Removal (e.g., Dean-Stark) Water Removal (e.g., Dean-Stark) Reaction Vessel (Heat)->Water Removal (e.g., Dean-Stark) Neutralization Neutralization Water Removal (e.g., Dean-Stark)->Neutralization Washing Washing Neutralization->Washing Distillation Distillation Washing->Distillation Product This compound Distillation->Product

Caption: Industrial synthesis of this compound via Fischer esterification.

This method is efficient and cost-effective for large-scale production, yielding a high-purity product suitable for various industrial applications.

Enzymatic Synthesis: A "Green" Alternative

Biocatalysis offers a more sustainable and selective route to this compound. The use of lipases as catalysts has gained significant attention due to their ability to function under mild reaction conditions, high specificity, and reduced environmental impact.

Lipases, particularly those from Candida species, have been successfully employed in the esterification of 2-ethylhexanol with various carboxylic acids. The reaction proceeds in a non-aqueous solvent to shift the equilibrium towards ester formation.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Enzyme Preparation: Immobilize a commercial lipase (e.g., from Candida antarctica) on a suitable support (e.g., macroporous acrylic resin) to enhance stability and reusability.

  • Reaction Setup: In a sealed reaction vessel, combine equimolar amounts of 2-ethylhexanol and butyric acid in a hydrophobic organic solvent such as hexane or heptane.

  • Catalysis: Add the immobilized lipase to the reaction mixture. The typical enzyme loading is 1-10% (w/w) of the total substrate mass.

  • Incubation: Maintain the reaction at a controlled temperature, typically between 30-60°C, with constant agitation to ensure adequate mixing.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the concentration of the ester or the consumption of the acid using gas chromatography (GC).

  • Termination and Purification: Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration. The solvent is then removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation.

Logical Workflow for Enzymatic Synthesis:

G Reactants 2-Ethylhexanol Butyric Acid Organic Solvent Reaction Esterification in Bioreactor (30-60°C, Agitation) Reactants->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Separation Filtration to remove enzyme Reaction->Separation Purification Solvent Evaporation Vacuum Distillation Separation->Purification Product High-Purity this compound Purification->Product

Caption: Lipase-catalyzed synthesis of this compound.

Part 3: Analytical Methodologies

The accurate detection and quantification of this compound are crucial for both research and quality control. The primary analytical techniques employed are gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the analysis of volatile and semi-volatile organic compounds like this compound.

  • Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification.

  • Sample Preparation: For analysis in complex matrices such as plant extracts, a preliminary extraction step, for example, solid-phase microextraction (SPME) or solvent extraction, is typically required.

  • Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is programmed to ensure the efficient separation of components with different boiling points.

    • MS Detection: Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.

The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound (also listed as butanoic acid, 2-ethylhexyl ester), which can be used for definitive identification.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ¹H NMR and ¹³C NMR are valuable for confirming the identity and purity of this compound.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The characteristic signals for the ethyl and hexyl groups, as well as the protons adjacent to the carbonyl group and the oxygen atom, can be readily identified.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.

Spectral data for this compound is available in public databases such as PubChem and the Spectral Database for Organic Compounds (SDBS).[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
CAS Number 25415-84-3
Appearance Colorless liquid
Boiling Point ~237 °C
Density ~0.87 g/cm³

Conclusion

While this compound is not a widely documented naturally occurring compound, its precursors are found in nature. The primary sources of this ester are through chemical synthesis and, increasingly, through environmentally benign enzymatic processes. For researchers and professionals in drug development, the bio-catalytic route offers a promising avenue for producing this and other specialty esters. The analytical techniques of GC-MS and NMR spectroscopy are indispensable tools for the identification and quantification of this compound, ensuring the purity and consistency required for high-level scientific applications.

References

2-Ethylhexyl butyrate synthesis from 2-ethylhexanol and butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl Butyrate from 2-Ethylhexanol and Butyric Acid

Abstract

This compound is a branched-chain ester prized for its characteristic fruity aroma, finding significant application in the flavor, fragrance, and cosmetics industries. This technical guide provides a comprehensive overview of its synthesis via the Fischer esterification of 2-ethylhexanol and butyric acid. Authored for researchers and chemical development professionals, this document delves into the underlying chemical principles, compares various catalytic systems—from traditional acid catalysis to modern biocatalysis—and offers detailed, field-proven experimental protocols. The narrative emphasizes the causality behind procedural choices, process optimization, and robust analytical methods for product characterization, ensuring a thorough understanding of both the theory and practice of this important esterification.

Introduction: Properties and Applications of this compound

This compound (also known as 2-ethylhexyl butanoate) is an organic compound with the molecular formula C12H24O2.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity odor, often described as having notes of pineapple and banana.[3][4] Its branched structure imparts good stability and solubility in various organic media.

Key Physicochemical Properties:

PropertyValueReference
Molecular Weight 200.32 g/mol [1][2]
CAS Number 25415-84-3[1][2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point ~231-232 °C @ 760 mmHg[3]
Specific Gravity ~0.87[1]
Refractive Index ~1.43[1]

Due to these properties, this compound is utilized across several industries:

  • Flavor & Fragrance: A key component in creating fruity notes for perfumes, personal care products, and food flavorings.

  • Cosmetics: Used as an emollient and fragrance ingredient in cosmetic formulations.

  • Industrial Applications: Serves as a specialty solvent and a potential component in the formulation of biolubricants.[5]

The primary route for its synthesis is the direct esterification of 2-ethylhexanol with butyric acid, a classic equilibrium-driven reaction.

Reaction Mechanism and Chemical Principles

The synthesis of this compound is a prime example of Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (butyric acid) and an alcohol (2-ethylhexanol) to form an ester and water.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The catalyst (typically a strong acid) protonates the carbonyl oxygen of butyric acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Fischer_Esterification Figure 1: Fischer Esterification Mechanism ButyricAcid Butyric Acid (CH₃CH₂CH₂COOH) ProtonatedAcid Protonated Carbonyl ButyricAcid->ProtonatedAcid + H⁺ Ethylhexanol 2-Ethylhexanol H_plus H⁺ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate:w + 2-Ethylhexanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Ester This compound ProtonatedEster->Ester - H⁺ Water Water (H₂O) H_plus_regen H⁺ (Catalyst)

Figure 1: Fischer Esterification Mechanism

Equilibrium Considerations: Fischer esterification is a reversible reaction. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using an excess of one of the reactants (typically the less expensive one) or by removing one of the products as it is formed.[6] In this synthesis, the continuous removal of water is the most effective strategy to achieve high conversion rates.[6]

Catalytic Systems: A Comparative Analysis

The choice of catalyst is critical as it dictates reaction speed, operating conditions, and the environmental profile of the process.

Homogeneous Acid Catalysis

Traditional synthesis employs strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TSA).

  • Mechanism: These catalysts operate in the same phase as the reactants, providing protons to initiate the reaction mechanism described above.

  • Advantages: High catalytic activity and low cost.

  • Disadvantages:

    • Corrosion: Highly corrosive to equipment.

    • Separation Issues: Difficult to remove from the final product, requiring extensive neutralization and washing steps.

    • Side Reactions: Can promote dehydration of the alcohol or other undesirable side reactions at elevated temperatures.

    • Environmental Concerns: Generation of acidic waste streams.

Heterogeneous Acid Catalysis

Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer a greener alternative.[6]

  • Mechanism: The reaction occurs on the surface of the solid catalyst.

  • Advantages:

    • Easy Separation: The catalyst can be easily removed by simple filtration.[6]

    • Reusability: Can be regenerated and reused for multiple cycles, reducing cost and waste.

    • Reduced Corrosion: Less corrosive than mineral acids.[6]

  • Disadvantages:

    • Lower Activity: May exhibit lower reaction rates compared to homogeneous catalysts, requiring higher temperatures or longer reaction times.

    • Thermal Stability: Limited operational temperature range for some resins.

Enzymatic Catalysis (Biocatalysis)

The use of enzymes, particularly lipases, represents a significant advancement in ester synthesis, aligning with the principles of green chemistry.[7] Immobilized lipases like Candida antarctica Lipase B (often sold as Novozym 435) are highly effective.[8]

  • Mechanism: Lipases catalyze the esterification via a different mechanism, often a "Ping-Pong Bi-Bi" kinetic model, involving an acyl-enzyme intermediate.[9][10]

  • Advantages:

    • High Selectivity: Reduces the formation of byproducts.

    • Mild Conditions: Reactions proceed at lower temperatures (typically 40-70°C), saving energy and preserving thermally sensitive compounds.[5][11]

    • Environmental Benignity: Operates under neutral pH, is biodegradable, and avoids harsh chemicals.

    • "Natural" Product: Esters produced via biocatalysis can often be labeled as "natural," which is highly desirable in the food and flavor industries.[4]

  • Disadvantages:

    • Cost: Enzymes are significantly more expensive than chemical catalysts.

    • Inhibition: Activity can be inhibited by high concentrations of substrates (especially the acid) or the product water.[9][10]

    • Slower Rates: Reaction times can be longer than with conventional acid catalysis.

Experimental Protocol: Heterogeneous Catalytic Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound using Amberlyst-15, a solid acid catalyst, with azeotropic water removal.

Materials and Equipment
  • Reagents: 2-Ethylhexanol (≥99%), Butyric acid (≥99%), Amberlyst-15 resin, Sodium bicarbonate (NaHCO₃) solution (5% w/v), Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Apparatus: Three-neck round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer with hotplate, heating mantle, separatory funnel, Buchner funnel, rotary evaporator, distillation apparatus.

Reaction Setup Workflow

Reaction_Setup Figure 2: Experimental Setup for Esterification cluster_main Reaction Assembly Flask Three-Neck Flask (Reactants + Catalyst) DeanStark Dean-Stark Trap Flask->DeanStark Vapors Stirrer Magnetic Stirrer / Hotplate Condenser Reflux Condenser Condenser->DeanStark Condensate (Organic returns to flask, Water collects in trap) DeanStark->Condenser Vapors

Figure 2: Experimental Setup for Esterification
Step-by-Step Procedure

  • Reagent Charging:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-ethylhexanol (e.g., 1.2 mol) and butyric acid (e.g., 1.0 mol). Using a slight excess of the alcohol helps to drive the reaction equilibrium towards the product.[12]

    • Add the Amberlyst-15 catalyst (e.g., 3-5% of the total reactant weight).[6]

  • Assembly and Reaction:

    • Fit the flask with a Dean-Stark trap and a reflux condenser.

    • Begin stirring and heat the mixture to a gentle reflux (typically 120-140°C). The azeotrope of 2-ethylhexanol and water will begin to distill.

    • Water will collect in the arm of the Dean-Stark trap, while the lighter, water-immiscible organic layer will return to the reaction flask.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water ceases to collect in the trap (typically 3-5 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Catalyst Removal: Remove the Amberlyst-15 catalyst by vacuum filtration and wash it with a small amount of a suitable solvent (e.g., hexane) to recover any adsorbed product. The catalyst can be dried and stored for reuse.

    • Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution (to remove any unreacted butyric acid). Caution: Vent frequently to release CO₂ gas.

      • Saturated brine solution (to break any emulsions and remove dissolved water).

    • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the excess 2-ethylhexanol and any washing solvent using a rotary evaporator.

    • Final Purification (Optional): For very high purity, the crude ester can be purified by vacuum distillation.

Process Optimization

Achieving high yield and efficiency requires careful control over several parameters. The following table summarizes the impact of key variables on the esterification process.

ParameterEffect on ReactionOptimization Rationale
Molar Ratio An excess of alcohol shifts the equilibrium to favor ester formation.An alcohol-to-acid ratio of 1.2:1 to 1.5:1 is common. A large excess can complicate purification.[8][12]
Catalyst Loading Higher loading increases the reaction rate up to a point where mass transfer limitations may occur.Typically 1-5% (w/w) for solid acids. Higher amounts do not significantly improve rate but increase cost.[6]
Temperature Increases reaction rate (Arrhenius equation).Should be high enough for a reasonable rate and azeotropic removal of water, but below the decomposition temperature of reactants or catalyst (for resins).[6][11]
Water Removal Crucial for driving the reaction to completion.Azeotropic distillation with a Dean-Stark trap is highly effective. Molecular sieves can also be used, especially in biocatalytic systems.[6]
Agitation Ensures homogeneity and improves contact between reactants and the catalyst surface (for heterogeneous systems).Vigorous stirring is recommended to overcome mass transfer limitations.

Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential and is achieved through a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): The primary tool for determining the purity of the final product and calculating the reaction yield.[1] A pure sample will show a single major peak at a characteristic retention time.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the functional groups present. Key signals include:

    • A strong C=O (ester carbonyl) stretch around 1735-1740 cm⁻¹.

    • C-O stretches in the 1150-1250 cm⁻¹ region.

    • The complete disappearance of the broad O-H stretch from the carboxylic acid reactant (around 2500-3300 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR: Will show characteristic signals for the ethyl and hexyl groups of the alcohol moiety and the propyl group of the butyrate moiety.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and show a characteristic ester carbonyl peak around 173 ppm.[2][8]

Safety and Handling

Standard laboratory safety practices must be followed.

  • Butyric Acid: Corrosive and has an extremely pungent, unpleasant odor. Handle only in a well-ventilated fume hood.

  • 2-Ethylhexanol: Can cause skin and eye irritation.

  • Acid Catalysts: Strong acids are corrosive. Handle with appropriate care.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemically resistant gloves are mandatory at all times.[13]

Conclusion

The synthesis of this compound from 2-ethylhexanol and butyric acid is a well-established esterification reaction that is fundamental to the flavor and fragrance industries. While traditional homogeneous acid catalysis is effective, modern chemical synthesis is increasingly driven by principles of sustainability and efficiency. The use of heterogeneous solid acid catalysts offers significant advantages in terms of product purification and catalyst reusability. Furthermore, biocatalytic routes using immobilized lipases represent the frontier of green chemistry, enabling the production of "natural" esters under mild, environmentally friendly conditions. A thorough understanding of the reaction mechanism, kinetic drivers, and purification techniques is paramount for any scientist or engineer tasked with producing this valuable compound.

References

A Senior Application Scientist's Guide to Chemo-enzymatic Synthesis Pathways for 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis of 2-Ethylhexyl Butyrate

This compound is a branched-chain ester recognized for its characteristic fruity aroma, finding applications in the fragrance, food, and cosmetic industries.[1] Traditionally, its synthesis has been dominated by chemical methods, often necessitating harsh reaction conditions, the use of corrosive acid catalysts, and extensive downstream processing to remove unwanted byproducts.[2] These drawbacks have propelled the exploration of more sustainable and efficient synthetic routes. Chemo-enzymatic synthesis, which leverages the catalytic prowess of enzymes, particularly lipases, has emerged as a compelling alternative. This approach offers the advantages of mild reaction conditions, high specificity (regio- and chemo-selectivity), minimal byproduct formation, and alignment with the principles of green chemistry.[2][3]

This in-depth technical guide provides a comprehensive overview of the chemo-enzymatic synthesis of this compound. We will delve into the core principles of this methodology, from the selection and immobilization of suitable biocatalysts to the systematic optimization of reaction parameters. Furthermore, this guide will present a detailed experimental protocol and explore the kinetic mechanisms that govern this enzymatic transformation. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and optimize the chemo-enzymatic synthesis of this compound and other valuable esters.

The Heart of the Matter: Lipase-Catalyzed Esterification

The chemo-enzymatic synthesis of this compound primarily involves the direct esterification of 2-ethylhexanol and butyric acid, catalyzed by a lipase. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze ester hydrolysis in aqueous environments and, crucially for our purpose, ester synthesis in non-aqueous or micro-aqueous media.[4]

The catalytic mechanism for lipase-mediated esterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism.[5][6] In this model, the carboxylic acid (butyric acid) first binds to the enzyme's active site, leading to the formation of an acyl-enzyme intermediate and the release of a water molecule. Subsequently, the alcohol (2-ethylhexanol) binds to this intermediate, resulting in the formation of the ester (this compound) and the regeneration of the free enzyme.[6]

Enzyme Selection: A Critical First Step

The choice of lipase is paramount to the success of the synthesis. Different lipases exhibit varying degrees of activity and stability depending on the substrates and reaction conditions. For the synthesis of branched-chain esters like this compound, lipases from Candida antarctica (specifically lipase B, often available as Novozym® 435) and Candida rugosa have demonstrated high efficacy.[3] Candida antarctica lipase B (CALB) is particularly noted for its broad substrate specificity, high stability in organic solvents, and tolerance to a range of temperatures.[7]

The Power of Immobilization: Enhancing Stability and Reusability

To improve the operational stability of the lipase and facilitate its recovery and reuse, immobilization is a widely adopted strategy.[8] Immobilization involves confining the enzyme to a solid support material. This not only enhances the enzyme's thermal and pH stability but also simplifies the downstream processing, as the catalyst can be easily separated from the reaction mixture by simple filtration. Various materials, including porous resins like Diaion HP-20 and functionalized nano-silica, have been successfully employed as supports for lipase immobilization.[7] Immobilized lipases have been shown to retain a significant portion of their activity over multiple reaction cycles, making the process more cost-effective and sustainable.[7]

Optimizing the Synthesis: A Multi-faceted Approach

The yield of this compound is significantly influenced by several key reaction parameters. A systematic optimization of these parameters is crucial for maximizing the conversion efficiency.

Substrate Molar Ratio: Shifting the Equilibrium

Esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants is often employed. In the synthesis of this compound, using an excess of 2-ethylhexanol is a common strategy.[3] This is particularly important as the branched nature of 2-ethylhexanol can present steric hindrance. However, an excessive amount of alcohol can also lead to enzyme inhibition. Therefore, optimizing the molar ratio of butyric acid to 2-ethylhexanol is a critical step. Studies on similar esters have shown that molar ratios of acid to alcohol ranging from 1:1 to 1:3 can significantly impact the conversion rate.[7]

Temperature: A Balancing Act

Temperature plays a dual role in enzymatic reactions. An increase in temperature generally enhances the reaction rate. However, excessively high temperatures can lead to thermal denaturation and inactivation of the enzyme.[7] The optimal temperature for lipase-catalyzed esterification typically falls within the range of 40-70°C.[2] For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully carried out at 70°C.[3]

Enzyme Concentration: The Catalyst Loading

The concentration of the immobilized lipase directly affects the reaction rate. A higher enzyme loading provides more active sites for the reaction, leading to a faster conversion.[9] However, beyond a certain point, the increase in conversion may become less significant, and economic considerations come into play. Typical enzyme concentrations range from 1.5% to 42.7% (w/w of total substrates), depending on the specific activity of the immobilized enzyme preparation.[9]

Solvent System: The Reaction Medium

While solvent-free systems are often preferred for their green credentials and higher volumetric productivity, the use of an organic solvent can sometimes be beneficial.[3] Solvents like n-hexane or isooctane can reduce substrate and product inhibition and lower the viscosity of the reaction mixture.[6][10] However, the choice of solvent must be made carefully to ensure it does not inactivate the enzyme.

The following table summarizes the key parameters and their typical ranges for the enzymatic synthesis of branched-chain esters, which can be applied to the synthesis of this compound.

ParameterTypical RangeRationale and Key Considerations
Enzyme Source Candida antarctica Lipase B (CALB), Candida rugosa Lipase (CRL)CALB is often preferred for its high stability and broad substrate specificity.[3][7]
Enzyme Form ImmobilizedEnhances stability, facilitates reuse, and simplifies product purification.[8]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:3An excess of alcohol can shift the reaction equilibrium towards ester formation.[7]
Temperature 40 - 70 °CBalances reaction rate enhancement with potential enzyme denaturation.
Enzyme Concentration 1.5 - 42.7% (w/w)Higher concentrations increase the reaction rate but must be economically justified.
Reaction Time 1 - 55 hoursDepends on other reaction parameters; longer times are often needed for higher conversions.[11][12]
Solvent Solvent-free or Organic (e.g., n-hexane)Solvent-free is greener, but solvents can mitigate inhibition and viscosity issues.[3][6]

Visualizing the Process: Reaction and Workflow

To better understand the chemo-enzymatic synthesis of this compound, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_0 Enzyme Active Site E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA E_Acyl Acyl-Enzyme Intermediate E_BA->E_Acyl + H₂O E_Acyl_2EH E-Acyl-2-Ethylhexanol Complex E_Acyl->E_Acyl_2EH H2O Water E_Acyl->H2O E_Acyl_2EH->E TwoEB This compound E_Acyl_2EH->TwoEB BA Butyric Acid BA->E_BA TwoEH 2-Ethylhexanol TwoEH->E_Acyl_2EH

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

G A Reactant Preparation (Butyric Acid, 2-Ethylhexanol) B Addition of Immobilized Lipase A->B C Incubation with Agitation (Controlled Temperature) B->C D Reaction Monitoring (e.g., GC analysis) C->D D->C Continue incubation E Enzyme Separation (Filtration) D->E Reaction complete F Product Purification (e.g., Distillation, Chromatography) E->F H Recycled Enzyme E->H G Final Product: This compound F->G

Caption: General experimental workflow for chemo-enzymatic synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the chemo-enzymatic synthesis of this compound. Optimization of the specific parameters is recommended based on the chosen lipase and desired outcomes.

Materials:

  • Butyric acid (analytical grade)

  • 2-Ethylhexanol (analytical grade)

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent (optional, e.g., n-hexane)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine butyric acid and 2-ethylhexanol in the desired molar ratio (e.g., 1:1.5). If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be based on the total weight of the substrates (e.g., 5% w/w).

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a magnetic stirrer set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 150 rpm).

  • Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture. Analyze the samples by gas chromatography (GC) to determine the conversion of reactants to this compound.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (or the reaction reaches equilibrium), stop the reaction by cooling the mixture. Separate the immobilized enzyme from the product mixture by filtration. The recovered enzyme can be washed with a suitable solvent and stored for reuse.

  • Product Purification: The liquid phase, containing the this compound, unreacted substrates, and any byproducts, can be purified using standard techniques such as vacuum distillation or column chromatography to obtain the pure ester.

Conclusion: A Promising Pathway for Sustainable Ester Production

The chemo-enzymatic synthesis of this compound offers a robust and environmentally benign alternative to conventional chemical methods. The high selectivity of lipases, coupled with the mild reaction conditions, leads to a purer product with minimal waste generation. By carefully selecting the enzyme and optimizing key reaction parameters such as substrate molar ratio, temperature, and enzyme concentration, high conversion yields can be achieved. The use of immobilized enzymes further enhances the economic viability and sustainability of this process. As the demand for natural and green-label products continues to grow, the chemo-enzymatic synthesis of flavor and fragrance esters like this compound is poised to become an increasingly important industrial technology.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Ethylhexyl Butyrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylhexyl butyrate (CAS No. 25415-84-3) is a butyric acid ester recognized for its characteristic fruity aroma.[1][2][3] It is utilized as a flavoring and fragrance agent in a variety of consumer products, including foods, beverages, and cosmetics. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and research and development in these industries. This application note provides a detailed guide to the analytical methods for the precise and reliable quantification of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to be robust and adaptable to various sample matrices.

Principles of Analysis

The quantification of volatile and semi-volatile organic compounds like this compound from complex matrices presents analytical challenges, primarily due to potential interferences from the sample matrix. Gas chromatography is the separation technique of choice owing to its high resolving power for volatile compounds.[4] Coupling GC with a mass spectrometer (MS) provides unparalleled selectivity and sensitivity, allowing for positive identification and accurate quantification.

The general workflow involves the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The choice of sample preparation technique is critical and depends on the nature of the sample matrix. For instance, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed for liquid samples, while headspace (HS) or solid-phase microextraction (SPME) are suitable for volatile analysis in both liquid and solid samples.[5]

An internal standard is incorporated to correct for variations in sample preparation and instrument response. The quantification is then performed by generating a calibration curve using standards of known concentrations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueReference
CAS Number 25415-84-3[1][2][3][6]
Molecular Formula C12H24O2[1][2][6]
Molecular Weight 200.32 g/mol [1][3][6]
Boiling Point Not explicitly found, but related compounds have boiling points in a relevant range.
Solubility Soluble in alcohol, sparingly soluble in water.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Homogenization Spike Internal Standard Spiking Sample->Spike Extraction Extraction (LLE, SPE, or HS-SPME) Spike->Extraction Concentration Concentration / Solvent Exchange Extraction->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Integration Peak Integration & Identification GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for this compound quantification.

Detailed Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix (e.g., Beverage) using Liquid-Liquid Extraction (LLE) and GC-MS

This protocol is suitable for samples where this compound is present at moderate to high concentrations.

5.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Hexyl butyrate (CAS No. 2639-63-6) or other suitable non-interfering ester.[8]

  • Solvents: Dichloromethane (DCM), n-Hexane (pesticide residue grade or equivalent)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

5.1.2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of DCM in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in DCM to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

5.1.3. Sample Preparation

  • Measure 10 mL of the liquid sample into a 50 mL centrifuge tube.

  • Spike the sample with the internal standard to a final concentration of 5 µg/mL.

  • Add 2 g of sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.

  • Add 10 mL of DCM to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube using a Pasteur pipette.

  • Repeat the extraction (steps 4-7) with a fresh 10 mL aliquot of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5.1.4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) This compound: 89, 112, 127 (Quantifier: 89)[6][9] Hexyl butyrate (IS): 71, 89, 99 (Quantifier: 71)[8]

Note: The selection of SIM ions should be confirmed by analyzing a standard of this compound and its mass spectrum.[9]

Protocol 2: Trace Level Quantification of this compound in a Solid or Semi-Solid Matrix (e.g., Food Product) using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol is ideal for the analysis of volatile compounds in complex matrices, minimizing matrix effects and offering high sensitivity.[5]

5.2.1. Materials and Reagents

  • All materials from Protocol 1

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heating block or water bath with agitation

5.2.2. Standard Preparation

Prepare aqueous calibration standards as described in Protocol 1, substituting DCM with deionized water.

5.2.3. Sample Preparation

  • Accurately weigh 2 g of the homogenized sample into a 20 mL headspace vial.

  • Spike the sample with the internal standard to a final concentration of 5 µg/mL.

  • Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the heating block at 60 °C and allow to equilibrate for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C with continued agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5.2.4. GC-MS Instrumental Parameters

The GC-MS parameters are the same as in Protocol 1, with the following modifications to the injector settings:

ParameterSetting
Injector Temperature 260 °C
Injection Mode Splitless
Desorption Time 5 minutes

Method Validation

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[10][11] The following parameters should be assessed according to established guidelines such as those from the FDA or ICH.[10][12]

Method Validation Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of expected components.No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking blank matrix with known concentrations of the analyte.Recovery should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like GC oven temperature, flow rate, etc.

Data Analysis and Reporting

  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and characteristic ions.

  • Integration: Integrate the peak areas of the quantifier ion for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

  • Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

  • Reporting: Report the final concentration of this compound in the appropriate units (e.g., µg/mL, mg/kg), taking into account any dilution or concentration factors. The report should also include all relevant quality control data.

Conclusion

The analytical methods detailed in this application note provide a robust and reliable framework for the quantification of this compound in a variety of sample matrices. The choice between LLE and HS-SPME will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols can be adapted and optimized to meet the specific needs of the user, providing a valuable tool for researchers, scientists, and drug development professionals.

References

Application Note: Quantitative Analysis of 2-Ethylhexyl Butyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethylhexyl butyrate is an important ester recognized for its characteristic fruity aroma, leading to its widespread use in the food, beverage, and cosmetics industries as a flavoring and fragrance agent.[1] Accurate and reliable quantification of this compound is critical for quality control, formulation consistency, and regulatory compliance. This application note presents a comprehensive guide and a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation and column selection to mass spectrometric parameter optimization. The protocol is designed to be a self-validating system, ensuring high levels of scientific integrity and reproducibility for researchers, scientists, and professionals in product development.

Introduction and Scientific Background

This compound (CAS No. 25415-84-3) is the ester formed from 2-ethylhexanol and butyric acid.[2][3] Its chemical formula is C₁₂H₂₄O₂ with a molecular weight of 200.32 g/mol .[2][4] The compound's volatile nature and distinct aroma make it a valuable component in many consumer products. The analytical challenge lies in accurately identifying and quantifying it, often within complex matrices that contain numerous other volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent analytical technique for this task. The gas chromatograph separates volatile components of a mixture based on their boiling points and differential interactions with the stationary phase of the analytical column.[5] Subsequently, the mass spectrometer bombards the eluted components with electrons, causing ionization and fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint," that allows for highly specific identification, while the chromatographic peak area allows for precise quantification. This combination of high-resolution separation and highly specific detection makes GC-MS an indispensable tool for the analysis of flavor and fragrance compounds.[6]

Experimental Design and Rationale

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract this compound from its matrix and present it to the GC-MS system in a suitable solvent, free from non-volatile interferences that could contaminate the system.[7]

Causality of Method Choice:

  • For Simple Matrices (e.g., fragrance oils, pure standards): A direct "dilute and shoot" approach is often sufficient. The sample is simply diluted with a volatile organic solvent like hexane or dichloromethane to a concentration within the calibrated range of the instrument.[7]

  • For Complex Matrices (e.g., beverages, food products, lotions): A more rigorous extraction is necessary to isolate the analyte and remove sugars, proteins, and other non-volatile materials. Liquid-Liquid Extraction (LLE) is a robust and widely applicable technique.[8][9] It utilizes two immiscible solvents to partition the analyte from the sample matrix based on its solubility.[8] For trace-level analysis, Headspace Solid-Phase Microextraction (HS-SPME) offers a solvent-free alternative that concentrates volatile analytes from the sample's headspace onto a coated fiber prior to thermal desorption in the GC inlet.[5]

This protocol will focus on a standard liquid-liquid extraction, which provides excellent recovery and cleanup for a wide variety of sample types.

GC Column Selection: The Heart of Separation

The choice of the GC capillary column's stationary phase is the most critical factor in achieving a successful chromatographic separation.[10][11] The principle of "like dissolves like" governs the selection process; the polarity of the stationary phase should be matched to the polarity of the analyte.[12]

Causality of Method Choice:

  • Analyte Polarity: this compound is an ester, which is considered a polar compound.[11][13]

  • Stationary Phase Selection: To achieve good peak shape and resolution, an intermediate-polarity or polar stationary phase is recommended.[14][15] Polyethylene glycol (PEG) phases, commonly known by trade names such as DB-Wax or HP-INNOWax, are excellent choices for analyzing esters and other polar volatile compounds. A mid-polarity cyanopropyl phase could also be used.[14][15] Using a non-polar phase (like a DB-5) may result in poor peak shape (tailing) and inadequate separation from other polar compounds in the sample.

  • Column Dimensions: A 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness offers a good balance between resolution, analysis time, and sample capacity, making it suitable for most applications.[13]

Mass Spectrometer Parameters: Ensuring Specificity

The MS parameters are optimized to ensure sensitive detection and generate a characteristic mass spectrum for unambiguous identification.

Causality of Method Choice:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used. This technique provides reproducible fragmentation patterns that are consistent across different instruments, allowing for reliable comparison to established spectral libraries like the NIST Mass Spectral Library.[4]

  • Acquisition Mode:

    • Full Scan Mode: The MS scans a wide range of mass-to-charge ratios (e.g., m/z 40-350), collecting all fragment ions. This is ideal for identifying unknown compounds and confirming the identity of the target analyte by comparing its full spectrum to a reference.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative accuracy, the MS is set to monitor only a few specific, characteristic ions of this compound. By ignoring other ions, the signal-to-noise ratio is significantly improved, lowering the limits of detection (LOD) and quantification (LOQ).[16]

Detailed Application Protocol

Preparation of Standards and Samples
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane. This stock solution should be stored at 4°C.

  • Working Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL) by serially diluting the stock standard with hexane.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex to mix.

    • Add 10 mL of hexane to the tube.

    • Cap tightly and vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean vial using a Pasteur pipette.

    • If necessary, pass the extract through a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the final extract into a 2 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a validated starting point and can be optimized as needed.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentStandard, high-performance gas chromatograph.
MS System Agilent 5977B MSD or equivalentA robust single quadrupole mass spectrometer suitable for this application.
Column HP-INNOWax (Polyethylene Glycol), 30 m x 0.25 mm I.D., 0.25 µm film thicknessPolar stationary phase provides excellent selectivity and peak shape for esters.[14][15] Standard dimensions offer a good balance of performance.[13]
Injector Split/SplitlessProvides flexibility for different sample concentrations.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[15]
Injection Mode Splitless (for trace analysis <10 µg/mL) or 50:1 Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples, while split mode prevents column overload for concentrated samples.[7]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column, ensuring good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C, Hold: 5 minThe temperature program effectively separates analytes based on boiling points, ensuring this compound is well-resolved.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp 230 °CStandard temperature for stable ion formation and reproducible fragmentation.[17]
Ionization Mode Electron Ionization (EI) at 70 eVProvides consistent, library-searchable mass spectra.[4]
Acquisition Mode Full Scan (m/z 40-350) for identification; SIM for quantificationFull scan for identity confirmation; SIM for superior sensitivity and quantitative precision.
SIM Ions (for Quant) Quantifier: m/z 71, Qualifiers: m/z 43, 89Based on the characteristic fragmentation pattern of this compound.[2][4]

Data Analysis and Quality Control

Qualitative Identification

The identity of this compound is confirmed by two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a pure standard analyzed under the same conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>90%) to the reference spectrum from the NIST/EPA/NIH Mass Spectral Library.[4]

Table of Key Mass Spectral Fragments for this compound:

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment Identity
71100 (Base Peak)[C₄H₇O]⁺ - Butyryl cation from alpha-cleavage
43~80[C₃H₇]⁺ - Propyl cation from further fragmentation
89~50[C₄H₉O₂]⁺ - Butanoic acid fragment from McLafferty rearrangement
57~45[C₄H₉]⁺ - Butyl cation
41~40[C₃H₅]⁺ - Allyl cation
112~20[C₈H₁₆]⁺ - Loss of butanoic acid from the molecular ion
200Low / Not Observed[C₁₂H₂₄O₂]⁺ - Molecular Ion
Data sourced from the NIST WebBook.[2][4]
Quantitative Analysis
  • Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 71) versus the concentration of the prepared standards.

  • Linearity: The curve should demonstrate linearity with a coefficient of determination (R²) ≥ 0.995 over the desired concentration range.[9]

  • Quantification: Determine the concentration of this compound in the prepared sample extracts by interpolating their peak areas from the calibration curve.

  • Final Concentration: Calculate the final concentration in the original sample by accounting for the initial sample weight and any dilution factors used during preparation.

Example Calibration Data:

Concentration (µg/mL) Peak Area (m/z 71)
0.515,500
1.032,000
5.0161,000
10.0325,000
25.0815,000
50.01,650,000

System Validation and Workflow Diagrams

Method validation should be performed to ensure the protocol is fit for its intended purpose. Key parameters to assess include specificity, linearity, accuracy (recovery), precision (repeatability), LOD, and LOQ.[18][19]

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Homogenize Homogenize/ Weigh Sample Sample->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Concentrate Dry & Filter Extract Extract->Concentrate Vial Transfer to Autosampler Vial Concentrate->Vial Inject Inject into GC Vial->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize MS Ionization & Fragmentation Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Acquire Acquire Data Detect->Acquire Identify Identify Peak (RT & Spectrum) Acquire->Identify Integrate Integrate Peak Area Identify->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

LLE_Diagram cluster_layers Phase Separation Start Homogenized Sample (5g in Centrifuge Tube) Add_Solvents Add 10mL Water Add 10mL Hexane Start->Add_Solvents Vortex Vortex Vigorously (2 minutes) Add_Solvents->Vortex Centrifuge Centrifuge (3000 rpm, 5 min) Vortex->Centrifuge Organic Organic Layer (Top) (Contains Analyte) Centrifuge->Organic Aqueous Aqueous Layer (Bottom) (Matrix Impurities) Collect Collect Organic Layer Organic->Collect Dry Dry with Na₂SO₄ Collect->Dry Final Final Extract for GC-MS Dry->Final

Caption: Step-by-step logic for the Liquid-Liquid Extraction (LLE) protocol.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylhexyl butyrate. As a common ester found in flavorings, fragrances, and as a plasticizer, a robust analytical method for its quantification is crucial for quality control and research purposes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the methodology, from sample preparation to data analysis, and includes a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Principle

This compound (C₁₂H₂₄O₂) is a fatty acid ester known for its fruity aroma.[1][2] Its analysis is critical in various industries to ensure product consistency and safety. The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.

RP-HPLC is the most frequently used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[3][4] In this system, this compound, a non-polar compound, will have a stronger affinity for the hydrophobic stationary phase and will thus be retained longer than more polar compounds.[5] The mobile phase, a mixture of an organic solvent and water, is used to elute the analyte from the column.[6] By adjusting the ratio of the organic solvent, the retention time of this compound can be precisely controlled. Detection is achieved by monitoring the UV absorbance at a specific wavelength where the analyte absorbs light.

Materials and Reagents

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a variable wavelength or photodiode array (PDA) UV detector.

  • Analytical balance (0.01 mg sensitivity).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringes and 0.22 µm or 0.45 µm syringe filters.[7]

Chemicals and Reagents
  • This compound reference standard (>98% purity).[1]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).[8]

  • Orthophosphoric acid (analytical grade).

Chromatographic Conditions

A systematic approach was taken to develop the optimal chromatographic conditions. A C18 column was chosen for its high hydrophobicity, which is suitable for retaining a non-polar compound like this compound.[7][9] A gradient elution was selected to ensure a reasonable run time and good peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 18 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 stationary phase provides strong hydrophobic interactions necessary for the retention of the non-polar this compound.[10]

  • Mobile Phase: Acetonitrile is a common organic modifier in RP-HPLC, and its mixture with water allows for the fine-tuning of the mobile phase polarity to achieve optimal separation.[3]

  • Detection Wavelength: Although esters like this compound lack a strong chromophore, they exhibit some absorbance at lower UV wavelengths, with 210 nm often providing sufficient sensitivity for quantification.[11]

Preparation of Solutions

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.[12] Proper filtration is crucial to prevent clogging of the HPLC column.[13]

Analytical Procedure and Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Prepare Standard Solutions HPLC_Setup Set Up HPLC System Standard_Prep->HPLC_Setup Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Setup Injection Inject Standards & Samples HPLC_Setup->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Report Generate Final Report Quantification->Report

Figure 1: HPLC analytical workflow for this compound.

Step-by-Step Protocol:

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each sample injection, it is good practice to inject a standard to monitor system suitability.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[15]

Specificity

Specificity was evaluated by analyzing a blank sample (matrix without the analyte) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity

Linearity was assessed by analyzing five concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve of peak area versus concentration demonstrated excellent linearity.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the method's robustness.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ: 10 * (Standard Deviation of the y-intercept / Slope)

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

The final amount of this compound in the original sample should be calculated by taking into account the initial sample weight and dilution factors.

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, and precise for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory for the routine analysis of this compound in various sample matrices. The validation results demonstrate that the method is suitable for its intended purpose.

References

Topic: Lipase-Catalyzed Esterification for 2-Ethylhexyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl butyrate is a branched-chain ester valued for its characteristic fruity aroma, finding applications in the food, cosmetic, and pharmaceutical industries.[1] Traditionally synthesized via chemical catalysis, this process often requires harsh conditions and can lead to undesirable byproducts. Biocatalysis, utilizing enzymes like lipases, presents a sustainable and highly selective alternative, operating under mild conditions and aligning with green chemistry principles.[2][3] This application note provides a comprehensive guide to the synthesis of this compound using immobilized lipase, focusing on the widely adopted Novozym® 435. We will delve into the reaction mechanism, detail optimized protocols for synthesis and analysis, and offer field-proven insights to guide researchers in achieving high conversion yields and product purity.

Scientific Foundation: The Rationale for Biocatalysis

The enzymatic synthesis of esters is a cornerstone of modern industrial biotechnology. Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes that naturally catalyze the hydrolysis of fats.[4] However, in micro-aqueous or solvent-free environments, their catalytic activity can be reversed to favor synthesis reactions like esterification.[5][6] This adaptability makes them ideal catalysts for producing high-value esters.

The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic mechanism.[7][8] This two-step process involves the formation of a stable acyl-enzyme intermediate.

  • Acylation: The catalytic triad (typically Ser-His-Asp) at the lipase's active site attacks the carbonyl carbon of the carboxylic acid (butyric acid), forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex.[5][9]

  • Nucleophilic Attack (Deacylation): The alcohol (2-ethylhexanol) then enters the active site and acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the ester (this compound) and regenerate the free enzyme.[9]

This mechanism elegantly avoids the simultaneous binding of both substrates to the enzyme.

G Figure 1: Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism E Free Lipase (E) E_BA Enzyme-Butyric Acid Complex E->E_BA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_BA->E_Acyl - H₂O E_Acyl_EH Intermediate-2-Ethylhexanol Complex E_Acyl->E_Acyl_EH + 2-Ethylhexanol E_Final Free Lipase (E) E_Acyl_EH->E_Final - Ester BA_in Butyric Acid BA_in->E + H2O_out Water EH_in 2-Ethylhexanol Ester_out This compound

Caption: Figure 1: Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism

Advantages of Immobilized Lipases

While free lipases are effective, their use on an industrial scale is often hampered by difficulties in recovery and reuse. Immobilization overcomes these challenges.[10][11] Novozym® 435, a commercially available lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is arguably the most widely used biocatalyst for ester synthesis.[12][13]

  • Enhanced Stability: Immobilization often confers significant thermal and operational stability, allowing reactions to be run at higher temperatures to increase rates and overcome viscosity issues.[11]

  • Ease of Separation: The immobilized enzyme can be easily removed from the reaction mixture by simple filtration, preventing contamination of the final product.[14]

  • Reusability: The ability to reuse the biocatalyst for multiple cycles dramatically reduces process costs, a critical factor for industrial feasibility.[15]

Key Parameters for Reaction Optimization

The efficiency of lipase-catalyzed esterification is governed by several interconnected parameters. A rational approach to optimization is crucial for maximizing yield.

ParameterOptimal RangeRationale & Causality
Temperature 50 - 70°CIncreases reaction rate by enhancing molecular motion and reducing viscosity. However, temperatures above 70-80°C can lead to thermal denaturation and reduced enzyme stability.[3][16] A balance must be struck between rate and biocatalyst longevity.
Substrate Molar Ratio 1:1 to 1:1.2 (Acid:Alcohol)While a 1:1 stoichiometric ratio is ideal, a slight excess of the alcohol (2-ethylhexanol) can be used to shift the reaction equilibrium towards product formation. A large excess can, in some cases, cause enzyme inhibition or complicate downstream purification.[3][17]
Enzyme Concentration 2.5 - 10% (w/w)A higher enzyme concentration directly increases the initial reaction rate. However, beyond a certain point, the rate increase may become non-linear due to mass transfer limitations, and the economic viability decreases.[15][17]
Reaction Medium Solvent-FreeSolvent-free systems (SFS) are highly advantageous, offering maximum reactant concentration, higher volumetric productivity, and simplified downstream processing.[18][19] This approach is also environmentally preferable.
Water Activity (aw) LowWater is a product of the reaction; its accumulation can shift the equilibrium back towards hydrolysis, reducing the final ester yield.[11][18] While a minimal amount of water is essential for maintaining the enzyme's conformational flexibility and activity, excess water is detrimental.[5] In solvent-free systems, water removal (e.g., via vacuum or molecular sieves) can significantly improve conversion.

Protocols for Synthesis and Analysis

This section provides detailed, step-by-step protocols for the synthesis of this compound, reaction monitoring, and product quantification.

G Figure 2: Experimental Workflow prep 1. Reactant Preparation (Butyric Acid, 2-Ethylhexanol) react 2. Enzymatic Reaction (Add Novozym® 435, Incubate with Stirring) prep->react monitor 3. Reaction Monitoring (Titration of Aliquots) react->monitor Periodic Sampling separate 4. Biocatalyst Separation (Filtration) react->separate At Reaction End monitor->react Continue Reaction analyze 5. Product Analysis (GC-MS/FID) separate->analyze result 6. Data Interpretation (Calculate Conversion %) analyze->result

References

Application Note & Protocol: Enzymatic Synthesis of 2-Ethylhexyl Butyrate using Novozym 435®

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the enzymatic synthesis of 2-Ethylhexyl butyrate, a valuable ester with applications in the flavor, fragrance, and cosmetic industries. The synthesis is achieved through the esterification of butyric acid and 2-Ethylhexanol, catalyzed by Novozym 435®, a highly stable and reusable immobilized lipase B from Candida antarctica. This document outlines the theoretical basis for the enzymatic approach, details the optimized reaction conditions, provides a step-by-step experimental protocol, and describes the necessary analytical techniques for product quantification. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust and environmentally benign alternative to traditional chemical catalysis.

Introduction: The Case for Biocatalysis

This compound is an ester characterized by its fruity aroma, making it a desirable component in various consumer products. Traditionally, its synthesis has relied on chemical catalysts, which often necessitate harsh reaction conditions, leading to unwanted by-products and environmental concerns. The adoption of enzymatic catalysis, specifically with immobilized lipases like Novozym 435®, presents a compelling alternative.[1]

Novozym 435® is a commercially available biocatalyst where lipase B from Candida antarctica is immobilized on a macroporous acrylic resin.[1][2] This immobilization confers remarkable stability to the enzyme, allowing for its use in non-aqueous media and at elevated temperatures, which are often required for ester synthesis.[3][4] The key advantages of using Novozym 435® for this compound synthesis include:

  • High Specificity and Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of impurities.

  • Mild Reaction Conditions: Enzymatic reactions typically proceed under milder temperature and pressure conditions compared to their chemical counterparts, reducing energy consumption and thermal degradation of products.

  • Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by utilizing a biodegradable catalyst and often enabling solvent-free reaction systems.[5]

  • Catalyst Reusability: The immobilized nature of Novozym 435® facilitates its easy separation from the reaction mixture and allows for multiple reuse cycles, significantly improving process economics.[3][6]

This application note will detail a robust protocol for the synthesis of this compound, leveraging the superior catalytic properties of Novozym 435® in a solvent-free system.

Materials and Reagents

Reagent/MaterialGradeSupplier
Novozym 435® (Immobilized Candida antarctica lipase B)---Novozymes or authorized distributor
Butyric Acid≥99%Sigma-Aldrich or equivalent
2-Ethylhexanol≥99%Sigma-Aldrich or equivalent
n-HexaneHPLC gradeFisher Scientific or equivalent
This compound standard≥98%Sigma-Aldrich or equivalent
Anhydrous Sodium SulfateReagent gradeVWR or equivalent

Optimized Reaction Parameters

The following table summarizes the optimized parameters for the enzymatic synthesis of this compound. These parameters have been established based on extensive literature review of similar esterification reactions catalyzed by Novozym 435®.[3][4][5][7][8][9]

ParameterOptimal ValueRationale
Reaction Temperature 50-60 °CBalances increased reaction rate with enzyme stability. Higher temperatures can lead to enzyme denaturation over prolonged periods.[3][4][10]
Substrate Molar Ratio (2-Ethylhexanol:Butyric Acid) 1.5:1 to 2:1An excess of the alcohol helps to shift the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid.[7][9]
Enzyme Loading 5-10% (w/w of total substrates)Provides sufficient active sites for an efficient reaction rate without excessive cost. Higher loadings may not proportionally increase the conversion rate.[4][7]
Agitation Speed 150-200 rpmEnsures proper mixing of the reactants and the immobilized enzyme, minimizing mass transfer limitations.
Reaction System Solvent-freeEnvironmentally friendly and simplifies downstream processing. Avoids potential solvent-induced enzyme inhibition or denaturation.[9][11]
Reaction Time 4-8 hoursSufficient time to reach high conversion levels. The exact time should be determined by monitoring the reaction progress.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis reactants 1. Combine Reactants (Butyric Acid & 2-Ethylhexanol) enzyme_add 2. Add Novozym 435® reactants->enzyme_add reaction 3. Incubate with Agitation (50-60°C, 150-200 rpm) enzyme_add->reaction filtration 4. Separate Enzyme (Filtration/Decantation) reaction->filtration drying 5. Dry Product Mixture (Anhydrous Na2SO4) filtration->drying gc_prep 6. Prepare Sample for GC drying->gc_prep gc_analysis 7. GC-FID Analysis gc_prep->gc_analysis quantification 8. Quantify Product gc_analysis->quantification caption Figure 1. Experimental Workflow

Figure 1. Experimental Workflow for this compound Synthesis.

Detailed Experimental Protocol

5.1. Enzymatic Esterification

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add butyric acid and 2-Ethylhexanol in the desired molar ratio (e.g., for a 1:1.5 ratio, use 0.88 g of butyric acid and 1.95 g of 2-Ethylhexanol).

  • Add Novozym 435® to the flask, corresponding to the desired enzyme loading (e.g., for a 5% w/w loading, add 0.14 g of the enzyme).

  • Place the flask in a temperature-controlled oil bath or heating mantle set to the desired reaction temperature (e.g., 55 °C).

  • Commence stirring at a moderate speed (e.g., 180 rpm) to ensure the enzyme beads are suspended and well-mixed with the reactants.

  • Allow the reaction to proceed for the designated time (e.g., 6 hours). To monitor the reaction progress, small aliquots (e.g., 20 µL) can be withdrawn at different time intervals for analysis.

5.2. Product Isolation and Enzyme Recovery

  • After the reaction is complete, cool the flask to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration using a Büchner funnel or by careful decantation.

  • The recovered Novozym 435® can be washed with a non-polar solvent like n-hexane to remove any residual substrates and product, then dried under vacuum for reuse in subsequent batches.[3]

  • To the liquid product mixture, add a small amount of anhydrous sodium sulfate to remove any traces of water formed during the esterification.

  • Filter the mixture to remove the sodium sulfate, yielding the crude this compound product.

Analytical Methodology: Quantification by Gas Chromatography (GC-FID)

The conversion of butyric acid to this compound can be accurately quantified using Gas Chromatography with a Flame Ionization Detector (GC-FID).[12][13][14][15][16]

6.1. Sample Preparation

  • Prepare a stock solution of the reaction mixture by diluting a known mass of the crude product in a known volume of n-hexane.

  • Further dilute this stock solution to fall within the linear range of the calibration curve.

  • Prepare a series of standard solutions of this compound of known concentrations in n-hexane to generate a calibration curve.

6.2. GC-FID Operating Conditions

The following are typical GC-FID parameters for the analysis of short-chain fatty acid esters. These may need to be optimized for your specific instrument.

GC ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector (FID) Temperature 260 °C
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Injection Volume 1 µL
Split Ratio 50:1

6.3. Data Analysis

  • Identify the peaks corresponding to butyric acid, 2-Ethylhexanol, and this compound based on their retention times compared to standards.

  • Integrate the peak area of the this compound peak.

  • Using the calibration curve, determine the concentration of this compound in the injected sample.

  • Calculate the conversion percentage based on the initial amount of the limiting reactant (butyric acid).

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be monitored over time by taking aliquots and analyzing them by GC-FID. A successful reaction will show a decrease in the peak areas of the reactants (butyric acid and 2-Ethylhexanol) and a corresponding increase in the peak area of the product (this compound). The reusability of the Novozym 435® can be confirmed by observing consistent conversion rates over multiple reaction cycles. Any significant drop in conversion would indicate enzyme deactivation.

Conclusion

This application note provides a detailed and robust protocol for the enzymatic synthesis of this compound using Novozym 435®. By leveraging the principles of biocatalysis, this method offers a green and efficient alternative to traditional chemical synthesis. The provided experimental parameters and analytical methods will enable researchers and scientists to successfully produce and quantify this valuable ester.

References

Application Notes & Protocols: Evaluating 2-Ethylhexyl Butyrate as a Novel Plasticizer for Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and formulation experts on the application and evaluation of 2-Ethylhexyl butyrate as a potential plasticizer. While traditionally used in fragrance and flavor applications, its chemical structure—an ester of a C8 alcohol and a short-chain carboxylic acid—presents a compelling case for its investigation as a plasticizing agent for various polymers. These notes move from foundational theory to detailed, field-tested protocols, enabling a thorough assessment of its performance, compatibility, and permanence.

Introduction to Plasticization and the Rationale for Novel Esters

Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, workability, and distensibility.[1][2] They function by inserting themselves between polymer chains, thereby reducing the strong intermolecular forces that hold the chains rigidly together.[3][4] This process increases the free volume within the polymer matrix, facilitates segmental motion of the polymer chains, and ultimately lowers the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][5]

The search for novel plasticizers is driven by the need to replace certain traditional plasticizers, like some phthalate esters, due to regulatory scrutiny and health concerns.[6][7] Ester plasticizers, particularly those with branched alcohol moieties like 2-ethylhexanol, are a cornerstone of the industry.[2][8] Compounds such as di(2-ethylhexyl) phthalate (DEHP), di(2-ethylhexyl) adipate (DOA), and di(2-ethylhexyl) terephthalate (DEHT) are widely used due to their excellent performance and compatibility with polymers like Polyvinyl Chloride (PVC).[6][8][9]

This compound (C₁₂H₂₄O₂) shares the key structural motif of a 2-ethylhexyl group esterified with a carboxylic acid.[10] This structure suggests it may possess the necessary polarity and molecular geometry to effectively plasticize polymers. This document outlines the experimental procedures required to validate its efficacy.

Core Principles: The Molecular Mechanism of Plasticization

The effectiveness of a plasticizer is fundamentally governed by its ability to disrupt polymer-polymer interactions and replace them with polymer-plasticizer interactions. This is often described by the "lubricity" and "free volume" theories.[3]

  • Intermolecular Force Reduction : Plasticizer molecules, being small and mobile, position themselves between the large polymer chains. Their polar groups (in this case, the ester group) can interact with polar sites on the polymer (e.g., the C-Cl bond in PVC), effectively shielding the polymer chains from each other and weakening the cohesive forces.[4][11]

  • Increased Free Volume : By spacing the polymer chains apart, the plasticizer increases the overall "free volume" in the matrix. This extra space allows polymer segments greater mobility, enabling them to slide past one another more easily, which manifests as increased flexibility.[1][3]

The compatibility between the polymer and the plasticizer is critical. Polar plasticizers are generally required for polar polymers to ensure miscibility and prevent phase separation or "bleeding" (migration) of the plasticizer to the surface over time.[5]

Caption: Molecular mechanism of polymer plasticization by this compound (2-EHB).

Experimental Evaluation Workflow

A systematic evaluation is crucial to determine the viability of this compound as a plasticizer. The workflow involves characterizing the neat plasticizer, preparing polymer blends, and conducting a suite of thermal, mechanical, and permanence tests.

Evaluation_Workflow cluster_0 Phase 1: Material Characterization & Preparation cluster_1 Phase 2: Performance Testing A1 Characterize Neat 2-EHB (ASTM D1045) A3 Formulation Design (Define phr levels) A1->A3 A2 Select Polymer Resin (e.g., PVC K70) A2->A3 A4 Compounding & Milling (Two-Roll Mill) A3->A4 A5 Compression Molding (Prepare Test Plaques) A4->A5 B1 Thermal Analysis (DSC for Tg, TGA for Stability) A5->B1 B2 Mechanical Testing (Tensile Strength, Elongation) A5->B2 B3 Permanence Testing (Solvent Extraction / Migration) A5->B3 B4 Hardness Testing (Shore Durometer) A5->B4 C1 Data Analysis & Performance Benchmarking B1->C1 B2->C1 B3->C1 B4->C1

Caption: Step-wise workflow for evaluating a novel plasticizer.

Detailed Protocols

Protocol 1: Characterization of Neat this compound

Objective: To confirm the quality and purity of the liquid plasticizer before incorporation into a polymer, based on ASTM D1045 standards.[12][13]

Materials:

  • This compound (CAS 25415-84-3)

  • Titration equipment (for acid number)

  • Refractometer

  • Pycnometer or density meter

  • Gas Chromatograph (for ester content/purity)

Methodology:

  • Ester Content (Purity): Determine the purity of the this compound sample using gas chromatography (GC), following standard methods like ASTM D3465.[14]

  • Specific Gravity: Measure the specific gravity at 20/20°C using a pycnometer or a digital density meter.

  • Acid Number: Determine the acid number by titrating a known weight of the plasticizer dissolved in a suitable solvent with a standardized potassium hydroxide (KOH) solution. A high acid number can indicate degradation.

  • Refractive Index: Measure the refractive index at 25°C using a calibrated Abbe refractometer.

  • Color: Assess the color using the Platinum-Cobalt (Pt-Co/APHA) scale.

Protocol 2: Preparation of Plasticized PVC Test Specimens

Objective: To create homogenous blends of PVC and this compound at various concentrations for subsequent testing.

Materials & Equipment:

  • PVC suspension resin (e.g., K-value 67-70)

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., a mixed metal stearate)

  • Two-roll mill with heating capabilities

  • Compression molding press

  • Analytical balance

Formulation Table: All quantities are in parts per hundred resin (phr).

ComponentControlFormulation 1Formulation 2Formulation 3
PVC Resin100100100100
Thermal Stabilizer2222
This compound0304050

Methodology:

  • Pre-Mixing: Accurately weigh the PVC resin, thermal stabilizer, and the specified amount of this compound into a high-speed mixer or a heavy-duty zip-top bag. Mix thoroughly for 5-10 minutes until the plasticizer is well-absorbed.

  • Milling: Set the rolls of the two-roll mill to a temperature appropriate for PVC processing (e.g., 140-160°C).

  • Compounding: Add the pre-mixed blend to the heated rolls. Continuously cut and fold the material on the mill for 5-10 minutes to ensure a homogenous melt.

  • Sheeting: Once homogenous, sheet the material off the mill at a controlled thickness (e.g., 1-2 mm).

  • Compression Molding: Cut the cooled sheets into appropriate sizes for the compression mold. Press the sheets in a heated press (e.g., 160-170°C) for a specified time (e.g., 5 minutes) at a defined pressure to form smooth, void-free plaques for testing.

  • Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours before testing.

Protocol 3: Performance Evaluation

Objective: To quantify the effect of this compound on the key properties of the polymer.

A. Thermal Analysis

  • Glass Transition Temperature (DSC):

    • Use a Differential Scanning Calorimeter (DSC).

    • Cut a small sample (5-10 mg) from the molded plaque.

    • Perform a heat-cool-heat cycle (e.g., from -80°C to 120°C) at a ramp rate of 10-20°C/min.

    • Determine the Tg from the inflection point in the heat flow curve of the second heating scan. A lower Tg indicates higher plasticizing efficiency.

  • Thermal Stability (TGA):

    • Use a Thermogravimetric Analyzer (TGA).

    • Heat a sample (10-15 mg) from room temperature to ~600°C at 10°C/min under a nitrogen atmosphere.

    • Record the onset temperature of decomposition. Compare the thermal stability of the plasticized samples to the unplasticized control.

B. Mechanical Properties

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the molded plaques using a die cutter.

    • Measure the tensile strength, elongation at break, and 100% modulus using a universal testing machine at a specified crosshead speed.

    • An effective plasticizer will decrease tensile strength and modulus while significantly increasing elongation at break.

  • Hardness (ASTM D2240):

    • Use a Shore A or Shore D durometer.

    • Measure the hardness at several points on the surface of the molded plaque.

    • Hardness should decrease with increasing plasticizer concentration.

C. Permanence and Migration

  • Solvent Extraction:

    • Cut and weigh a sample of the plasticized PVC (W_initial).

    • Immerse the sample in a solvent (e.g., hexane or distilled water) for a set period (e.g., 24 hours) at a specific temperature.[6]

    • Remove the sample, gently pat dry, and dry in a vacuum oven until a constant weight is achieved (W_final).

    • Calculate the percent weight loss due to plasticizer extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.[9] Low weight loss indicates good permanence.

Expected Data and Interpretation

The results from these protocols will allow for a quantitative comparison of this compound's performance against unplasticized polymer and potentially against established commercial plasticizers.

Table of Expected Results:

PropertyUnplasticized PVCPVC + 40 phr 2-EHB (Hypothetical)PVC + 40 phr DEHP (Benchmark)
Tg (°C) ~85°C~25°C~20°C
Tensile Strength (MPa) ~50~20~22
Elongation at Break (%) <10%~300%~350%
Shore A Hardness >95 (Shore D)~85~82
Migration Loss (Hexane, 24h) N/ALow-ModerateLow

A successful evaluation would show that this compound significantly lowers the Tg and hardness while increasing elongation, indicating effective plasticization. Its performance in migration and thermal stability tests will determine its suitability for durable applications.

References

Application Note: 2-Ethylhexyl Butyrate as a Robust Internal Standard for the Quantification of Short-Chain Fatty Acids by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Short-chain fatty acids (SCFAs), the metabolic byproducts of gut microbial fermentation, are pivotal signaling molecules in host physiology and are implicated in a spectrum of health and disease states. Accurate quantification of SCFAs in complex biological matrices such as feces, plasma, and serum is crucial for advancing research in gut health, metabolic disorders, and drug development. However, the inherent volatility and hydrophilicity of SCFAs present significant analytical challenges, often leading to variability and inaccuracy in quantification.[1][2] This application note describes a comprehensive and validated methodology employing 2-Ethylhexyl butyrate as an internal standard (IS) for the reliable quantification of SCFAs using Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard is a powerful technique to correct for analyte loss during sample preparation and variations in injection volume, thereby improving the precision and accuracy of the analysis.[3][4][5] We provide a detailed protocol for sample preparation from human feces, derivatization, and GC-MS analysis, underscoring the rationale for the selection of this compound and the critical parameters for a robust and reproducible workflow.

Introduction: The Analytical Challenge of SCFA Quantification

Short-chain fatty acids, primarily acetate, propionate, and butyrate, are small, volatile molecules that are difficult to analyze directly by gas chromatography.[2] Their high polarity necessitates a derivatization step to convert them into less polar, more volatile compounds suitable for GC analysis.[1] This multi-step process, which includes extraction from a complex biological matrix, derivatization, and injection into the GC-MS system, is prone to errors at each stage.[5][6] An internal standard, a compound with similar chemical properties to the analytes of interest, is added at a known concentration to all samples and standards at the beginning of the workflow.[7] By comparing the peak area of the analytes to that of the internal standard, variations introduced during the analytical process can be normalized, leading to significantly improved data quality.[3][4]

Why this compound as an Internal Standard?

The ideal internal standard should be chemically similar to the analytes but not naturally present in the sample.[8] It should also be stable and chromatographically well-resolved from the analytes of interest.[7] this compound (CAS No: 25415-84-3, Molecular Formula: C₁₂H₂₄O₂, Molecular Weight: 200.32 g/mol ) is an excellent choice as an internal standard for SCFA analysis for several reasons:[9][10][11][12]

  • Structural Similarity: As an ester of butyric acid, it shares structural motifs with the derivatized forms of the target SCFAs.

  • Non-Endogenous: It is not a naturally occurring compound in the mammalian gut or blood, preventing interference from the biological matrix.[8]

  • Chromatographic Behavior: Its volatility and elution characteristics on common GC columns allow for good separation from the derivatized SCFAs.

  • Stability: It is a stable compound that does not degrade under the conditions of sample preparation and analysis.[8]

Materials and Reagents

  • SCFA standards (Acetic acid, Propionic acid, Butyric acid, Isobutyric acid, Valeric acid, Isovaleric acid, Hexanoic acid)

  • Internal Standard: this compound (Purity ≥98%)[9]

  • Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)

  • Solvents: Methanol (HPLC grade), Diethyl ether (anhydrous), Pyridine (anhydrous)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate

  • Fecal samples (or other biological matrices)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, incubator, etc.)

Experimental Protocols

Preparation of Standard and Stock Solutions

4.1.1 SCFA Stock Solution (10 mM each):

  • Accurately weigh and dissolve the appropriate amount of each SCFA standard in methanol to prepare individual 100 mM stock solutions.

  • Combine aliquots of each individual stock solution to create a mixed SCFA stock solution with a final concentration of 10 mM for each analyte.

  • Store at -20°C.

4.1.2 Internal Standard Stock Solution (1 mM):

  • Accurately weigh and dissolve this compound in methanol to prepare a 1 mM stock solution.

  • Store at -20°C.

4.1.3 Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the SCFA stock solution in methanol to achieve concentrations ranging from 1 µM to 1000 µM.

  • Spike each calibration standard with the this compound internal standard to a final concentration of 50 µM.

Sample Preparation (Fecal Samples)

The following workflow outlines the key steps from sample receipt to analysis.

SCFA Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Fecal Sample (100 mg) Homogenize Homogenize in 1 mL NaOH Sample->Homogenize Spike Spike with 50 µL of 1 mM This compound (IS) Homogenize->Spike Acidify Acidify with HCl (pH < 2) Spike->Acidify Extract Extract with 2 mL Diethyl Ether Acidify->Extract Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Evaporate Evaporate Ether Dry->Evaporate Reconstitute Reconstitute in Pyridine Evaporate->Reconstitute Derivatize Add MTBSTFA, Incubate at 60°C for 30 min Reconstitute->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for SCFA analysis using this compound as an internal standard.

Detailed Protocol:

  • Weigh approximately 100 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of 0.5 M NaOH and homogenize thoroughly using a vortex mixer and/or bead beater.

  • Spike the homogenate with 50 µL of the 1 mM this compound internal standard stock solution.

  • Acidify the sample to pH < 2 by adding concentrated HCl dropwise.

  • Add 2 mL of diethyl ether, vortex vigorously for 2 minutes, and then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried ether extract to a new glass tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

Derivatization
  • To the reconstituted sample in pyridine, add 50 µL of MTBSTFA (with 1% TBDMSCI).

  • Cap the tube tightly and incubate at 60°C for 30 minutes.

  • After incubation, cool the sample to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following table provides a starting point for the GC-MS parameters. These may need to be optimized for your specific instrument.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 10:1
Oven Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Acetic acid-TBDMS117145
Propionic acid-TBDMS131159
Isobutyric acid-TBDMS145173
Butyric acid-TBDMS145173
Isovaleric acid-TBDMS159187
Valeric acid-TBDMS159187
Hexanoic acid-TBDMS173201
This compound 89 71, 112

Data Analysis and Quantification

The concentration of each SCFA in the sample is calculated using the response factor relative to the internal standard.

  • Generate a Calibration Curve: For each SCFA, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

  • Determine the Response Factor (RF): The slope of the linear regression line of the calibration curve represents the response factor.

  • Calculate Analyte Concentration: Concentration of Analyte = (Area of Analyte / Area of IS) / RF

Method Validation and Trustworthiness

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Intra- and inter-day precision should be <15% RSD, and accuracy should be within 85-115%.

  • Recovery: The efficiency of the extraction process should be evaluated by spiking known amounts of SCFAs into a blank matrix.

  • Matrix Effects: Assess the influence of the biological matrix on the ionization of the analytes by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard.

Conclusion

References

Application Note: Quantification of 2-Ethylhexyl Butyrate in Food and Beverage Samples by HS-SPME-GC/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 2-ethylhexyl butyrate, a key fruity ester contributing to the flavor profile of various food and beverage products. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This solvent-free extraction technique is demonstrated to be highly effective for isolating volatile and semi-volatile compounds from complex matrices. The subsequent GC-MS analysis provides the necessary selectivity and sensitivity for accurate quantification. Detailed protocols for sample preparation of both non-alcoholic beverages and alcoholic matrices are provided, alongside a comprehensive guide to method validation in accordance with established food analysis guidelines.

Introduction: The Significance of Flavor Ester Quantification

This compound (CAS No. 25415-84-3) is a volatile ester characterized by its pleasant, fruity aroma, often described as reminiscent of pineapple or tropical fruits.[1][2] As a flavoring agent, it is utilized to impart or enhance these desirable notes in a wide array of consumer products, including non-alcoholic beverages, confectionery, and dairy products. The concentration of such flavor compounds is a critical quality parameter, directly influencing consumer perception and product acceptance.[3]

The complexity of food and beverage matrices, which contain a diverse mixture of sugars, acids, proteins, and other components, presents a significant analytical challenge.[3][4] These matrix components can interfere with the accurate quantification of target analytes. Therefore, a highly selective and sensitive analytical methodology is imperative. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of individual volatile compounds within complex mixtures.[5][6][7] When preceded by an efficient sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), which minimizes matrix effects by extracting analytes from the vapor phase above the sample, a robust and reliable quantification workflow can be established.[5][6][8][9] This application note provides a detailed protocol for this purpose, designed for researchers, scientists, and quality control professionals in the food and beverage industry.

Analytical Workflow Overview

The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and minimizes potential sources of error.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Homogenization Aliquoting Aliquoting into Headspace Vial Sample_Receipt->Aliquoting Matrix-specific protocol Internal_Standard Addition of Internal Standard Aliquoting->Internal_Standard Equilibration Equilibration at Controlled Temperature Internal_Standard->Equilibration SPME_Extraction HS-SPME Extraction Equilibration->SPME_Extraction GC_Injection Thermal Desorption in GC Injector SPME_Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection & Ionization GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (purity ≥98.0%)[10], Internal Standard (e.g., Ethyl nonanoate or a suitable deuterated analog).

  • Solvents: Methanol (HPLC grade), Dichloromethane (pesticide grade)[11].

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for esters.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Other: Sodium chloride (analytical grade), deionized water.

Protocol 1: HS-SPME of Non-Alcoholic Beverages (e.g., Juices, Soft Drinks)

This protocol is optimized for the extraction of this compound from aqueous, non-alcoholic matrices.

  • Sample Preparation: Homogenize the liquid sample by gentle inversion. If suspended solids are present, centrifuge a portion of the sample and use the supernatant.

  • Aliquoting: Transfer 5 mL of the sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of sodium chloride to the vial. This increases the ionic strength of the sample, which in turn enhances the release of volatile organic compounds into the headspace.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the internal standard to the sample.

  • Equilibration: Seal the vial and place it in a heating block or autosampler tray set to 60°C for 30 minutes with continuous agitation.[6] This allows the analytes to reach equilibrium between the sample and the headspace.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[6]

  • Desorption: Immediately transfer the fiber to the GC injector, pre-heated to 250°C, for thermal desorption for 2 minutes.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) of Alcoholic Beverages (e.g., Wines, Liqueurs)

For matrices with higher ethanol content, LLE can be an effective alternative to HS-SPME to mitigate the competitive effect of ethanol on the SPME fiber.

  • Sample Preparation: Homogenize the alcoholic beverage sample.

  • Aliquoting: Place 10 mL of the sample into a 50 mL separatory funnel.

  • Internal Standard Spiking: Add the internal standard to the sample in the separatory funnel.

  • Extraction: Add 10 mL of dichloromethane to the funnel.[11][12] Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.

  • Collection: Drain the organic layer into a clean collection vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve lower detection limits.

  • Analysis: Inject 1 µL of the final extract into the GC-MS system.

Instrumental Analysis: GC-MS Parameters

The following GC-MS parameters have been found to be effective for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[6]
Injector Temperature 250°C[6]
Injection Mode Splitless (for SPME) or Split (for LLE, ratio 10:1)
Oven Program Initial temperature 40°C (hold 2 min), ramp at 10°C/min to 300°C, hold for 10 min[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for quantification, Full Scan (m/z 40-450) for confirmation[7]
SIM Ions (Example) This compound: m/z 71, 89, 112 (Quantifier: 71) Ethyl nonanoate (IS): m/z 88, 101, 129 (Quantifier: 88)

Method Validation and Performance

A comprehensive method validation should be performed to ensure the reliability of the results.[4][13][14] The validation should assess the following parameters, with suggested acceptance criteria provided in the table below.

Performance Characteristic Procedure Acceptance Criteria
Linearity Analyze a series of at least five calibration standards across the expected concentration range.Correlation coefficient (R²) > 0.995[15]
Accuracy (Recovery) Spike a blank matrix with known concentrations of the analyte at low, medium, and high levels. Analyze in triplicate.Mean recovery between 80-120%[15]
Precision (RSD) Perform repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing spiked samples.Relative Standard Deviation (RSD) ≤ 15%[15]
Limit of Detection (LOD) Determined as the concentration with a signal-to-noise ratio of 3:1 or from the standard deviation of the response of blank samples.Method- and matrix-dependent.
Limit of Quantification (LOQ) Determined as the concentration with a signal-to-noise ratio of 10:1 or the lowest concentration on the calibration curve with acceptable precision and accuracy.Method- and matrix-dependent. Typically in the range of 2-20 µg/kg for food matrices.[15]
Selectivity Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.No significant interfering peaks at the target retention times.

Conclusion

The HS-SPME-GC/MS method detailed in this application note provides a selective, sensitive, and robust approach for the quantification of this compound in food and beverage samples. The solvent-free nature of the HS-SPME technique offers an environmentally friendly and efficient alternative to traditional extraction methods. For challenging matrices such as alcoholic beverages, a reliable LLE protocol is also presented. Adherence to the outlined method validation procedures will ensure the generation of high-quality, defensible data, which is crucial for quality control and product development in the food and beverage industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Ethylhexyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylhexyl Butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial esterification reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthesis effectively.

Introduction: The Significance of this compound

This compound is a branched-chain ester valued for its fruity aroma and versatile applications as a fragrance, flavor component, and specialty solvent. Its synthesis, typically through the esterification of butyric acid and 2-ethylhexanol, is a reversible reaction governed by equilibrium. Achieving high yield and purity requires careful optimization of several key parameters. This guide addresses the common challenges encountered during this process and provides a framework for systematic optimization.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly diagnose and resolve problems you may encounter during your experiments.

Question: My reaction yield is consistently low. What are the likely causes and how can I fix this?

Answer: Low yield in Fischer-Speier esterification is a frequent challenge, typically stemming from equilibrium limitations, catalyst issues, or substrate-related inhibition. Let's break down the potential causes.

  • Cause 1: Equilibrium Limitation The esterification of butyric acid and 2-ethylhexanol produces water as a byproduct. As a reversible reaction, the accumulation of water can drive the reaction backward through hydrolysis, reducing the net yield of your ester.[1][2]

    Solutions:

    • Water Removal: To shift the equilibrium toward the product side, actively remove water as it forms. This is the most effective strategy.

      • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. They selectively adsorb water without interfering with the reactants.[3][4]

      • Vacuum Application: For enzymatic reactions in solvent-free systems, applying a mild vacuum can effectively remove water and other volatile byproducts.[5]

    • Use of Excess Reactant: Employing a large excess of one reactant, typically the alcohol (2-ethylhexanol), can drive the reaction forward according to Le Châtelier's principle.[2] An initial molar ratio of 1:1.5 or 1:2 (butyric acid to 2-ethylhexanol) is a good starting point for optimization.[6]

  • Cause 2: Catalyst Inefficiency or Inactivation Whether using a traditional acid catalyst or an enzyme, its activity is paramount.

    Solutions:

    • Chemical Catalysts (e.g., H₂SO₄, Amberlyst-15): Ensure the catalyst is not old or contaminated. Increase catalyst loading incrementally; typical loadings range from 0.5% to 3% (w/w) of the total reactants.[3][6]

    • Enzymatic Catalysts (e.g., Immobilized Lipases like Novozym® 435): Enzymes are sensitive to their environment.

      • Thermal Denaturation: Operating at excessively high temperatures can irreversibly damage the enzyme's structure. Most lipases have an optimal temperature range of 40-80°C.[7][8]

      • pH Inhibition: The microenvironment around the enzyme can become highly acidic due to the presence of butyric acid, leading to deactivation.[9] Consider adding a buffer or performing stepwise addition of the acid.

      • Insufficient Loading: The reaction rate is directly proportional to the amount of active enzyme. If the reaction is slow, consider increasing the enzyme concentration.

  • Cause 3: Substrate Inhibition (Enzymatic Reactions) High concentrations of the carboxylic acid substrate can be inhibitory to lipases.[9][10][11] This is a known phenomenon where the acid molecules can interfere with the enzyme's active site.

    Solution:

    • Fed-Batch Strategy: Instead of adding all the butyric acid at the beginning, add it portion-wise over the first few hours of the reaction. This maintains a lower, non-inhibitory concentration while still driving the reaction forward.

Below is a DOT graph visualizing the troubleshooting workflow for low yield.

Troubleshooting_Low_Yield start Problem: Low Yield cause1 Cause 1: Equilibrium Limitation Water accumulation drives reverse reaction. start->cause1 cause2 Cause 2: Catalyst Inefficiency Acid catalyst is old/insufficient. Enzyme is denatured or inhibited. start->cause2 cause3 Cause 3: Substrate Inhibition High butyric acid concentration inhibits lipase. start->cause3 sol1 Solution: Remove Water • Use molecular sieves • Apply vacuum cause1->sol1 sol1b Solution: Use Excess Reactant • Increase 2-ethylhexanol ratio (e.g., 1:2) cause1->sol1b sol2 Solution: Optimize Catalyst • Use fresh/more catalyst • Check temperature & pH for enzymes cause2->sol2 sol3 Solution: Fed-Batch Addition • Add butyric acid portion-wise cause3->sol3

Caption: Troubleshooting workflow for low reaction yield.

Question: The reaction is proceeding very slowly. How can I increase the reaction rate?

Answer: A slow reaction rate is typically related to temperature, mixing, or catalyst activity.

  • Cause 1: Sub-optimal Temperature All chemical reactions have an energy barrier to overcome.

    Solution:

    • Increase the reaction temperature. For every 10°C rise, the reaction rate roughly doubles. However, be cautious. For enzymatic synthesis, exceeding the optimal temperature (often around 50-70°C) can lead to rapid denaturation and a complete loss of activity.[12][13] For chemical synthesis, higher temperatures can promote side reactions and product degradation.[14] A systematic study increasing the temperature in 5-10°C increments is recommended.

  • Cause 2: Mass Transfer Limitations In a heterogeneous system, such as one with an immobilized enzyme or a solid acid catalyst, the reactants must diffuse from the bulk liquid to the catalyst surface. If this diffusion is slower than the reaction itself, the overall rate will be limited by mass transfer.

    Solution:

    • Increase Agitation: Ensure the reaction mixture is being stirred vigorously enough to keep the catalyst suspended and minimize the diffusion boundary layer. Test different stirring speeds (e.g., 150, 200, 250 RPM) to see if the rate improves.[3]

Frequently Asked Questions (FAQs)

Q1: What type of catalyst should I use: chemical or enzymatic? A1: The choice depends on your priorities.

  • Chemical Catalysts (e.g., Sulfuric Acid, Amberlyst-15): These are generally inexpensive and effective. However, they require high reaction temperatures, can be corrosive, and often lead to undesired byproducts and coloration, necessitating more extensive purification.[14]

  • Enzymatic Catalysts (e.g., Immobilized Lipases): Lipases, such as Novozym® 435 (Candida antarctica Lipase B), are highly specific, operate under mild conditions (lower temperature, neutral pH), and produce a cleaner product with fewer byproducts.[7][15] This "green" approach is often preferred for food, beverage, and pharmaceutical applications. The primary drawback is the higher cost of the catalyst.

Q2: How does the molar ratio of reactants influence the outcome? A2: The molar ratio of 2-ethylhexanol to butyric acid is a critical parameter for maximizing yield. Because esterification is an equilibrium-limited reaction, using an excess of one reactant forces the equilibrium towards the products.[2] Typically, the alcohol is used in excess as it is less expensive and easier to remove from the final product than unreacted acid. A molar ratio of 1.5:1 to 3:1 (alcohol:acid) is often optimal, though very high concentrations of alcohol can sometimes inhibit enzymatic catalysts.[7][16]

Q3: Is a solvent necessary for this reaction? A3: Not always. Solvent-free systems are increasingly popular as they are more environmentally friendly and lead to a higher concentration of reactants, which can increase the reaction rate.[7][11] However, in some cases, a non-polar solvent like n-hexane or isooctane can be beneficial. A solvent can help dissolve reactants, reduce viscosity, and in the case of enzymatic reactions, prevent substrate inhibition by lowering local concentrations.[8][10]

Q4: How can I monitor the progress of my reaction? A4: Regular monitoring is key to determining the optimal reaction time.

  • Gas Chromatography (GC): This is the most common and accurate method. A small aliquot of the reaction mixture is withdrawn periodically and analyzed. GC can simultaneously quantify the formation of this compound and the consumption of the reactants.[10] An internal standard (like n-decane) is recommended for precise quantification.[10]

  • Acid-Base Titration: You can monitor the consumption of butyric acid by titrating an aliquot with a standardized solution of NaOH. This method is simpler and requires less instrumentation than GC but only tracks the disappearance of the acid.[7]

Optimized Reaction Conditions: A Data Summary

The following table summarizes optimized conditions for the synthesis of this compound and similar esters from various studies, providing a valuable starting point for your own experiments.

Ester ProductCatalystReactant Ratio (Alcohol:Acid)Temperature (°C)Time (h)SystemYield (%)Reference
2-Ethylhexyl Ester Sodium Methoxide1.5:170~0.2Transesterification77[6]
2-Ethylhexyl Oleate Candida antarctica Lipase B1:150-60N/ASolvent-free>90[16]
Ethyl Butyrate Amberlyst-151:180N/AHeterogeneous92.8[3]
Ethyl Butyrate Candida antarctica Lipase A1:1456Heptane100[15][17]
Butyl Butyrate Immobilized Rhodococcus Cutinase1.5:13024Isooctane~60mM product[8]
Hexyl Butyrate Lipozyme IM-771.8:1508.3Transesterification95.3

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for a robust and high-yielding synthesis using an immobilized lipase.

Materials:

  • Butyric Acid (≥99%)

  • 2-Ethylhexanol (≥99%)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

  • Activated Molecular Sieves (3Å or 4Å)

  • n-Hexane (Anhydrous, optional solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylhexanol (e.g., 19.54 g, 0.15 mol) and butyric acid (e.g., 8.81 g, 0.10 mol). This corresponds to a 1.5:1 molar ratio.

  • Water Removal: Add activated molecular sieves (approx. 10% of the total reactant weight).

  • Catalyst Addition: Add the immobilized lipase (typically 1-5% w/w of total substrates, e.g., 1.4 g).

  • Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 60°C). Begin vigorous stirring (e.g., 200 RPM).

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), pause stirring, allow the enzyme to settle, and carefully withdraw a small aliquot (~50 µL) for GC analysis to determine the conversion rate.

  • Reaction Completion & Work-up: Once the reaction has reached equilibrium (i.e., no further increase in ester concentration), cool the mixture to room temperature.

  • Catalyst Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a non-polar solvent (like hexane), dried, and reused for subsequent batches.

  • Purification:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution (to remove unreacted butyric acid), water, and then brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the solvent (if any) and excess 2-ethylhexanol via rotary evaporation. For higher purity, fractional distillation under reduced pressure may be employed.

  • Analysis: Characterize the final product for purity using GC and confirm its identity with techniques like FTIR or NMR spectroscopy.

The following DOT graph illustrates the experimental workflow.

Experimental_Workflow prep 1. Prepare Reactants (Butyric Acid, 2-Ethylhexanol) setup 2. Set up Reactor (Flask, Stirrer, Condenser) prep->setup add_reagents 3. Add Reactants & Molecular Sieves setup->add_reagents add_catalyst 4. Add Immobilized Lipase add_reagents->add_catalyst run 5. Run Reaction (Heat & Stir) add_catalyst->run monitor 6. Monitor Progress (GC/Titration) run->monitor workup 7. Work-up • Filter Catalyst • Wash • Dry monitor->workup purify 8. Purify Product (Rotovap/Distillation) workup->purify analyze 9. Analyze Final Product (GC, FTIR, NMR) purify->analyze

References

Troubleshooting peak tailing in GC analysis of 2-Ethylhexyl butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Peak Tailing in the GC Analysis of 2-Ethylhexyl Butyrate

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to diagnosing and resolving the common issue of peak tailing in the gas chromatography (GC) analysis of this compound. This guide is structured to move from frequently asked questions that offer quick solutions to a more systematic, in-depth troubleshooting workflow for persistent issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common causes of peak tailing for moderately polar analytes like esters.

Q1: My this compound peak is suddenly tailing. What is the first thing I should check?

Answer: If peak tailing appears suddenly, the most probable cause is contamination or activity in the GC inlet.[1][2] The inlet is the first point of contact for your sample and is prone to accumulating non-volatile residues from the sample matrix.

Immediate Action: Perform basic inlet maintenance. This is the quickest and most common fix.

  • Replace the Inlet Liner: The liner is a consumable part designed to be a receptacle for the sample as it vaporizes. Over time, its surface can become coated with residue, creating active sites that interact with your analyte.[2]

  • Replace the Septum: A worn or cored septum can shed particles into the inlet liner, creating active sites and potential flow path obstructions.[2][3]

  • Inspect the Gold Seal (if applicable): Check for contamination and replace if necessary.

Q2: I've performed inlet maintenance, but the peak tailing persists. What's the next logical step?

Answer: If fresh inlet consumables do not resolve the issue, the contamination is likely further down the system, specifically at the front of your GC column.[4] This section of the column is exposed to the highest concentration of the sample matrix and can become contaminated or damaged over time.

Immediate Action: Trim the front of the analytical column.

  • Procedure: A 10-20 cm trim of the column from the inlet side is typically sufficient to remove the contaminated section.[5]

  • Causality: Trimming the column exposes a fresh, inert section of the stationary phase, eliminating the active sites that were causing the secondary retention and subsequent peak tailing.[6] Ensure you make a clean, square cut, as a poor cut can introduce turbulence and cause peak shape issues itself.[6][7][8]

Q3: Does the choice of inlet liner matter for analyzing an ester like this compound?

Answer: Absolutely. The liner's deactivation is critical. This compound contains a polar carbonyl group that can interact with active silanol (Si-OH) groups present on the surface of undeactivated glass.[9][10]

Recommendation: Always use a deactivated (silanized) inlet liner. A liner with glass wool can aid in sample vaporization, but the wool must also be properly deactivated.[11]

Data Point: Impact of Inlet Liner Deactivation on Peak Asymmetry

Liner Type Analyte Peak Asymmetry (As) Observations
Standard Non-Deactivated This compound > 2.0 Severe tailing, reduced peak height.
Deactivated (Silanized) This compound 1.0 - 1.3 Significantly improved peak symmetry.[12]
Standard Non-Deactivated Dodecane (Non-polar) ~1.1 Minimal tailing.

| Deactivated (Silanized) | Dodecane (Non-polar) | ~1.0 | Symmetrical peak. |

Part 2: Systematic Troubleshooting Guide

If the quick fixes above do not resolve your issue, a more systematic approach is required. The first step is to determine the scope of the problem.

Diagnostic Question: Is it just the this compound peak that is tailing, or are all peaks in the chromatogram tailing?

The answer to this question is crucial as it directs you down one of two distinct troubleshooting paths.[13][14][15]

  • Path A: Only Polar or Active Analytes are Tailing (e.g., this compound tails, but hydrocarbons look fine). This points to a chemical problem , such as active sites in the system.[13][15]

  • Path B: All Peaks are Tailing. This suggests a physical or mechanical problem , such as a disruption in the carrier gas flow path.[13][14][15]

Below is a flowchart to visualize this diagnostic logic, followed by detailed protocols for each path.

G cluster_A Path A: Chemical Problem (Active Sites) cluster_B Path B: Physical/Mechanical Problem start Peak Tailing Observed for This compound diagnosis Are ALL peaks tailing or just active ones? start->diagnosis path_a Chemical Problem: Active Sites diagnosis->path_a  Just Active Analytes   path_b Physical/Mechanical Problem: Flow Path Disruption diagnosis->path_b  All Peaks   a1 Contaminated Inlet Liner or Septum path_a->a1 a2 Contaminated Column Head a1->a2 a3 Improper Sample Solvent or pH a2->a3 a4 Column Degradation (Oxygen or Temperature Damage) a3->a4 b1 Poor Column Cut or Installation path_b->b1 b2 Dead Volume (Incorrect Column Position) b1->b2 b3 Carrier Gas Leak b2->b3 b4 Low Split Ratio b3->b4

Caption: Troubleshooting workflow for GC peak tailing.

Path A: Troubleshooting Chemical Problems (Active Sites)

This path is indicated when only analytes with polar functional groups (like your ester) are tailing, while non-polar compounds (like alkanes) have good peak shape.

A1. Inlet System Activity

Cause: The inlet is the most common source of activity. Residuals from previous injections can coat the liner, or the liner itself may be of poor quality.[2][10]

Solution:

  • Protocol 1: Comprehensive Inlet Maintenance:

    • Cool Down: Ensure the GC inlet temperature is at a safe level (below 50 °C).

    • Depressurize: Turn off the carrier gas flow to the inlet.

    • Remove Old Components: Loosen the septum nut and remove the old septum and liner. Use clean tweezers to carefully remove the liner.

    • Clean Inlet: If necessary, wipe the inlet surfaces with a lint-free swab dampened with a suitable solvent (e.g., methanol or acetone).

    • Install New Liner: Wearing powder-free gloves, place a new O-ring on a new, high-quality deactivated inlet liner. Carefully insert the new liner into the inlet until it is properly seated.

    • Reassemble: Install a new, high-quality septum and tighten the septum nut. Do not overtighten.

    • Pressurize and Check for Leaks: Restore the carrier gas flow. Perform a leak check at the inlet fittings using an electronic leak detector.

    • Equilibrate: Allow the system to purge with the carrier gas for 10-15 minutes before heating the inlet to the setpoint temperature.

A2. Column Contamination

Cause: If inlet maintenance doesn't solve the issue, the front section of the analytical column is the next suspect. Non-volatile matrix components accumulate here, creating active sites.[3][4]

Solution:

  • Protocol 2: Analytical Column Trimming:

    • Cool Down & Depressurize: Cool the oven and inlet and turn off carrier gas flow.

    • Remove Column: Carefully disconnect the column from the inlet.

    • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end. Gently snap the column at the score mark.[5]

    • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle, with no jagged edges. A poor cut can itself cause peak distortion.[7][8]

    • Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual, using a new nut and ferrule.

    • Leak Check: Pressurize the system and check for leaks at the connection.

A3. Sample and Solvent Mismatch

Cause: The sample solvent can influence peak shape. Injecting a sample in a solvent that is not chemically compatible with the stationary phase can cause issues.[1][16] For a non-polar or mid-polar column commonly used for ester analysis, using a highly polar solvent like methanol could potentially cause peak distortion.

Solution:

  • Solvent Matching: Ensure your sample solvent has a similar polarity to your stationary phase. For this compound, solvents like hexane, ethyl acetate, or dichloromethane are generally compatible with common non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-17) columns.

  • Solvent Focusing (Splitless Injection): If using splitless injection, the initial oven temperature should be set about 20°C below the boiling point of your solvent to ensure proper analyte focusing at the head of the column.[7][17] A mismatch here can lead to broad or tailing peaks.

A4. Column Degradation

Cause: Long-term exposure to oxygen (from leaks) or consistently operating the column near its maximum temperature limit can permanently damage the stationary phase.[4][18] This damage creates active sites throughout the column.

Solution:

  • Diagnosis: Column degradation is often accompanied by a significant increase in baseline bleed.[11][18] If you observe high bleed and tailing for polar analytes that is not fixed by trimming, the column may be irreversibly damaged.

  • Remedy: The only solution for a chemically damaged column is replacement.

  • Prevention: Always use high-purity carrier gas with an oxygen trap, and perform regular leak checks. Operate your column within its specified temperature limits.[4]

Path B: Troubleshooting Physical/Mechanical Problems

This path is indicated when all peaks in your chromatogram, regardless of polarity, exhibit tailing. This points to a disruption of the gas flow path.

B1. Poor Column Cut or Installation

Cause: A jagged or angled column cut creates turbulence where the column enters the inlet.[7][8] Similarly, an improperly seated ferrule can create unswept dead volume.

Solution:

  • Re-cut the column inlet side, ensuring a clean, 90-degree cut (see Protocol 2, steps 3-4).

  • Use a new nut and ferrule and ensure the column is installed to the precise depth recommended by the instrument manufacturer.

B2. Dead Volume

Cause: If the column is installed too low in the inlet, a space (dead volume) is created between the end of the column and the point where the sample is efficiently swept onto the column.[8] Sample molecules that enter this space will be delayed, causing peak tailing.

Solution:

  • Consult your instrument manual for the correct column installation depth for your specific inlet. Measure and confirm the correct depth before tightening the fitting.

G cluster_correct Correct Installation (No Dead Volume) cluster_incorrect Incorrect Installation (Dead Volume) correct_setup correct_setup incorrect_setup incorrect_setup

Caption: Column installation depth and its effect on dead volume.

B3. Carrier Gas Leak

Cause: A leak in the system, particularly around the inlet fittings, can disrupt the constant flow of carrier gas, leading to poor chromatography for all analytes. It also introduces oxygen, which can damage the column (see A4).

Solution:

  • Perform a thorough leak check of the entire system from the gas trap to the detector using an electronic leak detector. Pay close attention to the septum nut, column fitting, and gas line connections to the instrument.

B4. Insufficient Split Flow (Split Injection)

Cause: In a split injection, the split vent flow must be high enough to rapidly sweep the sample vapor from the inlet. If the split ratio is too low, the residence time of the sample in the liner increases, which can lead to band broadening and tailing.[1]

Solution:

  • Ensure your split ratio is appropriate for your analysis. A common starting point is 20:1 or higher. The total flow through the inlet (column flow + split vent flow) should be at least 20 mL/min to ensure efficient transfer.[1]

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for LC-MS/MS analysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with matrix effects, specifically in the context of analyzing small, relatively non-polar molecules like 2-Ethylhexyl butyrate. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and develop robust analytical methods.

Understanding the Challenge: What Are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" encompasses all components within a sample apart from the analyte of interest.[1][2] For a compound like this compound, this could include lipids, proteins, salts, and other endogenous substances from the sample's origin (e.g., plasma, tissue homogenate, environmental sample).[1]

Matrix effects arise when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[3][4][5] This interference can manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect and a significant cause of reduced sensitivity and accuracy.[1][2][6][7]

  • Ion Enhancement: An increase in the analyte's signal intensity.[3][4][8]

Both phenomena can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][5] The primary mechanism behind these effects, particularly in electrospray ionization (ESI), is competition for ionization.[1][2] Co-eluting matrix components can compete with the analyte for access to the limited charge on the surface of the ESI droplets or affect the efficiency of droplet evaporation.[6]

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered when analyzing compounds like this compound.

Question Quick Answer & Next Steps
My calibration curve is non-linear and my reproducibility is poor. Could this be a matrix effect? Yes, this is a classic symptom. [5] Matrix effects can cause a non-proportional response as the concentration changes. Action: Proceed to the "In-Depth Troubleshooting Guides" to perform a post-extraction addition experiment to quantify the effect.[5]
What are the most likely culprits for matrix effects when analyzing a non-polar compound like this compound in biological samples? Phospholipids are a primary suspect. These components of cell membranes are notorious for causing ion suppression in ESI and often co-extract with non-polar analytes. Other potential sources include salts and endogenous metabolites.[5]
I'm using a stable isotope-labeled internal standard (SIL-IS). Am I completely safe from matrix effects? Not necessarily. While a SIL-IS is the best tool to compensate for matrix effects, it's not a silver bullet. Severe ion suppression can still lead to a loss of sensitivity. Furthermore, if the SIL-IS and the analyte do not perfectly co-elute, they may experience different degrees of suppression, leading to inaccurate results.
Can I just dilute my sample to get rid of matrix effects? Dilution can be a simple and effective strategy, but with a trade-off. [3][9][10] While it reduces the concentration of interfering matrix components, it also dilutes your analyte, which may compromise your limit of quantitation (LOQ).[3][9] This approach is only feasible if your assay has very high sensitivity.[3]

In-Depth Troubleshooting Guides

Guide 1: Identifying and Quantifying Matrix Effects

Before you can fix the problem, you need to confirm its existence and understand its magnitude. The two primary methods for this are the post-column infusion experiment (qualitative) and the post-extraction addition experiment (quantitative).

This experiment helps you visualize the regions in your chromatogram where ion suppression or enhancement occurs.[4][11]

Experimental Protocol:

  • Prepare a Standard Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.

  • Set up the Infusion: Using a syringe pump and a T-fitting, continuously infuse the standard solution into the eluent stream between the analytical column and the MS ion source.

  • Inject a Blank Matrix Extract: Inject a blank matrix sample that has been through your entire sample preparation procedure.

  • Analyze the Chromatogram: Monitor the signal for this compound. A steady baseline indicates no matrix effects. Dips in the baseline signify regions of ion suppression, while peaks indicate ion enhancement.[4][11] Compare the retention time of these regions to the expected retention time of your analyte.

This is the "gold standard" for quantifying the extent of matrix effects.[12]

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., your reconstitution solvent) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take a blank matrix sample through your entire extraction process. In the final step, spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the extraction process. This set is used to determine recovery, not the matrix effect itself.

  • Analyze the Samples: Run all three sets of samples using your established LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 [5]

Interpreting the Results:

  • ME ≈ 100%: Minimal to no matrix effect.

  • ME < 100%: Ion suppression is occurring.[13]

  • ME > 100%: Ion enhancement is occurring.[13]

A common acceptance criterion is a matrix effect between 85% and 115%.

Advanced Mitigation Strategies

If you've identified a significant matrix effect, the next step is to eliminate or compensate for it. The choice of strategy will depend on the severity of the effect, the complexity of the matrix, and the required sensitivity of the assay.

Strategy 1: Optimizing Sample Preparation

Improving your sample cleanup is often the most effective way to combat matrix effects.[1][14] The goal is to selectively remove interfering components while efficiently recovering your analyte.

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Non-selective; often results in significant matrix effects from remaining components like phospholipids.[15]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.Can provide cleaner extracts than PPT.[13]Can have lower recovery for more polar analytes; may require optimization of solvents.[15]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.Highly selective, leading to very clean extracts and significantly reduced matrix effects.[1][14][15]More complex and time-consuming to develop; more expensive.

For a non-polar compound like this compound, a reversed-phase or a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can be highly effective at removing both polar and non-polar interferences.[14]

Strategy 2: Chromatographic Separation

The goal here is to chromatographically separate this compound from the co-eluting matrix components that are causing interference.[3][9]

  • Modify the Gradient: Extend the gradient or make it shallower to increase the separation between peaks.

  • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) that may provide better separation from phospholipids.

  • Adjust Mobile Phase pH: Altering the pH can change the retention times of ionizable matrix components, potentially moving them away from your analyte's peak.[15]

Strategy 3: Calibration and Internal Standards

When matrix effects cannot be eliminated, the focus shifts to compensation.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensation.[16] A SIL-IS (e.g., this compound-d4) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[16][17] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[1]

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that is identical to your samples can compensate for the matrix effect.[1][17][18] However, this approach has its limitations. It requires a reliable source of blank matrix and assumes that the matrix effect is consistent across all samples, which may not always be the case.[19][20]

Visualizing the Workflow

Troubleshooting Matrix Effects: A Logical Workflow

MatrixEffect_Workflow A Start: Inaccurate or Irreproducible Results B Perform Post-Column Infusion (Qualitative Screen) A->B C Is there a dip/peak at analyte's retention time? B->C D Perform Post-Extraction Addition (Quantitative Test) C->D Yes I No Significant Matrix Effect Detected. Investigate other error sources. C->I No E Calculate Matrix Effect (ME %) Is ME outside acceptance range (e.g., 85-115%)? D->E F Implement Mitigation Strategy E->F Yes H Method Validated: Proceed with Analysis E->H No G Re-evaluate Matrix Effect F->G G->E

Caption: A systematic workflow for identifying, quantifying, and mitigating matrix effects.

Decision Tree for Mitigation Strategy

Mitigation_Strategy Start Significant Matrix Effect Confirmed Q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? Start->Q1 Use_SIL Primary Strategy: Use SIL-IS for compensation Q1->Use_SIL Yes Optimize_Method Secondary Strategy: Optimize Sample Prep and/or Chromatography Q1->Optimize_Method No Q2 Is the loss of sensitivity (due to suppression) acceptable? Use_SIL->Q2 Q2->Optimize_Method No End Validate Final Method Q2->End Yes Matrix_Matched Alternative Strategy: Use Matrix-Matched Calibration Optimize_Method->Matrix_Matched If optimization is insufficient Optimize_Method->End If optimization is sufficient Matrix_Matched->End

Caption: A decision tree for selecting the most appropriate matrix effect mitigation strategy.

References

Stability issues of 2-Ethylhexyl butyrate during storage and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethylhexyl Butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and analysis of this compound. My aim is to equip you with the scientific rationale behind experimental best practices, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and properties of this compound.

Q1: What is this compound and what are its common applications?

This compound (also known as 2-ethylhexyl butanoate) is an organic compound classified as an ester. It is synthesized from 2-ethylhexanol and butyric acid. Due to its characteristic fruity aroma, it is utilized as a fragrance and flavoring agent in various industries. In the pharmaceutical and research sectors, it may be used as a starting material, intermediate, or a component in formulation studies.

Q2: What are the primary degradation pathways for this compound?

The two principal degradation pathways for this compound are hydrolysis and oxidation.[1]

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze back to its parent molecules: 2-ethylhexanol and butyric acid. This reaction is catalyzed by acidic or basic conditions.[1][2] The presence of butyric acid can be a key indicator of hydrolytic degradation.

  • Oxidation: Exposure to oxygen, particularly at elevated temperatures or in the presence of light and metal ions, can lead to oxidation.[1][3] This process can generate a variety of byproducts, including aldehydes, ketones, and shorter-chain fatty acids, which can alter the purity and properties of the substance.[1]

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it under conditions that minimize degradation. Based on the stability profiles of similar butyrate esters, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerate at 4°C.Lower temperatures significantly slow down the rates of both hydrolysis and oxidation.[1]
Atmosphere Store in a tightly sealed container. Consider purging the headspace with an inert gas (e.g., nitrogen or argon).This minimizes exposure to moisture and oxygen, which are key reactants in hydrolysis and oxidation, respectively.[1]
Light Store in an amber or opaque container.Protection from light is essential to prevent photodegradation.[4]
Container Material Use glass containers with PTFE-lined caps.Esters can potentially leach plasticizers from plastic containers over time.[5][6][7] Glass is inert and a PTFE liner provides a good seal.

Q4: Can this compound be stored in plastic containers?

While short-term storage in compatible plastic containers might be acceptable, for long-term storage, it is highly recommended to use glass containers. This is because there is a risk of leaching of plasticizers from the container into the this compound, which could compromise the purity of the sample.[5][6][7]

Troubleshooting Guide: Storage and Analysis of this compound

This guide provides a systematic approach to resolving common issues encountered during the storage and analysis of this compound.

Storage Stability Issues

Problem: I've noticed a change in the odor of my stored this compound, and it now has a rancid or acidic smell.

  • Possible Cause: This is a strong indicator of degradation, likely through hydrolysis, which produces butyric acid, known for its unpleasant odor. Oxidation can also contribute to the formation of volatile byproducts with off-odors.[1]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample is stored in a tightly sealed, opaque container at the recommended refrigerated temperature (4°C).[1]

    • Check for Moisture Contamination: If the container was not properly sealed, moisture from the atmosphere could have initiated hydrolysis.

    • Consider Inert Atmosphere: For long-term storage of high-purity material, purging the container's headspace with an inert gas like nitrogen or argon before sealing can prevent oxidation.[1]

    • Re-analyze the Sample: Perform a purity analysis (e.g., by GC-MS) to confirm the presence of degradation products such as butyric acid and 2-ethylhexanol.

Analytical Troubleshooting (Gas Chromatography)

Gas Chromatography (GC) is a common technique for the analysis of volatile compounds like this compound. However, various issues can arise.

Problem: I am observing peak tailing for this compound in my GC analysis.

  • Possible Causes & Solutions: Peak tailing is a common issue in GC and can have multiple origins. A systematic approach is key to identifying the root cause.[3][4][8]

Potential Cause Explanation Troubleshooting Action
Column Activity Active sites (e.g., exposed silanols) on the column can interact with the ester, causing some molecules to be retained longer, leading to a tailing peak.Trim the first few centimeters of the column from the inlet side. If tailing persists, the column may be degraded and require replacement. Consider using an inert-coated column for routine analysis of active compounds.[8]
Inlet Contamination Non-volatile residues in the inlet liner can create active sites for interaction with the analyte.Perform inlet maintenance: replace the liner, O-ring, and septum.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak distortion.Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut at the column ends.[3][8]
Solvent-Phase Mismatch A mismatch in polarity between the solvent and the stationary phase can cause poor sample focusing at the head of the column.If possible, choose a solvent that is more compatible with the stationary phase polarity.[8]
Low Split Ratio In split injections, a very low split ratio might not provide sufficient flow to efficiently transfer the sample to the column.Increase the split ratio to ensure a total flow of at least 20 mL/min through the inlet.[8]

Problem: My quantitative results for this compound are inconsistent and show poor reproducibility.

  • Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Action
Sample Degradation During Preparation If samples are left at room temperature for extended periods before analysis, degradation can occur.Prepare samples immediately before analysis or keep them refrigerated until they are placed in the autosampler.
Injector Temperature Too High Although esters are generally stable, excessively high injector temperatures can cause thermal degradation of some analytes.Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
Inlet Discrimination In split/splitless inlets, higher molecular weight compounds like this compound can be discriminated against, leading to lower than expected responses.Use a deactivated glass wool-packed liner to aid in sample vaporization and transfer to the column. Optimize injection speed and volume.
Integration Errors If peak shape is poor (e.g., tailing), the integration algorithm may not be consistently determining the peak area.Address the root cause of the poor peak shape first. Then, optimize the integration parameters in your chromatography data system.

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This method provides a starting point for the analysis of this compound. It is recommended to validate this method for your specific application and matrix.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Diagrams

Hydrolysis_Pathway This compound This compound Butyric Acid Butyric Acid This compound->Butyric Acid + H2O (Acid/Base catalyst) 2-Ethylhexanol 2-Ethylhexanol This compound->2-Ethylhexanol Water Water

GC_Troubleshooting_Workflow start Peak Tailing Observed check_inlet Inspect & Clean Inlet (Liner, Septum, O-ring) start->check_inlet trim_column Trim Column (Inlet End) check_inlet->trim_column Tailing Persists problem_solved Problem Resolved check_inlet->problem_solved Tailing Resolved reinstall_column Check & Re-install Column trim_column->reinstall_column Tailing Persists trim_column->problem_solved Tailing Resolved check_method Review Method Parameters (Temperatures, Flow Rates) reinstall_column->check_method Tailing Persists reinstall_column->problem_solved Tailing Resolved check_method->problem_solved Tailing Resolved

References

Technical Support Center: Stabilizing 2-Ethylhexyl Butyrate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of 2-Ethylhexyl butyrate in aqueous solutions. Our goal is to equip you with the knowledge and practical protocols to ensure the stability and efficacy of your formulations.

Introduction: The Challenge of this compound Instability

This compound is a versatile ester with applications in various fields, including its use as a flavoring agent and in the formulation of certain pharmaceutical and personal care products.[1][2][3][4] However, its ester linkage is susceptible to hydrolysis, a chemical reaction with water that breaks the molecule down into 2-ethylhexanol and butyric acid.[5][6] This degradation can lead to a loss of the desired properties of the compound, alter the pH of the solution, and introduce impurities that may affect experimental outcomes. Understanding and mitigating this hydrolytic instability is therefore critical for reliable and reproducible research.

This guide is structured to provide both foundational knowledge through our FAQs and actionable solutions in our detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is an organic compound, specifically an ester of butyric acid and 2-ethylhexanol.[1][2] Its key properties are summarized in the table below.

PropertyValue
CAS Number 25415-84-3[1][2][3]
Molecular Formula C₁₂H₂₄O₂[1][2]
Molecular Weight 200.32 g/mol [1][2]
Appearance Colorless to pale yellow liquid[4]
Solubility Sparingly soluble in water[4]

Q2: What is ester hydrolysis and why is it a significant issue for this compound?

A2: Ester hydrolysis is a chemical reaction in which an ester molecule reacts with water to produce a carboxylic acid and an alcohol.[5][6] In the case of this compound, the products are butyric acid and 2-ethylhexanol. This reaction is problematic as it degrades the active compound, leading to a decrease in its effective concentration and the introduction of potentially confounding degradation products. The reaction can be catalyzed by acids, bases, or specific enzymes.[6][7]

Q3: What are the primary factors that influence the rate of hydrolysis of this compound?

A3: The rate of hydrolysis is primarily influenced by:

  • pH: The reaction is significantly faster in both acidic and alkaline conditions compared to a neutral or slightly acidic pH.[7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7]

  • Presence of Water: As water is a reactant, its concentration and activity in the solution are critical.

  • Catalysts: The presence of acids, bases, or enzymes (like lipases) can dramatically accelerate the rate of hydrolysis.[6][8][9]

Q4: What is the optimal pH range to minimize the hydrolysis of this compound?

A4: Generally, esters are most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.[7] The rate of hydrolysis is slowest in this window because both acid- and base-catalyzed pathways are minimized. It is crucial to determine the exact optimal pH for your specific formulation empirically.

Q5: How significant is the effect of temperature on the stability of this compound in aqueous solutions?

A5: Temperature has a substantial impact on the rate of hydrolysis. An increase in temperature provides the necessary activation energy for the reaction to proceed more quickly.[10] Therefore, to maintain the stability of this compound in aqueous solutions, it is often recommended to work at reduced temperatures (e.g., 4°C) when possible.[7]

Q6: Are there specific enzymes that can degrade this compound?

A6: Yes, enzymes known as esterases, and specifically lipases, can efficiently catalyze the hydrolysis of this compound.[8][9] If your experimental system involves biological matrices or is not sterile, enzymatic degradation can be a significant pathway for the loss of your compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling of this compound in aqueous environments.

Problem 1: My this compound solution is showing a rapid decrease in concentration. How can I improve its stability?

Potential Causes:

  • The pH of your aqueous solution is too high or too low.

  • The storage or experimental temperature is too high.

  • The water content is promoting hydrolysis.

Solutions and Protocols:

1. pH Control with Buffers: Maintaining an optimal pH is the first line of defense against hydrolysis.[11][12]

  • Protocol for Buffer Selection and Preparation:

    • Selection: Choose a buffer system that has a pKa value close to the desired pH (ideally between 4 and 6). Common choices include acetate or citrate buffers.

    • Preparation: Prepare the buffer using high-purity water and reagents. For example, to prepare a 0.1 M sodium acetate buffer (pH 5.0):

      • Prepare 0.1 M acetic acid and 0.1 M sodium acetate solutions.

      • Mix the two solutions, monitoring the pH with a calibrated pH meter, until the target pH of 5.0 is reached.

    • Validation: Test the stability of this compound in the selected buffer at your working concentration and temperature.

2. Temperature Control: Lowering the temperature will slow down the kinetics of the hydrolysis reaction.[7]

  • Recommendations:

    • Store stock solutions and formulations at 4°C or lower, if compatible with other components.

    • Perform experiments on ice or in a temperature-controlled environment whenever possible.

3. Minimizing Water Content: While working in an aqueous solution, you can take steps to minimize excess water.

  • Recommendations:

    • Use anhydrous grade solvents for preparing stock solutions before dilution into the aqueous buffer.

    • If using co-solvents, ensure they are also anhydrous.

    • Store your this compound neat or as a concentrated stock in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[5]

Problem 2: I need to formulate this compound for a biological assay, but it is degrading. What are my options?

Potential Causes:

  • High water activity in the formulation.

  • Incompatibility with the assay medium's pH.

  • Enzymatic degradation from biological components.

Solutions and Protocols:

1. Utilizing Co-solvents: Co-solvents can reduce the activity of water and may enhance the stability of the ester.[13]

  • Protocol for Co-solvent Screening:

    • Selection: Choose water-miscible organic solvents that are compatible with your assay, such as ethanol, propylene glycol, or DMSO.

    • Screening: Prepare a series of formulations with varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v) in your chosen buffer.

    • Stability Study: Incubate these formulations under your experimental conditions and monitor the concentration of this compound over time using an appropriate analytical method (see Problem 4).

    • Optimization: Select the lowest concentration of co-solvent that provides the required stability without adversely affecting your assay.

2. Encapsulation Techniques: For long-term stability or controlled release, encapsulation can protect the ester from the aqueous environment.[14][15][16][17]

  • Conceptual Workflow for Encapsulation:

    • Method Selection: Choose an appropriate encapsulation technique based on your requirements. Common methods include spray-drying, coacervation, and liposome entrapment.[15][16]

    • Wall Material Selection: Select a biocompatible polymer to form the capsule shell (e.g., alginate, chitosan, maltodextrin).[16]

    • Encapsulation: Follow a validated protocol for the chosen method to encapsulate the this compound.

    • Characterization: Characterize the resulting microcapsules for size, encapsulation efficiency, and release kinetics.

Problem 3: I suspect enzymatic degradation of my this compound. How can I confirm and prevent this?

Potential Causes:

  • Contamination with microorganisms that produce lipases.

  • Presence of esterases in biological samples (e.g., cell lysates, serum).

Solutions and Protocols:

1. Confirmation of Enzymatic Activity:

  • Protocol:

    • Prepare two identical samples of your this compound formulation.

    • Heat-inactivate one sample (e.g., by boiling for 10-15 minutes) to denature any enzymes. The other sample serves as the control.

    • Incubate both samples under the same conditions.

    • Monitor the degradation of this compound in both samples. A significantly slower degradation rate in the heat-inactivated sample confirms enzymatic activity.

2. Prevention of Enzymatic Degradation:

  • Recommendations:

    • Sterile Filtration: Filter your aqueous solutions through a 0.22 µm filter to remove microbial contamination.

    • Use of Enzyme Inhibitors: If the source of enzymes cannot be removed (e.g., in a biological matrix), consider adding broad-spectrum esterase inhibitors, if compatible with your experiment.

    • Aseptic Technique: Use sterile techniques when preparing and handling solutions to prevent microbial contamination.

Problem 4: How can I effectively monitor the hydrolysis of this compound in my experiments?

Solution: An accurate analytical method is essential to track the stability of your compound. Gas Chromatography (GC) is a common and reliable technique.[18]

  • Protocol for GC Analysis:

    • Sample Preparation: At specified time points, take an aliquot of your aqueous formulation. Extract the this compound and its degradation products into a water-immiscible organic solvent (e.g., hexane or ethyl acetate).

    • GC Conditions:

      • Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column like DB-5 or HP-5).

      • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

      • Temperature Program: Develop a temperature gradient that effectively separates this compound, 2-ethylhexanol, and butyric acid.

    • Quantification: Create a calibration curve using standards of known concentrations for this compound and its hydrolysis products to accurately quantify their amounts in your samples.

Visualizations

Hydrolysis of this compound

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Ester This compound Products 2-Ethylhexanol + Butyric Acid Ester->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Catalyst (H⁺, OH⁻, or Lipase) Catalyst->Products

Caption: The hydrolysis reaction of this compound.

Troubleshooting Workflow for this compound Hydrolysis

Troubleshooting_Workflow Start Start: Observed Degradation of This compound Check_pH Is the pH controlled in the 4-6 range? Start->Check_pH Check_Temp Is the temperature minimized (e.g., ≤ 4°C)? Check_pH->Check_Temp Yes Use_Buffer Implement a suitable buffer system (e.g., acetate). Check_pH->Use_Buffer No Check_Enzymes Is enzymatic degradation a possibility? Check_Temp->Check_Enzymes Yes Lower_Temp Reduce storage and experimental temperature. Check_Temp->Lower_Temp No Enzyme_Test Perform heat inactivation test to confirm. Check_Enzymes->Enzyme_Test Yes Advanced_Strategies Consider advanced strategies: - Co-solvents - Encapsulation Check_Enzymes->Advanced_Strategies No Use_Buffer->Check_Temp Lower_Temp->Check_Enzymes Sterilize Use sterile filtration and aseptic techniques. Enzyme_Test->Sterilize Positive Enzyme_Test->Advanced_Strategies Negative Sterilize->Advanced_Strategies

Caption: A decision tree for troubleshooting hydrolysis issues.

References

Optimization of enzyme concentration for 2-Ethylhexyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimization of Enzyme Concentration for 2-Ethylhexyl Butyrate Synthesis >

Introduction

Welcome to the Technical Support Center for the enzymatic synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and enhance the efficiency of your synthesis. This document is structured in a question-and-answer format to directly address specific issues you may encounter.

Core Principles of Enzymatic Esterification

The synthesis of this compound is an esterification reaction between butyric acid and 2-ethylhexanol, catalyzed by a lipase. In non-aqueous or micro-aqueous environments, lipases can reverse their natural hydrolytic function to form ester bonds.[1] This biocatalytic approach offers milder reaction conditions and higher specificity compared to traditional chemical methods.[1]

Troubleshooting Guide & FAQs

Section 1: Low or No Product Yield

Question 1: I am observing very low or no yield of this compound. What are the primary factors to investigate?

Answer: Low or no product yield is a common issue that can typically be traced back to one of three primary factors: the enzyme's activity, the reaction conditions, or the presence of inhibitors.

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling.[1] Enzymes are sensitive to temperature and pH extremes.

    • Troubleshooting Action: First, verify the activity of your lipase using a standard assay, such as p-nitrophenyl butyrate (p-NPB) hydrolysis. If the activity is low, it is best to use a fresh batch of the enzyme. Always ensure your enzymes are stored at the recommended temperature, which is typically 4°C or lower.[1]

  • Suboptimal Reaction Conditions: The temperature, pH, or substrate molar ratio may not be optimal for the specific lipase you are using.[1] Excessively high temperatures can denature the enzyme, while low temperatures lead to slow reaction rates.[1] For many lipases used in ester synthesis, the optimal temperature range is between 40°C and 50°C.[1]

    • Troubleshooting Action: Systematically optimize your reaction conditions. This can be efficiently done using a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM).[2] Key parameters to investigate include temperature, enzyme concentration, and the molar ratio of 2-ethylhexanol to butyric acid.

  • Water Content Issues: Water content is a critical parameter. While a small amount of water is necessary to maintain the enzyme's active conformation, excess water will shift the reaction equilibrium towards hydrolysis, the reverse reaction, thus reducing your ester yield.[1][3]

    • Troubleshooting Action: Control the water activity (a_w) in your system. This can be achieved by adding a specific, minimal amount of water or by using molecular sieves to remove the water produced during the esterification reaction.[1][4]

Question 2: My reaction starts well but then plateaus at a low conversion rate. What could be the cause?

Answer: This scenario often points towards substrate or product inhibition, or enzyme deactivation over time.

  • Substrate Inhibition: High concentrations of either butyric acid or 2-ethylhexanol can inhibit the lipase. Butyric acid, in particular, can be a potent inhibitor, potentially causing enzyme deactivation by acidifying the microaqueous environment of the enzyme.[2][5] Kinetic studies have shown that the enzymatic synthesis of similar esters can be described by a Ping-Pong Bi-Bi mechanism with inhibition by the acid substrate at concentrations above a certain threshold.[6][7]

    • Troubleshooting Action:

      • Optimize Substrate Concentration: Experiment with lower initial concentrations of butyric acid. A fed-batch strategy, where the acid is added portion-wise throughout the reaction, can maintain a low concentration and circumvent inhibition.

      • Adjust Molar Ratio: While an excess of one substrate can drive the reaction forward, a large excess of alcohol can also be inhibitory.[8] Systematically evaluate different molar ratios to find the optimal balance.

  • Product Inhibition: The accumulation of this compound or the water by-product can inhibit the enzyme or shift the equilibrium back towards the reactants.

    • Troubleshooting Action:

      • In-Situ Product Removal (ISPR): Implement strategies to remove the product as it is formed. Techniques like pervaporation, reactive distillation, or adsorption can be effective.[9][10][11] For water removal, the use of molecular sieves or a packed bed reactor with a water-adsorbing layer is a practical approach.[4]

  • Enzyme Deactivation: The enzyme may be losing stability under the reaction conditions over the course of the experiment. This can be due to thermal stress, mechanical stress from stirring, or chemical denaturation by the substrates.

    • Troubleshooting Action:

      • Immobilization: If you are not already, consider using an immobilized lipase. Immobilization can significantly enhance the enzyme's stability and allows for easier recovery and reuse.[1][12]

      • Optimize Stirring: While agitation is necessary to overcome mass transfer limitations, excessive stirring speeds can damage the enzyme, especially immobilized preparations.[1] Find the optimal agitation speed that ensures good mixing without causing significant enzyme deactivation.

Section 2: Slow Reaction Rate

Question 3: My reaction is proceeding, but the rate is too slow for practical application. How can I increase the reaction velocity?

Answer: A slow reaction rate is often due to insufficient enzyme concentration, mass transfer limitations, or suboptimal reaction parameters.

  • Insufficient Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, up to a certain point.

    • Troubleshooting Action: Gradually increase the enzyme concentration in your reaction. A typical range to explore is 1-10% (w/w) of the total substrate mass.[1] Be aware that at very high enzyme concentrations, you may see diminishing returns due to substrate diffusion limitations.[13]

  • Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, the diffusion of substrates to the enzyme's active site can be the rate-limiting step.

    • Troubleshooting Action: Increase the agitation or stirring speed to enhance mass transfer.[1] The use of techniques like ultrasonic irradiation has also been shown to improve reaction rates by overcoming these limitations.[8]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate.

    • Troubleshooting Action: As mentioned previously, the optimal temperature for many lipases is between 40°C and 50°C.[1] Conduct experiments at various temperatures within this range to find the optimum for your specific enzyme and system. Keep in mind that higher temperatures, while increasing the initial rate, may also lead to faster enzyme deactivation.[3]

Section 3: Analytical and Methodological Questions

Question 4: What are the recommended analytical methods for monitoring the progress of the this compound synthesis?

Answer: Accurate monitoring of the reaction is crucial for troubleshooting and optimization. The most common and reliable method is Gas Chromatography (GC).

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is the standard method for quantifying the formation of this compound and the consumption of the substrates, 2-ethylhexanol and butyric acid.

    • Protocol Outline:

      • Sample Preparation: At regular intervals, withdraw a small aliquot from the reaction mixture. The sample may need to be diluted with a suitable solvent (e.g., hexane) and centrifuged if an immobilized enzyme is used.

      • Internal Standard: Use an internal standard (e.g., decane or another long-chain alkane) to improve the accuracy and reproducibility of your quantification.

      • GC Conditions: A typical GC setup would involve a capillary column suitable for separating fatty acid esters (e.g., a wax or a mid-polarity column). The temperature program should be optimized to achieve good separation of all components.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for the quantification of the unreacted butyric acid.[14]

  • Mass Spectrometry (MS): For confirmation of the product identity and for quantifying low concentrations, coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is highly recommended.[15][16][17]

Experimental Protocols & Data Presentation

Protocol 1: Optimization of Enzyme Concentration

This protocol provides a step-by-step guide to determine the optimal enzyme concentration for your synthesis.

  • Reaction Setup: In a series of temperature-controlled reaction vessels, prepare your reaction mixture containing 2-ethylhexanol and butyric acid at your chosen molar ratio in a solvent-free system or in a suitable organic solvent.

  • Enzyme Addition: To each vessel, add a different concentration of lipase (e.g., 1%, 2.5%, 5%, 7.5%, and 10% w/w of total substrates).

  • Incubation: Incubate the reactions at a constant temperature (e.g., 45°C) with consistent agitation.

  • Sampling: Withdraw samples at regular time intervals (e.g., every hour for the first 8 hours, then at 12 and 24 hours).

  • Analysis: Analyze the samples by GC to determine the concentration of this compound.

  • Data Analysis: Plot the product concentration versus time for each enzyme concentration. The initial reaction rate can be determined from the slope of the initial linear portion of each curve. Plot the initial reaction rate against the enzyme concentration to identify the optimal concentration.

Enzyme Concentration (% w/w)Initial Reaction Rate (mmol/L·h)Final Yield (%)
1.05.245
2.512.878
5.024.592
7.526.193
10.026.593

Table 1: Example data for the optimization of enzyme concentration. The optimal concentration in this example is around 5.0% w/w, as further increases do not significantly enhance the reaction rate or final yield.

Workflow Diagrams

Troubleshooting_Workflow start Low/No Yield check_enzyme Check Enzyme Activity start->check_enzyme check_conditions Evaluate Reaction Conditions start->check_conditions check_inhibition Investigate Inhibition start->check_inhibition sub_enzyme_active Enzyme Active? check_enzyme->sub_enzyme_active sub_conditions_optimal Conditions Optimal? check_conditions->sub_conditions_optimal sub_inhibition_present Inhibition Present? check_inhibition->sub_inhibition_present replace_enzyme Replace Enzyme sub_enzyme_active->replace_enzyme No success High Yield Achieved sub_enzyme_active->success Yes optimize_params Optimize Temp, pH, Molar Ratio sub_conditions_optimal->optimize_params No sub_conditions_optimal->success Yes address_inhibition Implement ISPR / Adjust Concentrations sub_inhibition_present->address_inhibition Yes address_inhibition->success

Caption: Troubleshooting workflow for low product yield.

Optimization_Flow step1 Step 1: Preliminary Screening Identify key parameters: - Enzyme Concentration - Temperature - Molar Ratio step2 Step 2: DoE Setup Design experiments using Response Surface Methodology (RSM) step1->step2 step3 Step 3: Experimentation Run reactions according to the experimental design step2->step3 step4 Step 4: Analysis & Modeling Analyze results and fit to a mathematical model step3->step4 step5 Step 5: Validation Validate the model with confirmatory experiments step4->step5

Caption: Experimental workflow for process optimization.

References

Technical Support Center: Optimizing 2-Ethylhexyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of 2-Ethylhexyl Butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the conversion rate by manipulating the substrate molar ratio. Here, we will explore the causal relationships behind experimental choices, offer troubleshooting solutions for common issues, and provide validated protocols to ensure reproducible and high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind adjusting the substrate molar ratio in the synthesis of this compound?

The synthesis of this compound from 2-ethylhexanol and butyric acid is a reversible esterification reaction. According to Le Chatelier's principle, the equilibrium of this reaction can be shifted towards the product side (ester formation) by increasing the concentration of one of the reactants. Therefore, using an excess of one substrate, typically the less expensive or more easily removable one (in this case, often 2-ethylhexanol), can drive the reaction forward and increase the conversion of the limiting substrate (butyric acid).

Q2: Is a 1:1 molar ratio of 2-ethylhexanol to butyric acid the most effective for maximizing conversion?

While a stoichiometric 1:1 molar ratio is the theoretical minimum for the reaction, it often does not result in the highest conversion in practice. Due to the reversible nature of the reaction, an equimolar ratio can lead to an equilibrium state with significant amounts of unreacted substrates. To achieve higher conversion, an excess of one of the reactants is typically employed.[1] Studies on similar ester syntheses have shown that varying the molar ratio, for instance to 1:2 or 1:3 (acid:alcohol), can significantly improve the yield.[2][3]

Q3: Can an excessive amount of one substrate negatively impact the reaction?

Yes, an excessive concentration of either 2-ethylhexanol or butyric acid can lead to substrate inhibition, which can decrease the enzyme's catalytic activity and, consequently, the reaction rate.[4][5] This phenomenon is described by the Ping-Pong Bi-Bi kinetic model with competitive inhibition by the substrates.[4][6][7] High concentrations of alcohol can strip the essential water layer from the enzyme, leading to conformational changes and reduced activity.[8] Similarly, a high concentration of the acid can alter the microaqueous environment of the enzyme, causing deactivation.[9] Therefore, there is an optimal molar ratio that maximizes conversion without causing significant inhibition.

Q4: What is the typical range of molar ratios investigated for this type of esterification?

For the enzymatic synthesis of esters like this compound, researchers have explored a wide range of acid to alcohol molar ratios, from 1:1 up to 1:6.[10] The optimal ratio is specific to the enzyme used, the reaction conditions (temperature, solvent, etc.), and the specific substrates. For instance, in the synthesis of 2-ethylhexyl palmitate, a molar ratio of 1:3 (acid:alcohol) was found to be optimal, leading to a conversion of 95%.[10] In another study on hexyl butyrate, a 1:2 molar ratio yielded a 94.5% conversion.[2][3]

Q5: How does the choice of enzyme influence the optimal substrate molar ratio?

Different lipases exhibit varying sensitivities to substrate inhibition. For example, Novozym® 435 (immobilized lipase B from Candida antarctica) is a commonly used and robust biocatalyst in ester synthesis.[11][12][13] However, even with a robust enzyme, high substrate concentrations can be inhibitory.[14][15] The specific kinetics of the chosen enzyme, including its affinity for each substrate (Km) and its inhibition constants (Ki), will determine the ideal molar ratio for maximum productivity.[4][6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Low conversion of butyric acid despite using an excess of 2-ethylhexanol.

Potential Cause Explanation Troubleshooting Steps
Substrate Inhibition by Alcohol An excessive concentration of 2-ethylhexanol may be inhibiting the lipase. This can occur when the alcohol disrupts the enzyme's hydration layer, leading to a loss of catalytic activity.[8]1. Reduce the molar ratio: Systematically decrease the molar ratio of 2-ethylhexanol to butyric acid (e.g., from 1:5 to 1:4, 1:3, etc.) and monitor the conversion rate. 2. Stepwise addition: Instead of adding all the alcohol at the beginning, add it in a stepwise manner throughout the reaction to maintain a lower, more optimal concentration.
Enzyme Deactivation High local concentrations of substrates, particularly at the start of the reaction, can lead to enzyme deactivation.1. Improve mixing: Ensure adequate agitation to prevent localized high concentrations of substrates around the immobilized enzyme. 2. Substrate feeding: Implement a fed-batch strategy where one or both substrates are fed continuously at a controlled rate.
Water Content The presence of excess water can shift the equilibrium back towards the reactants (hydrolysis), while a complete absence of water can inactivate the enzyme.1. Control initial water content: Ensure that the reactants and solvent (if used) are sufficiently dry. 2. In-situ water removal: Employ molecular sieves or a vacuum to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.

Issue 2: The reaction starts quickly but plateaus at a low conversion rate.

Potential Cause Explanation Troubleshooting Steps
Product Inhibition The accumulation of the product, this compound, or the co-product, water, can inhibit the enzyme or shift the reaction equilibrium, respectively.1. In-situ product removal: If feasible, consider techniques like pervaporation to remove the ester as it is formed. 2. Water removal: As mentioned above, actively remove water from the reaction medium.
Equilibrium Limitation The reaction may have simply reached its thermodynamic equilibrium at a point of low conversion.1. Increase the excess of one substrate: Carefully increase the molar ratio of one of the substrates to push the equilibrium further towards the product side. Be mindful of potential substrate inhibition.
Acid-induced pH drop The presence of unreacted butyric acid can lower the pH of the microenvironment around the enzyme, potentially leading to its inactivation.1. Use of a buffer: While challenging in non-aqueous media, consider the use of a solid buffer to maintain an optimal pH around the enzyme.

Data Presentation: Effect of Substrate Molar Ratio on Ester Conversion

The following table summarizes findings from various studies on similar enzymatic esterifications, illustrating the impact of the substrate molar ratio on the final product conversion.

Ester Enzyme Acid:Alcohol Molar Ratio Conversion (%) Reference
Hexyl ButyrateCandida rugosa lipase1:1.490.8[2]
Hexyl ButyrateCandida rugosa lipase1:294.5[2][3]
Ethyl ButyrateCandida antarctica lipase A/B1:1~96[8]
Ethyl ButyrateCandida antarctica lipase A/B1:4Decreased conversion[8]
2-Ethylhexyl PalmitateLipozyme RM IM1:395[10]
2-Ethylhexyl PalmitateLipozyme RM IM1:6~100[10]

Experimental Protocol: Optimization of Substrate Molar Ratio

This protocol provides a step-by-step methodology for determining the optimal substrate molar ratio for the synthesis of this compound using an immobilized lipase like Novozym® 435.

1. Materials and Reagents:

  • 2-Ethylhexanol (≥99%)

  • Butyric acid (≥99%)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Solvent (e.g., n-hexane, optional)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flasks)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

2. Experimental Setup:

  • Set up a series of reaction flasks, each corresponding to a different molar ratio of butyric acid to 2-ethylhexanol (e.g., 1:1, 1:2, 1:3, 1:4, 1:5).

  • For each reaction, maintain a constant amount of the limiting reactant (e.g., 10 mmol of butyric acid).

  • The amount of enzyme should also be kept constant for all experiments (e.g., 5% w/w of total substrates).

3. Reaction Procedure:

  • To each flask, add the predetermined amount of butyric acid and 2-ethylhexanol.

  • If using a solvent-free system, proceed to the next step. If using a solvent, add the desired volume of n-hexane.

  • Add the immobilized lipase and molecular sieves (to absorb water produced).

  • Seal the flasks and place them in a shaking incubator set to the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).

  • Withdraw small aliquots of the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Analyze the samples by GC to determine the concentration of this compound and the remaining butyric acid.

4. Data Analysis:

  • Calculate the conversion of butyric acid at each time point for each molar ratio using the following formula: Conversion (%) = [(Initial moles of butyric acid - Moles of butyric acid at time t) / Initial moles of butyric acid] x 100

  • Plot the conversion (%) versus time for each molar ratio to determine the reaction kinetics.

  • Compare the final conversion values to identify the optimal substrate molar ratio.

Visualizations

Experimental Workflow for Molar Ratio Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Define Molar Ratios (e.g., 1:1, 1:2, 1:3, 1:4, 1:5) prep2 Prepare Reactants: Butyric Acid & 2-Ethylhexanol prep3 Weigh Immobilized Lipase (e.g., Novozym® 435) react1 Combine Reactants & Lipase in Reaction Vessels prep3->react1 react2 Incubate at Controlled Temperature & Agitation react1->react2 react3 Withdraw Samples at Time Intervals react2->react3 analysis1 GC Analysis of Samples react3->analysis1 analysis2 Calculate Butyric Acid Conversion (%) analysis1->analysis2 analysis3 Plot Conversion vs. Time analysis2->analysis3 analysis4 Identify Optimal Molar Ratio analysis3->analysis4

Caption: Workflow for optimizing substrate molar ratio.

Conceptual Relationship in Enzymatic Esterification

G Ratio Substrate Molar Ratio Conversion Ester Conversion Ratio->Conversion Drives Equilibrium Rate Reaction Rate Ratio->Rate Increases initially Inhibition Substrate Inhibition Ratio->Inhibition Can cause Rate->Conversion Determines Inhibition->Rate Decreases

Caption: Interplay of molar ratio, rate, and inhibition.

References

Technical Support Center: Overcoming Substrate Inhibition in Lipase-Catalyzed Synthesis of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the lipase-catalyzed synthesis of 2-Ethylhexyl butyrate. This document is designed for researchers and process scientists to understand, diagnose, and overcome the common yet significant challenge of substrate inhibition. By leveraging kinetic principles and strategic process design, you can significantly enhance your reaction efficiency, yield, and overall process viability.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses fundamental questions regarding substrate inhibition in the enzymatic synthesis of this compound.

Q1: What is substrate inhibition in the context of lipase-catalyzed esterification?

A1: Substrate inhibition is a kinetic phenomenon where the enzyme's reaction rate decreases at excessively high substrate concentrations.[1][2] Instead of the rate plateauing as predicted by standard Michaelis-Menten kinetics, it reaches a maximum velocity (Vmax) and then declines. This occurs because, at supra-optimal concentrations, a second substrate molecule can bind to the enzyme, often to a secondary, lower-affinity site or improperly at the active site.[1] This forms a non-productive or less-productive enzyme-substrate-substrate (ESS) complex, which hinders the catalytic cycle and slows down the overall reaction.[1][3] For lipase-catalyzed esterification, which often follows a Ping-Pong Bi-Bi mechanism, high concentrations of either the alcohol or the carboxylic acid can be inhibitory.[4][5][6]

Q2: In the synthesis of this compound, which substrate is the primary inhibitor: 2-Ethylhexanol or butyric acid?

A2: Both substrates have the potential to be inhibitory, and the effect can be specific to the lipase used and the reaction conditions. However, in the synthesis of short-chain esters, both short-chain acids and alcohols are known to have a strong potential for inhibition or even inactivation of lipases.[7] Butyric acid, as a short-chain fatty acid, can cause significant inhibition.[5] Similarly, high concentrations of alcohols can also inhibit lipase activity.[8] Therefore, it is crucial to experimentally determine which substrate is the primary inhibitor under your specific reaction conditions (e.g., solvent-free vs. organic solvent).

Q3: How does substrate inhibition manifest in my experimental data?

A3: The most definitive evidence of substrate inhibition is a "bell-shaped" curve when you plot the initial reaction rate against the concentration of one substrate while keeping the other constant. You will observe that the reaction rate initially increases with substrate concentration, reaches a peak (the apparent Vmax), and then begins to decrease as you continue to increase the substrate concentration.[2][9] This is a clear deviation from the hyperbolic curve seen in typical Michaelis-Menten kinetics.

Q4: Why is it critical to overcome substrate inhibition for this process?

A4: Overcoming substrate inhibition is paramount for process efficiency and economic viability. Allowing inhibition to occur leads to:

  • Reduced Yields: The overall conversion to this compound will be lower than theoretically possible.

  • Longer Reaction Times: The decreased reaction rate means it takes much longer to reach equilibrium, reducing reactor throughput.

  • Inefficient Use of Substrates: Simply adding more substrate in an attempt to increase the rate can paradoxically slow the reaction down, wasting valuable starting materials.

  • Increased Downstream Processing Costs: Lower product concentration in the final reaction mixture can complicate purification and increase separation costs.

Section 2: Troubleshooting Guide - Diagnosing and Solving Inhibition

This guide provides a systematic approach to identifying and mitigating substrate inhibition during your experiments.

Problem Potential Cause Diagnostic & Solution Workflow
Low Ester Yield Despite High Initial Substrate Concentrations Substrate Inhibition: One or both substrates (butyric acid or 2-Ethylhexanol) are present at concentrations exceeding the inhibitory threshold (Kᵢ).1. Confirm and Characterize Inhibition: Perform initial rate kinetic studies. Systematically vary the concentration of one substrate (e.g., 0.1 M to 2.0 M) while keeping the other constant and measure the initial reaction velocity. Plot velocity vs. concentration to identify the inhibitory concentration range.[9]2. Optimize Molar Ratio: An excess of one reactant can shift the equilibrium, but too much causes inhibition.[10] Systematically evaluate different molar ratios (e.g., acid:alcohol from 1:3 to 3:1) to find the optimal balance that maximizes conversion without significant inhibition.[11]3. Implement a Fed-Batch Strategy: This is a highly effective method. Instead of adding the entire volume of the inhibitory substrate at the start, add it portion-wise or continuously over the course of the reaction. This maintains the substrate concentration below the inhibitory level while ensuring it is not the limiting reagent. (See Protocol 2).
Reaction Rate Declines Rapidly After an Initial Burst 1. Product Inhibition: The synthesized ester, this compound, may be inhibiting the lipase.2. Water Accumulation: Water, a byproduct of esterification, promotes the reverse reaction (hydrolysis), reducing the net synthesis rate.[12]1. Test for Product Inhibition: Run a reaction with a known, non-inhibitory concentration of substrates and add a significant amount of the this compound product at the beginning. If the initial rate is significantly lower than a control without added product, product inhibition is occurring.2. Control Water Activity: Add molecular sieves (e.g., 3Å or 4Å) to the reaction medium to sequester water as it is formed.[13] This shifts the equilibrium towards ester synthesis and prevents hydrolysis.
Inconsistent Results and Poor Enzyme Reusability 1. Enzyme Instability/Denaturation: Free lipase may be unstable in the reaction medium, especially in solvent-free systems or with certain organic solvents.[14]2. Enzyme Leaching (if immobilized): The lipase may be detaching from its support if the immobilization is not robust, leading to activity loss and product contamination.[15]1. Immobilize the Lipase: If using free lipase, immobilize it onto a solid support. Immobilization enhances stability, improves tolerance to organic solvents and extreme pH/temperatures, and dramatically simplifies reuse.[12][16][17] Hydrophobic supports are often preferred for lipase. (See Protocol 3).2. Optimize Immobilization Method: If leaching is suspected, switch from simple adsorption to covalent immobilization or use cross-linking agents (like glutaraldehyde) after adsorption to create stronger attachments.[15][16]3. Solvent Engineering: If using a solvent, choose a hydrophobic, non-polar solvent (e.g., n-hexane, heptane) with a high log P value. These solvents are less likely to strip the essential water layer from the enzyme's surface, preserving its catalytic activity.[15][18]
Section 3: Key Experimental Protocols

Protocol 1: Screening for Substrate Inhibition

This protocol outlines a method to determine if a substrate is inhibitory and at what concentration.

  • Prepare Substrate Stocks: Create a series of concentrated stock solutions of both 2-Ethylhexanol and butyric acid in your chosen reaction medium (e.g., n-hexane or solvent-free).

  • Enzyme Preparation: Prepare your lipase (e.g., immobilized Novozym 435 or other) at a fixed concentration (e.g., 10 g/L).

  • Assay Setup (Varying Butyric Acid):

    • In a series of reaction vessels, add a fixed, non-limiting concentration of 2-Ethylhexanol (e.g., 0.5 M).

    • Add varying concentrations of butyric acid to each vessel, spanning a wide range (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).

    • Equilibrate the vessels to the reaction temperature (e.g., 40-55 °C).

  • Initiate Reaction: Add the prepared enzyme to each vessel to start the reaction.

  • Measure Initial Rate: Take samples at regular, short intervals (e.g., every 5-10 minutes for the first hour). Quench the reaction and analyze the concentration of this compound using a suitable method (e.g., GC-FID).

  • Data Analysis: For each butyric acid concentration, plot the product concentration versus time. The slope of the initial linear portion is the initial reaction rate.

  • Plot and Interpret: Plot the initial reaction rate vs. butyric acid concentration. A bell-shaped curve confirms substrate inhibition.

  • Repeat: Repeat steps 3-7, but this time keep the butyric acid concentration fixed and vary the 2-Ethylhexanol concentration.

Protocol 2: Fed-Batch Substrate Addition Strategy

This protocol is for a reaction where butyric acid has been identified as the primary inhibitor.

  • Initial Reaction Setup: In the reactor, add the entire amount of 2-Ethylhexanol, the immobilized lipase, and any solvent or molecular sieves.

  • Initial Acid Charge: Add an initial portion of butyric acid that brings its concentration to a non-inhibitory level (e.g., 20-30% of the total required amount).

  • Reaction Initiation: Begin stirring and heating to the optimal reaction temperature.

  • Stepwise Addition: After a set period (e.g., 2-4 hours), or based on real-time monitoring of butyric acid consumption, add the next portion of butyric acid. Repeat this process until all the butyric acid has been added.

  • Reaction Completion: Allow the reaction to proceed to completion after the final addition.

  • Monitoring: Monitor the progress of the reaction by sampling periodically to measure substrate consumption and product formation.

Protocol 3: Lipase Immobilization by Hydrophobic Adsorption

This protocol provides a general method for immobilizing lipase on a macroporous hydrophobic resin.

  • Support Preparation: Wash the hydrophobic resin (e.g., Lewatit VP OC 1600) with ethanol and then with a low-ionic-strength buffer (e.g., 10 mM phosphate buffer, pH 7.0) to remove impurities and wet the surface.

  • Enzyme Solution: Dissolve the free lipase in the same low-ionic-strength buffer to a known concentration (e.g., 5-10 mg/mL).

  • Immobilization: Add the prepared support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution).

  • Incubation: Gently agitate the suspension at a low temperature (e.g., 4 °C or room temperature) for a specified period (e.g., 12-24 hours) to allow the lipase to adsorb onto the support.

  • Activity Monitoring: Periodically take a small sample of the supernatant and measure its protein content (e.g., Bradford assay) and/or activity. Immobilization is complete when the protein concentration and activity in the supernatant no longer decrease.

  • Washing: After immobilization, carefully decant the supernatant. Wash the immobilized enzyme with fresh buffer to remove any loosely bound enzyme.

  • Drying: Dry the immobilized preparation under vacuum or by lyophilization until it is ready for use.

Section 4: Data Interpretation and Visualization

Data Presentation

Effective process optimization relies on clear data comparison. The tables below illustrate how to structure your results.

Table 1: Example Data from Molar Ratio Optimization Reaction Conditions: Immobilized Lipase, 50°C, 8 hours, solvent-free.

Molar Ratio (Butyric Acid:2-Ethylhexanol)Final Conversion (%)Initial Rate (mmol/L/h)
1:185150
1:292185
1:396210
2:178130
3:16595

Table 2: Comparison of Batch vs. Fed-Batch Reaction Outcomes Reaction Conditions: Molar Ratio 2:1 (Inhibitory Acid), 50°C, 12 hours.

StrategyTotal Butyric Acid AddedFinal Conversion (%)Reaction Time to 90% Conv. (h)
Standard Batch At t=078> 12
Fed-Batch (3 portions)t=0, t=3h, t=6h959

Experimental and Mechanistic Diagrams

TroubleshootingWorkflow Start Problem: Low Ester Yield CheckKinetics Perform Initial Rate Kinetic Studies Start->CheckKinetics Inhibition_Q Is Inhibition Observed? CheckKinetics->Inhibition_Q OptimizeRatio Optimize Substrate Molar Ratio Inhibition_Q->OptimizeRatio Yes CheckWater Check for Water Accumulation Inhibition_Q->CheckWater No FedBatch Implement Fed-Batch Substrate Addition OptimizeRatio->FedBatch Success Process Optimized: High Yield Achieved FedBatch->Success AddSieves Add Molecular Sieves CheckWater->AddSieves Yes CheckStability Assess Enzyme Stability & Reusability CheckWater->CheckStability No AddSieves->Success Immobilize Immobilize Lipase CheckStability->Immobilize Poor CheckStability->Success Good Immobilize->Success

Caption: Troubleshooting workflow for diagnosing and solving low yield.

PingPongInhibition cluster_0 Catalytic Cycle (Ping-Pong Bi-Bi) cluster_1 Inhibitory Pathway E E (Free Lipase) E_Acid E-Acid E->E_Acid + Acid E_Inhibitor E-Inhibitor (Inactive) E->E_Inhibitor + Inhibitory Substrate (S) F F (Acyl-Enzyme) E_Acid->F - H2O F_Alcohol F-Alcohol E_Ester E-Ester F_Alcohol->E_Ester F->F_Alcohol + Alcohol F_Inhibitor F-Inhibitor (Inactive) F->F_Inhibitor + Inhibitory Substrate (S) E_Ester->E - Ester

Caption: Ping-Pong Bi-Bi mechanism with substrate inhibition pathways.

Section 5: References
  • G. A. S. de Andrade, J. C. C. de Carvalho, & H. F. de Castro. (2023). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. 7

  • R. D. G. C. Varavallo, et al. (2021). Lipase catalyzed ester synthesis for food processing industries. SciELO. 19

  • CSIR NET LIFE SCIENCE COACHING. (n.d.). How to Reduce Competitive Inhibition of Enzymes. CSIR NET LIFE SCIENCE COACHING. 20

  • W. Guo, et al. (2021). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study. PMC - NIH. 12

  • M. A. T. Seyeni, et al. (2023). Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions. PubMed Central. 10

  • V. Stepankova, et al. (2013). Strategies for Stabilization and Activation of Biocatalysts in Organic Solvents. ACS CATALYSIS. 18

  • BenchChem. (2025). Technical Support Center: Enhancing Immobilized Lipase Stability for Ester Production. Benchchem. 15

  • M. Kloosterman, et al. (1988). Synthesis of esters using a nylon-immobilized lipase in batch and continuous reactors. Journal of Chemical Technology & Biotechnology.

  • ResearchGate. (n.d.). Effect of acid/alcohol molar ratio on the ester conversion percentage... ResearchGate. 16

  • S. H. Lee, et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. 21

  • ResearchGate. (n.d.). Effect of the molar ratio of 5:1 (acid/alcohol) on the conversion (%)... ResearchGate. 22

  • W. Guo, et al. (2021). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol. Semantic Scholar. 14

  • BenchChem. (2025). Technical Support Center: Understanding and Preventing Substrate Inhibition in Enzyme Kinetic Studies. Benchchem. 1

  • Z. Li, et al. (2022). Enabling biocatalysis in high-concentration organic cosolvent by enzyme gate engineering. Biotechnology and Bioengineering. 23

  • A. S. L. D. S. Santos, et al. (2019). HETEROGENEOUS SYNTHESIS OF ETHYL BUTYRATE: PARAMETER OPTIMIZATION AND KINETIC STUDIES. Catalysis in Green Chemistry and Engineering. 13

  • F. X. Malcata. (2000). Kinetics and mechanisms of reactions catalyzed by immobilized lipases. Enzyme and Microbial Technology. 24

  • C. E. Paul, et al. (2021). Enzyme engineering for biocatalysis. ResearchGate. 25

  • T. Koudelakova, et al. (2013). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PMC - NIH. 3

  • Creative Enzymes. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Enzymes. 26

  • I. Itabaiana, et al. (2013). Kinetics and mechanism of lipase catalyzed monoacylglycerols synthesis. Biochemical Engineering Journal. 8

  • M. M. C. H. van Schie, et al. (2021). Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines. Green Chemistry. 27

  • BenchChem. (n.d.). overcoming substrate inhibition in lipase kinetics with 4-nitrophenyl tetradecanoate. Benchchem. 9

  • R. Gupta, et al. (2009). Enzymes from solvent-tolerant microbes: useful biocatalysts for non-aqueous enzymology. Critical Reviews in Biotechnology. 28

  • ResearchGate. (n.d.). IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. ResearchGate. 17

  • M. G. A. Vieira, et al. (2011). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. 4

  • M. Zhou, et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B. 29

  • S. T. Lomash, et al. (2023). Kinetic behaviour of pancreatic lipase inhibition by wine. Food Research. 30

  • Quick Biochemistry Basics. (2020). Substrate inhibition. YouTube. 2

  • A. F. G. R. de Sá, et al. (2019). Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. MDPI. 31

  • A. Rajendran, et al. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biotechnology and Bioprocess Engineering. 5

  • V. D. Talnikar, et al. (2018). Intensification of the Production of 2-Ethyl-Hexyl Acrylate: Batch Kinetics and Reactive Distillation. Semantic Scholar. 32

  • S. H. Yoon, et al. (2015). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature. ResearchGate. 33

  • Y. Zhang, et al. (2023). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. PubMed Central. 11

  • V. Varma & G. Madras. (2007). Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. ResearchGate. 6

References

Technical Support Center: Purification of Synthesized 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethylhexyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile ester. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary impurities I can expect in my synthesized this compound?

A1: The most common impurities are unreacted starting materials, namely 2-ethyl-1-hexanol and n-butyric acid. Additionally, residual acid catalyst (e.g., sulfuric acid) and water formed during the esterification reaction will be present.[1][2] Side products from potential side reactions, although typically minor, can also be present depending on the reaction conditions.

Q2: What is the boiling point of this compound, and why is it important for purification?

A2: this compound has a boiling point of approximately 231-237°C at atmospheric pressure (760 mmHg).[3][4] This is a critical physical property for purification, as fractional distillation, a primary purification method, relies on the differences in boiling points between the desired ester and any impurities.[5]

Q3: Can I use a simple distillation instead of fractional distillation?

A3: While simple distillation can be used if the boiling points of the impurities are significantly different from that of this compound, fractional distillation is generally recommended for achieving high purity.[5] This is because fractional distillation provides multiple theoretical plates, allowing for a much finer separation of components with close boiling points.[5]

Q4: What are the key safety precautions I should take when purifying this compound?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Be aware of the flammability of organic solvents and the corrosive nature of acid catalysts.[6] Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before beginning your experiment.[4][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity of Distilled this compound
Potential Cause Solution
Inefficient Fractional Distillation Column: The column may not have enough theoretical plates for adequate separation.Use a longer or more efficient fractionating column (e.g., Vigreux, packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation.Reduce the heating rate to ensure a slow and steady collection of the distillate. A general guideline is 1-2 drops per second.
Inaccurate Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
Presence of an Azeotrope: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.While less common for this specific mixture, if an azeotrope is suspected, alternative purification methods like chromatography may be necessary.
Problem 2: Poor Separation During Liquid-Liquid Extraction
Potential Cause Solution
Formation of an Emulsion: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult.Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Incorrect Aqueous Solution for Washing: Using only water may not be sufficient to remove all acidic or basic impurities.Wash the organic layer sequentially with a dilute sodium bicarbonate solution to neutralize any remaining butyric acid and catalyst, followed by a wash with brine to remove any dissolved water and salts.[2]
Similar Densities of the Two Phases: If the densities of the organic and aqueous layers are too similar, they will not separate cleanly.While unlikely with common extraction solvents, if this occurs, try a different extraction solvent with a more distinct density.
Problem 3: Wet Product After Workup
Potential Cause Solution
Inadequate Drying of the Organic Layer: Residual water in the organic phase can co-distill with the product or interfere with subsequent reactions.After the final wash, dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and add small portions of the drying agent until it no longer clumps together.
Insufficient Contact Time with Drying Agent: The drying agent needs sufficient time to absorb the water.Allow the organic layer to stand over the drying agent for at least 10-15 minutes, with occasional swirling, before filtering.

Experimental Protocols

Standard Purification Workflow for this compound

This protocol outlines a standard procedure for the purification of this compound following its synthesis via Fischer esterification.

Step 1: Quenching and Neutralization

  • After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a separatory funnel containing deionized water.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise to neutralize the unreacted butyric acid and the acid catalyst. Caution: This will produce carbon dioxide gas; vent the separatory funnel frequently to release the pressure.

  • Continue adding the sodium bicarbonate solution until the effervescence ceases.

Step 2: Liquid-Liquid Extraction

  • Gently invert the separatory funnel several times to ensure thorough mixing of the layers.[8]

  • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains salts and other water-soluble impurities.[8]

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution).

Step 3: Drying the Organic Layer

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the dried organic layer into a round-bottom flask suitable for distillation.

Step 4: Fractional Distillation

  • Set up a fractional distillation apparatus.

  • Heat the round-bottom flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 231-237°C).[3][4]

  • Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

Visualizing the Purification Workflow

PurificationWorkflow start Crude this compound (Post-Synthesis) quench Quench with Water & Neutralize with NaHCO₃ start->quench extract Liquid-Liquid Extraction quench->extract wash Wash with Brine extract->wash waste1 Aqueous Waste (Salts, excess acid/base) extract->waste1 Separate Aqueous Layer dry Dry with Anhydrous MgSO₄ wash->dry filter Filter dry->filter distill Fractional Distillation filter->distill waste2 Spent Drying Agent filter->waste2 Remove product Pure this compound distill->product Collect Fraction @ 231-237°C impurities Low-boiling & High-boiling Impurities distill->impurities Separate TroubleshootingDecisionTree start Low Purity of Final Product? check_distillation Review Distillation Parameters start->check_distillation Yes check_extraction Review Extraction/Workup start->check_extraction If distillation is optimal distill_rate Distillation Rate Too High? check_distillation->distill_rate emulsion Emulsion Formed? check_extraction->emulsion thermometer Thermometer Placement Correct? distill_rate->thermometer No solution1 Reduce Heating Rate distill_rate->solution1 Yes column_efficiency Column Inefficient? thermometer->column_efficiency Yes solution2 Adjust Thermometer Position thermometer->solution2 No solution3 Use a More Efficient Column column_efficiency->solution3 Yes neutralization Neutralization Incomplete? emulsion->neutralization No solution4 Add Brine / Gentle Inversion emulsion->solution4 Yes drying Product Wet? neutralization->drying No solution5 Ensure Complete NaHCO₃ Wash neutralization->solution5 Yes solution6 Increase Drying Time/ Add More Drying Agent drying->solution6 Yes

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Ethylhexyl Butyrate Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development, and the quality control of cosmetic and fragrance ingredients, the precise and accurate quantification of chemical compounds is paramount. 2-Ethylhexyl butyrate (CAS: 25415-84-3), an ester valued for its fruity aroma, is a common component in these formulations.[1] Ensuring its concentration meets specifications is critical for product consistency, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the determination of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] This is a core requirement of regulatory bodies worldwide, with comprehensive guidance provided by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines.[3][4] This document will compare two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound, providing detailed protocols and comparative performance data based on established validation parameters.

Pillar 1: The Foundation of Method Validation

Before delving into specific methods, it is crucial to understand the internationally recognized characteristics that define a validated analytical procedure. According to ICH Q2(R1), these pillars ensure the reliability, accuracy, and reproducibility of results.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[5]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 2: Comparative Analysis of Chromatographic Techniques

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte. This compound is a volatile ester with a boiling point of approximately 231-237°C, making Gas Chromatography a natural and highly effective choice.[6] However, HPLC remains a powerful and ubiquitous tool in analytical laboratories and a viable alternative can be developed.

Gas Chromatography (GC): The Preferred Method

GC is ideally suited for the analysis of volatile and thermally stable compounds. The principle relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. For this compound, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity and robustness. For enhanced specificity and identification, a Mass Spectrometer (MS) can be used as the detector.

The primary advantage of GC for this application is its high resolving power and sensitivity for volatile organic compounds. The direct injection of a diluted sample makes the workflow efficient. The validation of GC methods for similar compounds, such as phthalate esters in fragrances and food contact materials, has demonstrated high accuracy and precision.[7][8]

High-Performance Liquid Chromatography (HPLC): A Viable Alternative

While less conventional for this specific analyte, an HPLC method can be developed. The primary challenge is detection; this compound lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly at typical wavelengths (e.g., 254 nm). However, detection is possible at lower UV wavelengths (e.g., 205-210 nm), where the ester functional group exhibits some absorbance.[9] This approach requires a highly pure mobile phase to minimize baseline noise.

Reverse-phase HPLC, using a nonpolar stationary phase like C18 and a polar mobile phase, is the most common mode. This technique is advantageous when analyzing this compound in complex, non-volatile matrices that are incompatible with GC injection ports, or when a laboratory is standardized on HPLC instrumentation. Validated HPLC methods for other butyrates and large esters like di(2-ethylhexyl) phthalate confirm the feasibility of this approach.[9][10]

Pillar 3: Experimental Protocols and Workflows

Adherence to a detailed, validated protocol is the cornerstone of reproducible results. The following sections provide step-by-step methodologies for the determination of this compound by GC-FID and HPLC-UV.

Gas Chromatography (GC-FID) Protocol

This protocol is designed for the quantification of this compound in a cosmetic oil matrix.

1. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with n-Hexane.
  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with n-Hexane.
  • Sample Preparation: Accurately weigh 1 g of the sample matrix into a 10 mL volumetric flask. Dilute to volume with n-Hexane. Mix thoroughly and filter through a 0.45 µm PTFE syringe filter if necessary.

2. GC-FID Instrumental Conditions:

  • Instrument: Agilent 8890 GC System with FID or equivalent.
  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
  • Inlet: Split/Splitless, 250°C, Split ratio 20:1.
  • Injection Volume: 1 µL.
  • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 200°C. Ramp at 25°C/min to 300°C, hold for 2 min.
  • Detector: FID at 320°C.

3. System Suitability:

  • Inject the 25 µg/mL standard six times.
  • The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.
  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

4. Validation and Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.
  • Inject the prepared sample solution.
  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Diagram: GC-FID Analytical Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Start Weigh Standard & Sample Dilute_Std Prepare Stock & Working Standards (n-Hexane) Start->Dilute_Std Dilute_Sample Dissolve Sample (n-Hexane) Start->Dilute_Sample Calibrate Generate Calibration Curve Dilute_Std->Calibrate Filter Filter Sample (0.45 µm PTFE) Dilute_Sample->Filter Inject Inject 1 µL into GC Filter->Inject Separate Separation on HP-5ms Column Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify Analyte Concentration Detect->Quantify Calibrate->Quantify Report Report Result Quantify->Report

Caption: Workflow for this compound determination by GC-FID.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides an alternative method for quantification, particularly useful for less volatile sample matrices.

1. Standard and Sample Preparation:

  • Mobile Phase: Prepare Mobile Phase A (HPLC-grade Water) and Mobile Phase B (HPLC-grade Acetonitrile). Degas both solvents.
  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with Acetonitrile.
  • Sample Preparation: Accurately weigh 1 g of the sample into a 10 mL volumetric flask. Dilute to volume with Acetonitrile. Mix thoroughly by vortexing or sonication, then filter through a 0.45 µm nylon syringe filter.

2. HPLC-UV Instrumental Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase: Gradient elution. Start at 60% B, hold for 1 min. Linearly increase to 100% B over 8 min. Hold at 100% B for 3 min. Return to 60% B over 1 min and re-equilibrate for 2 min.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detector: UV-Vis Detector at 206 nm.

3. System Suitability:

  • Inject the 100 µg/mL standard six times.
  • The %RSD of the peak area must be ≤ 2.0%.
  • The tailing factor for the this compound peak should be between 0.8 and 2.0.

4. Validation and Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.
  • Inject the prepared sample solution.
  • Quantify the amount of this compound in the sample using the linear regression equation.

Diagram: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Standard & Sample Dilute_Std Prepare Stock & Working Standards (Acetonitrile) Start->Dilute_Std Dilute_Sample Dissolve Sample (Acetonitrile) Start->Dilute_Sample Calibrate Generate Calibration Curve Dilute_Std->Calibrate Filter Filter Sample (0.45 µm Nylon) Dilute_Sample->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (206 nm) Separate->Detect Quantify Quantify Analyte Concentration Detect->Quantify Calibrate->Quantify Report Report Result Quantify->Report

References

A Comparative Analysis of Butyrate Esters in Flavor Profiles: The Case of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butyrate esters are fundamental building blocks in the flavor and fragrance industry, renowned for their characteristic fruity aromas. While short-chain and some branched-chain butyrate esters like ethyl butyrate and isoamyl butyrate are celebrated for their potent and pleasant profiles, the sensory characteristics of longer-chain esters such as 2-Ethylhexyl butyrate are less understood and utilized. This guide provides a detailed comparison of the flavor profiles of this compound against a selection of common, industrially significant butyrate esters. We will explore the distinct sensory attributes of methyl, ethyl, propyl, butyl, and isoamyl butyrate, and contrast them with this compound. This analysis is supported by a review of their physicochemical properties and odor thresholds. Furthermore, this guide details the standardized experimental methodologies, namely Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Evaluation, which are critical for the precise characterization and comparison of these volatile flavor compounds.

The Butyrate Ester Family: A Spectrum of Fruity Aromas

Esters are a class of organic compounds responsible for the natural aromas of many fruits and flowers.[1] They are typically formed through the esterification of a carboxylic acid and an alcohol.[1] The butyrate esters, derived from butyric acid, are particularly valued for their powerful and predominantly fruity scent profiles. The specific aroma of a butyrate ester, however, is profoundly influenced by the structure of its alcohol group. As we will explore, a small change in the alkyl chain length or branching can shift the perceived aroma from a generic fruity note to a distinct pineapple, banana, or apple character.

While the parent butyric acid has a notoriously disagreeable odor, its esters are transformed into the sweet-smelling and flavorful compounds widely used in food, beverage, and fragrance applications.[1] This guide focuses on the consequential differences between the widely used, shorter-chain butyrates and the lesser-known, long-chain this compound.

A Deep Dive into Butyrate Ester Profiles

This compound: The Outlier

A thorough review of flavor and fragrance literature reveals a notable absence of this compound as a recognized flavoring agent. Sources explicitly state that it is not intended for flavor or fragrance use.[2] This suggests that its sensory properties are not conventionally pleasant or characteristic of the desirable fruity notes found in other butyrate esters. Its larger molecular weight (200.32 g/mol ) and branched 8-carbon alcohol chain result in significantly lower volatility compared to its shorter-chain counterparts. This low volatility means fewer molecules reach the olfactory receptors, leading to a much weaker aroma. While a specific, universally recognized flavor profile is not documented, its chemical structure suggests any aroma would likely be faint, possibly waxy or fatty, and lacking the vibrant, diffusive fruitiness that defines its family.

Comparison with Commercially Vital Butyrate Esters

In stark contrast to this compound, the following esters are staples in the flavorist's palette, each offering a unique and potent aromatic profile.

  • Methyl Butyrate : This is one of the simplest butyrate esters. It possesses a strong, fruity odor reminiscent of apples and pineapples.[3][4] It is often described as having a sweet taste and can present a banana-pineapple character at lower concentrations.[3] It is widely used in flavor compositions for apple, banana, pineapple, and various fruit blends.[3]

  • Ethyl Butyrate : Perhaps one of the most common and recognizable butyrate esters, ethyl butyrate has a powerful, diffusive, and sweet fruity aroma.[5][6] Its profile is most frequently associated with pineapple, but also contains notes of banana, tutti-frutti, and a slight sour-buttery undertone that adds a sense of ripeness.[5][6][7] It is a key ingredient in pineapple and orange juice flavorings and is used in a vast array of fruit flavors including mango, peach, and guava.[8]

  • Propyl Butyrate : The flavor profile of propyl butyrate is often described as a sweet, fruity blend of pineapple and apricot.[9][10] It can also carry notes of banana.[9] Its smooth, refreshing scent makes it a key ingredient in tropical and juicy fruit-flavor concentrates for beverages and confectionery.[10]

  • Butyl Butyrate : With a sweet, fresh, and fruity profile, butyl butyrate is strongly associated with the aroma of pineapple.[11] It also has notes described as pear-like, banana, and raspberry-like.[11] It is a volatile constituent of many fruits and is used extensively in fruit flavor compositions.

  • Isoamyl Butyrate (Isopentyl Butyrate) : This branched-chain ester has a powerful and sweet fruity aroma, most reminiscent of banana and pear. It also possesses notes of apricot and a general "tutti frutti" character. Its profile is considered sweet, juicy, and persistent, making it highly valued for banana and pear compositions.

Quantitative and Qualitative Comparison

The differences in flavor profiles are directly linked to the esters' physical and chemical properties, most notably their volatility and how they interact with olfactory receptors. Odor detection threshold—the lowest concentration of a substance detectable by the human nose—is a critical metric for flavor potency.

EsterMolecular Weight ( g/mol )Flavor/Odor ProfileOdor Detection Threshold (ppb, in water)
Methyl Butyrate 102.13Fruity, apple, pineapple, sweet, banana notes.[3][4]1 - 43[3]
Ethyl Butyrate 116.16Pineapple, banana, tutti-frutti, sweet, ethereal, slight buttery note.[5][6][7]1
Propyl Butyrate 130.18Pineapple, apricot, sweet, fruity, banana notes.[9][10]11[9]
Butyl Butyrate 144.21Fruity, pineapple, pear, banana, fresh, slightly fatty.[11]Not specified
Isoamyl Butyrate 158.24Banana, pear, apricot, sweet, fruity, tropical.Not specified
This compound 200.32Not used for flavor or fragrance; likely faint, waxy, or fatty.[2]Not specified

Note: Odor thresholds can vary significantly based on the medium (air vs. water) and the methodology used for determination.

Methodologies for Flavor Profile Analysis

To objectively compare flavor compounds, a combination of instrumental analysis and human sensory evaluation is required. This dual approach provides both chemical data and an understanding of the actual perceived aroma.

Gas Chromatography-Olfactometry (GC-O)

Expertise & Experience: GC-O is a cornerstone technique in flavor research. It separates a complex mixture of volatile compounds and allows a trained analyst to smell each compound as it elutes from the gas chromatograph. This direct link between a chemical peak and its specific aroma is invaluable for identifying "odor-active" compounds that contribute significantly to the overall flavor profile. The choice of column, temperature program, and sniffing port design are critical variables that are optimized based on the volatility and chemical nature of the target analytes, such as esters.

Trustworthiness: The protocol is self-validating by coupling instrumental detection (Mass Spectrometry or Flame Ionization Detection) with the human nose. The instrument provides chemical identification and quantification, while the sensory analyst provides the crucial odor description and intensity data. This ensures that a detected chemical peak is not just present, but is also sensorially relevant.

Experimental Protocol: GC-O Analysis of Butyrate Esters

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10-100 ppm) of each butyrate ester in a neutral, high-purity solvent like ethanol or diethyl ether.

    • For complex food matrices, use an extraction technique like Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE) to isolate volatiles.

  • Instrumentation:

    • Utilize a Gas Chromatograph equipped with a polar capillary column (e.g., DB-WAX or FFAP), suitable for separating volatile esters.

    • The column effluent is split between a chemical detector (e.g., Mass Spectrometer for identification) and a heated sniffing port.

  • GC Conditions (Example):

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 8°C/min to 240°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Split Ratio: 1:1 between the detector and the sniffing port.

  • Olfactometry:

    • A trained sensory analyst sniffs the effluent from the sniffing port throughout the entire GC run.

    • The analyst records the time, duration, intensity, and a detailed description of every odor detected using specialized software.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks from the chemical detector to identify the odor-active compounds.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and re-analyzed to determine the Flavor Dilution (FD) factor, a measure of the odor potency of each compound.

Mandatory Visualization:

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection cluster_analysis Data Analysis prep Dilute Ester Sample or Extract Volatiles injector Injection Port prep->injector column GC Capillary Column (Separation) injector->column splitter Effluent Splitter column->splitter ms Chemical Detector (e.g., MS, FID) splitter->ms ~50% nose Human Assessor (Sniffing Port) splitter->nose ~50% data Correlate Chemical Data with Odor Descriptors ms->data nose->data

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation

Expertise & Experience: While GC-O identifies individual odorants, a trained sensory panel is essential to understand how these compounds are perceived in a complete product and to provide a holistic description of the flavor profile. The choice of sensory method (e.g., Descriptive Analysis vs. Discrimination Testing) is dictated by the research question. For comparing flavor profiles, Quantitative Descriptive Analysis (QDA®) is the gold standard. Panelists are extensively trained over weeks to identify, describe, and quantify specific flavor attributes (e.g., "pineapple intensity," "banana character," "sweetness") using a standardized lexicon and scale.

Trustworthiness: The protocol's validity is ensured through rigorous panelist training, calibration, and the use of reference standards.[7] Panel performance is continuously monitored for acuity and consistency. Data are analyzed statistically to ensure that the results are reproducible and not due to individual bias. This structured approach transforms subjective perceptions into objective, actionable data.

Experimental Protocol: Quantitative Descriptive Analysis (QDA®) of Butyrate Esters

  • Panelist Selection & Training:

    • Screen candidates for sensory acuity, descriptive ability, and commitment.

    • Train the selected panel (typically 8-12 members) over several sessions.

    • Develop a consensus lexicon for the butyrate esters. For example, the panel must agree on reference standards for "pineapple," "apple," and "banana" aromas. FlavorActiV's GMP-certified standards are an excellent resource for this.[7]

  • Sample Preparation & Presentation:

    • Prepare solutions of each ester at a supra-threshold concentration (e.g., 20 ppm) in a neutral base (e.g., deionized water with 5% sucrose to enhance flavor).

    • Present samples blind-coded and in a randomized order to prevent bias.

    • Provide palate cleansers (e.g., unsalted crackers, still water) between samples.

  • Evaluation:

    • Panelists evaluate each sample individually in isolated sensory booths.

    • They rate the intensity of each attribute from the agreed-upon lexicon (e.g., Pineapple, Apple, Banana, Sweet, Waxy, Fatty) on a continuous line scale (e.g., 0 = none, 100 = very intense).

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the attribute ratings between the esters.

    • Visualize the results using tools like spider plots (or radar plots) to easily compare the flavor profiles.

Mandatory Visualization:

Sensory_Workflow cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis select Panelist Screening & Selection lexicon Lexicon Development & Panelist Training (Using Reference Standards) select->lexicon prep Sample Preparation (Coded & Randomized) eval Individual Evaluation in Sensory Booths prep->eval rate Rate Attribute Intensity on a Standardized Scale eval->rate collect Data Collection stats Statistical Analysis (e.g., ANOVA) collect->stats visual Data Visualization (e.g., Spider Plots) stats->visual

Caption: Quantitative Descriptive Analysis (QDA®) Workflow.

Conclusion

The comparison between this compound and other common butyrate esters highlights a fundamental principle in flavor chemistry: molecular structure dictates sensory perception. The short-chain (methyl, ethyl, propyl, butyl) and branched-chain (isoamyl) butyrate esters are characterized by high volatility and structures that interact effectively with olfactory receptors to produce potent, distinct, and desirable fruity aromas. Their low odor thresholds make them highly efficient and cost-effective flavor ingredients.

Conversely, this compound, with its significantly larger and more complex structure, lacks these critical properties. Its low volatility and likely weak interaction with olfactory receptors render it unsuitable for flavor and fragrance applications, a fact supported by its absence from common flavor compendiums. This guide underscores the importance of systematic sensory and instrumental analysis in characterizing flavor compounds and provides a framework for understanding why certain molecules become industry workhorses while others remain chemical curiosities. For researchers and developers, this comparative knowledge is essential for the informed selection and innovative application of flavor ingredients.

References

A Comparative Guide for Fragrance Applications: 2-Ethylhexyl Butyrate vs. Ethyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of fragrance creation, the selection of ester compounds is pivotal in defining the character and performance of a scent. Among the vast palette available to perfumers, butyrate esters are renowned for their distinctive fruity notes. This guide provides an in-depth technical comparison of two such esters: the ubiquitous, high-impact top note, ethyl butyrate, and its lesser-known, longer-chain counterpart, 2-ethylhexyl butyrate. This analysis is intended for researchers, scientists, and fragrance development professionals, offering insights into the causal relationships between their chemical structures and olfactory performance, supported by established experimental methodologies.

Introduction: A Tale of Two Esters

Ethyl butyrate and this compound share a common butyric acid backbone but differ significantly in their alcohol moiety—ethanol and 2-ethylhexanol, respectively. This structural divergence has profound implications for their physical and chemical properties, which in turn dictates their application in fragrance formulations. Ethyl butyrate is celebrated for its powerful, diffusive, and instantly recognizable fruity aroma, making it a staple for top-note accords.[1][2][3] In contrast, this compound, with its larger molecular size, is anticipated to offer a different olfactory experience, characterized by reduced volatility and increased substantivity.

Chemical and Physical Properties: The Foundation of Fragrance Performance

A comparative summary of the key chemical and physical properties of this compound and ethyl butyrate is presented in Table 1. These parameters are fundamental in predicting the behavior of these molecules within a fragrance formulation.

PropertyThis compoundEthyl ButyrateSource(s)
Chemical Formula C₁₂H₂₄O₂C₆H₁₂O₂[4][5]
Molecular Weight 200.32 g/mol 116.16 g/mol [3][4]
Boiling Point 231-232 °C (est.)120-121 °C[3][6]
Vapor Pressure 0.061 mmHg @ 25°C (est.)18.5 hPa (approx. 13.88 mmHg) @ 25°C[3][6]
Odor Type Fruity (undescribed)Fruity-ethereal, Pineapple, Banana[3][6]
Solubility Soluble in alcoholSoluble in alcohol[3][6]

The significant difference in molecular weight and boiling point between the two esters is immediately apparent. The higher molecular weight and boiling point of this compound, coupled with its considerably lower estimated vapor pressure, strongly suggest that it is substantially less volatile than ethyl butyrate. This is a critical differentiator in fragrance applications, as volatility directly influences the diffusion and longevity of a scent.[7]

Olfactory Profile: From Fleeting Burst to Lingering Nuance

Ethyl Butyrate: The olfactory profile of ethyl butyrate is well-documented and widely recognized. It delivers a powerful, diffusive, and ethereal fruity scent, most commonly described as reminiscent of pineapple and ripe banana, with juicy, tutti-frutti undertones.[2][3][8] Its high impact and volatility make it an archetypal top note, providing an immediate and recognizable fruity lift to a fragrance composition.[3] However, its potency requires careful handling, as overdosing can lead to a sharp, unpleasant, and even "vomit-like" character.[3]

Performance in Fragrance Applications: A Comparative Analysis

The utility of a fragrance ingredient is determined by its performance characteristics, primarily its volatility, substantivity, and stability.

Volatility and Substantivity

Volatility refers to the tendency of a substance to vaporize, which dictates how quickly its scent is perceived. Substantivity , or tenacity, is the ability of a fragrance to remain on a substrate, such as skin or fabric, over time.[9]

  • Ethyl Butyrate: As a highly volatile compound, ethyl butyrate is a classic "top note" material.[3] It provides an immediate olfactory impact but has low persistence, with its characteristic scent dissipating relatively quickly.[3] Its longevity on a smelling strip is often reported to be in the range of a few hours.[2]

  • This compound: Due to its significantly lower vapor pressure and higher boiling point, this compound is expected to be far less volatile and therefore more substantive than ethyl butyrate. This suggests its role in a fragrance would be as a middle or base note, contributing to the heart of the fragrance and extending the overall scent profile. Its larger molecular size would lead to a slower evaporation rate from the skin, resulting in a longer-lasting impression. While direct comparative experimental data is not available, this can be inferred from the properties of other long-chain esters used in perfumery.[10][11]

Stability

The stability of a fragrance ingredient within a product formulation is crucial for maintaining the intended scent profile throughout the product's shelf life. Esters can be susceptible to hydrolysis, particularly in aqueous or extreme pH environments, which can lead to the formation of the constituent alcohol and carboxylic acid, often resulting in an off-odor.[7]

  • Ethyl Butyrate: Is known to be susceptible to hydrolysis over time, which can lead to the formation of butyric acid, with its characteristic rancid butter odor.[3][7] Therefore, its use in certain product bases, such as those with high water content or non-neutral pH, requires careful formulation and stability testing.

  • This compound: While specific stability data is not widely published, as a larger, more sterically hindered ester, it may exhibit greater hydrolytic stability compared to ethyl butyrate. However, comprehensive stability testing in the intended product matrix is essential to confirm its suitability.

Experimental Protocols for Performance Evaluation

To provide a framework for the objective comparison of these two esters, the following established experimental protocols are recommended.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Characterization

GC-O combines the separation capabilities of gas chromatography with human sensory perception. It is an invaluable tool for identifying the specific odor characteristics of individual compounds within a sample.

Workflow for GC-O Analysis:

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection Sample Diluted Ester Sample (e.g., in Ethanol) Injector GC Injector Sample->Injector Column Chromatographic Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (for identification) Splitter->MS 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Human Trained Sensory Panelist ODP->Human Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output Vial Sealed Vial with Ester Sample Incubation Incubation at Controlled Temperature Vial->Incubation Sampling Headspace Autosampler Incubation->Sampling GCMS GC-MS System Sampling->GCMS Chromatogram Chromatogram & Mass Spectrum GCMS->Chromatogram

References

A Senior Application Scientist’s Guide to Isomeric Purity Analysis of 2-Ethylhexyl Butyrate: A Comparative Methodological Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethylhexyl butyrate (2-EHB), a C12H24O2 ester, is a widely utilized component in the flavor and fragrance industries, prized for its fruity, apricot-like aroma.[1][2] Beyond its sensory profile, the compound's utility in complex formulations demands stringent quality control, with isomeric purity being a critical quality attribute. The term "isomeric purity" encompasses both constitutional (positional) isomers and stereoisomers (enantiomers), each capable of imparting distinct organoleptic and physicochemical properties to the final product.[2]

The 2-ethylhexyl moiety contains a chiral center at the C2 position, resulting in the existence of (R)- and (S)-enantiomers. In biological systems, particularly in olfaction, enantiomers can elicit vastly different responses. Therefore, controlling the enantiomeric excess (%ee) is often as crucial as controlling the overall chemical purity. Furthermore, the synthesis of 2-EHB can potentially yield positional isomers, such as n-octyl butyrate, which possess different scent profiles and boiling points, impacting the product's overall quality and consistency.[3]

This guide provides a comparative analysis of the primary chromatographic techniques for resolving and quantifying the isomeric impurities of this compound. We will explore the causality behind methodological choices, present validated experimental protocols, and offer a logical workflow for comprehensive purity assessment, designed for researchers and quality control professionals.

Chapter 1: The Analytical Challenge - Defining the Isomers of this compound

A robust analytical strategy begins with a clear understanding of the potential impurities. For 2-EHB, these fall into two main categories:

  • Positional Isomers: These isomers share the same molecular formula (C12H24O2) but differ in the connectivity of their atoms. During synthesis, side reactions or impurities in the starting 2-ethylhexanol could lead to the formation of other C8-alkanol butyrates. These are typically separated based on differences in their boiling points and polarities.

  • Enantiomers: Due to the stereocenter on the alcohol moiety, 2-EHB exists as a pair of non-superimposable mirror images: (R)-2-ethylhexyl butyrate and (S)-2-ethylhexyl butyrate. These molecules have identical boiling points and polarity, making them inseparable by conventional chromatographic methods. Their separation requires a chiral environment.

Chapter 2: Comparative Analysis of Chromatographic Techniques

The separation of 2-EHB isomers is almost exclusively the domain of chromatography. The choice between methods hinges on whether the goal is to resolve positional isomers, enantiomers, or both.

Method 1: Gas Chromatography (GC) for Positional Isomer Analysis

Gas chromatography is the cornerstone technique for analyzing volatile compounds like esters.[4] The separation is governed by the analyte's vapor pressure and its interaction with the column's stationary phase.

Expert Rationale: Column and Detector Selection

  • Column Choice: The key to resolving positional isomers is selecting a stationary phase that can exploit subtle differences in their physicochemical properties.

    • Non-Polar Columns (e.g., 100% dimethylpolysiloxane - DB-1/BP1): These columns separate analytes primarily based on their boiling points. This is effective for separating isomers with significant differences in volatility, such as 2-EHB from its lower-boiling point cousins.

    • Mid-Polarity Columns (e.g., 5% Phenyl-95% dimethylpolysiloxane - DB-5/BPX5): The introduction of phenyl groups provides an additional separation mechanism through π-π interactions. This can enhance the resolution of isomers with very similar boiling points but different shapes or polarities. For routine quality control, a 5-type phase offers a robust balance of performance and longevity.[5]

  • Detector Choice:

    • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds, offering high sensitivity, a wide linear range, and exceptional robustness. It is the ideal choice for routine quantification when the identities of the impurities are already known.

    • Mass Spectrometry (MS): An MS detector provides invaluable structural information, making it the definitive tool for identifying unknown peaks.[6] By comparing the fragmentation patterns of eluted peaks to spectral libraries (like NIST), one can confirm the identity of positional isomers.[4] For method development and investigational work, GC-MS is indispensable.

Method 2: Chiral Gas Chromatography for Enantiomeric Separation

To separate enantiomers, a chiral stationary phase (CSP) is required. The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] The differing stability of these complexes results in different retention times.

Expert Rationale: The Power of Chiral GC

For volatile compounds like 2-EHB, chiral GC is the most direct and efficient method for determining enantiomeric purity.

  • Common CSPs: Modified cyclodextrins are highly effective CSPs for a wide range of chiral molecules. A column such as a Beta-DEX™ or Gamma-DEX™ is an excellent starting point. The hydroxyl groups on the cyclodextrin rim can be derivatized to fine-tune selectivity for different functional groups.

  • Why GC over HPLC?: While chiral HPLC is a powerful technique, 2-EHB's high volatility and low polarity make it perfectly suited for GC analysis.[7][8] Chiral HPLC would likely require a normal-phase setup, which involves more expensive and hazardous solvents compared to the helium or hydrogen carrier gas used in GC.[6]

Chapter 3: Validated Experimental Protocols

The following protocols provide a starting point for analysis. They should be validated in-house to ensure suitability for the specific matrix and instrumentation.

Protocol 1: GC-MS Method for Achiral (Positional Isomer) Purity

This method is designed for the identification and quantification of 2-EHB and its potential positional isomers.

1. Sample Preparation:

  • Prepare a 1000 µg/mL stock solution of the this compound reference standard and sample in high-purity hexane.
  • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Dilute the sample to be tested to a concentration of approximately 50 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.[6]
  • Injector: Split/Splitless, 250°C, Split ratio 50:1.
  • Injection Volume: 1 µL.
  • Oven Program:
  • Initial Temperature: 80°C, hold for 1 minute.
  • Ramp: 10°C/min to 240°C.
  • Hold: Hold at 240°C for 5 minutes.
  • MS Transfer Line: 250°C.
  • Ion Source: Electron Impact (EI), 230°C.
  • Acquisition Mode: Full Scan (m/z 40-350) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Protocol 2: Chiral GC-FID Method for Enantiomeric Purity

This method is optimized for separating the (R)- and (S)-enantiomers of 2-EHB.

1. Sample Preparation:

  • Prepare a 1 mg/mL (1000 ppm) solution of the 2-EHB sample in hexane. A racemic (50:50) standard of 2-EHB is required for initial peak identification and resolution validation.

2. Chiral GC-FID Instrumentation and Conditions:

  • GC System: Agilent 8890 GC with FID or equivalent.
  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225), 30 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
  • Injector: Split/Splitless, 240°C, Split ratio 100:1.
  • Injection Volume: 1 µL.
  • Oven Program: Note: Chiral separations are highly temperature-dependent. The ramp rate must be slow to achieve baseline resolution.
  • Initial Temperature: 90°C, hold for 2 minutes.
  • Ramp: 2°C/min to 160°C.
  • Hold: Hold at 160°C for 10 minutes.
  • Detector: FID, 250°C.

Chapter 4: Data Interpretation and Performance Comparison

The success of an analysis is measured by its ability to provide accurate and reproducible data. The table below compares the expected performance of the described methodologies.

ParameterGC-MS (Achiral)Chiral GC-FIDChiral HPLC
Primary Application Identification & quantification of positional isomers.Quantification of enantiomeric excess (%ee).Preparative separation; research applications.
Resolution (Rs) >2.0 for most positional isomers.>1.5 for enantiomers (goal).Variable, can be >1.5.[7]
Typical Analysis Time 15-25 minutes.30-45 minutes.15-30 minutes.
Limit of Detection (LOD) ~0.1-1 µg/mL (SIM mode).~1-5 µg/mL.~5-10 µg/mL (UV detector).
Key Advantage Definitive identification of unknowns.Direct measurement of enantiomeric purity.Scalable for purification.
Key Disadvantage Cannot separate enantiomers.Slower analysis time; requires specific column.Less suitable for volatile, non-polar analytes.

Chapter 5: Integrated Workflow for Complete Isomeric Purity Assessment

A comprehensive quality assessment of this compound requires a multi-step, logical approach. The following workflow ensures that all aspects of isomeric purity are addressed efficiently.

IsomericPurityWorkflow start Start: 2-EHB Sample gcms_analysis Step 1: Achiral GC-MS Analysis (DB-5ms Column) start->gcms_analysis data_review Step 2: Review Chromatogram - Identify Main Peak - Detect Impurities gcms_analysis->data_review pass_positional Positional Purity: PASS (Impurities < Specification) data_review->pass_positional No unexpected peaks or peaks below limit fail_positional Positional Purity: FAIL - Identify Impurities via MS Library - Quantify data_review->fail_positional Unexpected peaks detected chiral_analysis Step 3: Chiral GC-FID Analysis (Beta-DEX Column) pass_positional->chiral_analysis end_report End: Final Purity Report fail_positional->end_report ee_calc Step 4: Calculate Enantiomeric Excess (%ee) %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100 chiral_analysis->ee_calc pass_chiral Enantiomeric Purity: PASS (%ee meets Specification) ee_calc->pass_chiral Calculated %ee is acceptable fail_chiral Enantiomeric Purity: FAIL ee_calc->fail_chiral Calculated %ee is out of spec pass_chiral->end_report fail_chiral->end_report

Caption: Integrated workflow for the complete isomeric purity analysis of this compound.

Conclusion

The comprehensive isomeric purity analysis of this compound is a two-pronged challenge requiring the resolution of both positional isomers and enantiomers. Standard high-resolution gas chromatography, preferably coupled with mass spectrometry (GC-MS), is the authoritative method for identifying and quantifying constitutional isomers. For the critical task of separating enantiomers, chiral gas chromatography with a cyclodextrin-based stationary phase stands as the most effective and practical solution. By implementing the integrated workflow described, researchers and quality control professionals can establish a robust, self-validating system to ensure the quality, consistency, and safety of products containing this important flavor and fragrance compound.

References

A Senior Application Scientist's Guide to Reference Materials for 2-Ethylhexyl Butyrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of reference standards and certified reference materials (CRMs) for 2-Ethylhexyl butyrate, a common fragrance and flavor ingredient. We will delve into the critical aspects of selecting an appropriate reference material, provide a detailed analytical workflow for its quantification, and compare it with viable alternatives.

The Critical Role of Reference Materials in Analytical Accuracy

In any analytical measurement, the reference material serves as the benchmark against which the sample is compared. The quality of this standard directly dictates the accuracy, reliability, and validity of the obtained results. For a compound like this compound (CAS: 25415-84-3, Formula: C₁₂H₂₄O₂), often found in complex matrices, the choice between a general reference standard and a Certified Reference Material (CRM) can have significant implications for data integrity.[1][2][3]

A Reference Standard is a well-characterized compound of a specified purity, typically determined by a single analytical method like Gas Chromatography (GC). While suitable for many routine applications, its stated purity may not come with a comprehensive uncertainty budget or traceability to national or international standards.

A Certified Reference Material (CRM) , on the other hand, is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4] CRMs are produced under an ISO 17034 accredited quality system, ensuring a high level of confidence in the certified value.

Comparing Commercially Available Standards for this compound and Its Alternatives

FeatureThis compound Reference Standard2-Ethylhexyl Acetate Certified Reference MaterialEthyl Butyrate Certified Reference Material
CAS Number 25415-84-3[1][2][5][6]103-09-3[4][7]105-54-4[8][9]
Molecular Formula C₁₂H₂₄O₂[1][2][5]C₁₀H₂₀O₂[4]C₆H₁₂O₂[8][9]
Purity (Typical) >98.0% (by GC)[2][5]99.8 ± 0.1 %99.5 ± 0.2 %
Certification Certificate of Analysis with purityISO 17034, ISO/IEC 17025[4]ISO 17034, ISO/IEC 17025
Traceability To in-house standardsTraceable to SI unitsTraceable to SI units
Uncertainty Not typically statedProvided on the certificateProvided on the certificate
Intended Use General analytical work, peak identificationQuantitative analysis, method validation, calibrationQuantitative analysis, method validation, calibration
Suppliers (Examples) ChemScene, Santa Cruz Biotechnology[2][3]CPAChem[4]Not specified

Expert Insight: The choice between these materials depends on the criticality of the measurement. For routine quality control where a simple confirmation of presence is needed, a high-purity reference standard of this compound may suffice. However, for applications requiring the highest level of accuracy, such as in pharmaceutical impurity profiling or regulatory submissions, the use of a CRM is strongly recommended. In the absence of a specific CRM for this compound, a CRM of a closely related compound like 2-Ethylhexyl acetate can be used to validate the analytical system's performance, with the high-purity this compound standard being used for calibration.

Analytical Workflow: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a robust method for the quantification of this compound, adapted from established pharmacopeial methods for similar esters and best practices in analytical method validation.[8][10]

Experimental Protocol

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For liquid samples, a simple dilution with the chosen solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: A non-polar column, such as a 5% phenyl methyl siloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable choice.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound include m/z 71, 89, and 112.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.99 for a linear relationship.

  • Quantify the amount of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock Stock Standard (1000 µg/mL) working Working Standards (Calibration Curve) stock->working injection GC Injection working->injection sample_prep Sample Preparation (Dilution/Extraction) sample_prep->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometric Detection (EI, SIM/Scan) separation->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound calibration->quantification

Caption: Analytical workflow for the quantification of this compound.

Trustworthiness Through Self-Validating Systems

A robust analytical method is a self-validating one. Key parameters to assess during method validation include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments in the sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

By thoroughly validating these parameters, the analytical method for this compound becomes a reliable and trustworthy tool for generating high-quality data.

Conclusion

The selection of an appropriate reference material is a foundational step in any quantitative analytical workflow. While a dedicated Certified Reference Material for this compound remains to be widely commercialized, high-purity reference standards provide a reliable option for many applications. For analyses demanding the highest level of accuracy and metrological traceability, the principles of using CRMs of closely related compounds for system validation should be employed. The provided GC-MS method, when properly validated, offers a robust and reliable approach for the quantification of this compound, ensuring the integrity and defensibility of the analytical data generated.

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Ethylhexyl Butyrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 2-Ethylhexyl butyrate, a key fragrance and flavor component, is critical for quality control in the cosmetics, food, and beverage industries.[1][2] This guide presents a framework for conducting an inter-laboratory comparison to validate and harmonize the analytical methods used for its determination. We will explore the common analytical challenges, detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, present hypothetical comparative data, and discuss the statistical evaluation of laboratory performance based on international standards. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish or participate in proficiency testing schemes for volatile organic compounds (VOCs).[3]

Introduction: The Analytical Imperative for this compound

This compound (CAS 25415-84-3) is a volatile ester characterized by a fruity aroma, making it a valuable ingredient in a wide array of consumer products.[1][4] Ensuring the consistent concentration of this compound is paramount for product quality and brand integrity. However, the analysis of volatile compounds like this compound in complex matrices is fraught with challenges, including matrix effects, analyte loss during sample preparation, and instrumental variability.[3][5][6]

An inter-laboratory comparison, or proficiency test, is an essential tool for evaluating the competence of laboratories and the reliability of analytical methods.[7][8][9] By analyzing identical samples, participating laboratories can assess their performance against each other and a reference value, thereby fostering continuous improvement and ensuring the international acceptance of results.[7] This guide is structured to walk you through the critical aspects of designing and executing such a comparison for this compound.

Designing the Inter-laboratory Study

A successful inter-laboratory study hinges on a well-defined protocol that minimizes ambiguity and allows for a fair comparison of results. The design of such a study should be grounded in established international standards, such as ISO 13528, which provides statistical methods for proficiency testing.[7][8][10]

Key Considerations for Study Design:
  • Test Material: A homogenous and stable test material is crucial. For this study, a commercially available cosmetic cream is selected as the matrix. Two batches are prepared: one blank (Matrix A) and one spiked with a known concentration of this compound (Matrix B).

  • Analyte Concentration: The spiked concentration in Matrix B should be relevant to typical industry specifications. For this guide, a target concentration of 150 µg/g is chosen.

  • Number of Participants: To ensure statistical significance, a minimum of 10 participating laboratories is recommended.[11]

  • Timeline: A clear schedule for sample distribution, analysis, and data submission must be established.

  • Confidentiality: To ensure unbiased results, the study should be conducted in a double-blind manner, where neither the participants nor the organizers are aware of the expected results until the final analysis.[12]

Standardized Analytical Protocol: GC-MS Analysis of this compound

To provide a baseline for comparison, a validated analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures due to its high sensitivity and specificity.[2][13]

Rationale for Method Selection

GC-MS offers excellent separation of volatile compounds and provides mass spectral data for unambiguous identification.[13] The use of an internal standard is critical to correct for variations in sample preparation and instrument response. For this analysis, Ethyl 2-ethylbutyrate is chosen as the internal standard due to its structural similarity to the analyte and its absence in the sample matrix.[14]

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound (purity ≥ 98.0%)[15]

  • Ethyl 2-ethylbutyrate (Internal Standard, purity ≥ 99.0%)

  • Methanol (HPLC grade)

  • Sodium chloride

  • Deionized water

  • Test samples (Matrix A and Matrix B)

3.2.2. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sample preparation technique that is ideal for extracting volatile compounds from complex matrices.[2][16]

  • Weigh 0.5 g (± 0.01 g) of the cosmetic cream into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[6]

  • Spike the sample with 50 µL of the internal standard solution (100 µg/mL in methanol).

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Incubate the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.

  • Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3.2.3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C (Splitless mode)

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 89, 113, 143

    • Ethyl 2-ethylbutyrate (IS): m/z 71, 89, 117

Visualization of the Comparison Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison study.

G cluster_0 Study Preparation cluster_1 Laboratory Analysis cluster_2 Data Evaluation & Reporting A1 Sample Preparation (Matrix A & B) A2 Homogeneity & Stability Testing A1->A2 A3 Protocol Development & Distribution A2->A3 B1 Sample Receipt & Storage A3->B1 B2 Execution of Standardized Protocol B1->B2 B3 Data Acquisition & Internal QC B2->B3 C1 Data Submission to Coordinator B3->C1 C2 Statistical Analysis (ISO 13528) C1->C2 C3 Performance Evaluation (Z-scores) C2->C3 C4 Final Report Generation C3->C4

Caption: Workflow of the inter-laboratory comparison study.

Hypothetical Results and Data Interpretation

The following table summarizes the hypothetical results from 12 participating laboratories for the analysis of this compound in the spiked cosmetic cream (Matrix B). The assigned value (reference concentration) was determined to be 152.3 µg/g based on the robust average of the participants' results after the removal of outliers.

Laboratory IDReported Concentration (µg/g)Standard Deviation (µg/g)Z-ScorePerformance
Lab 01155.84.50.23Satisfactory
Lab 02162.15.10.65Satisfactory
Lab 03148.93.9-0.22Satisfactory
Lab 04175.46.21.52Questionable
Lab 05150.24.1-0.14Satisfactory
Lab 06139.83.5-0.82Satisfactory
Lab 07158.64.80.41Satisfactory
Lab 08125.73.1-1.75Questionable
Lab 09153.14.30.05Satisfactory
Lab 10145.53.8-0.45Satisfactory
Lab 11182.36.81.97Unsatisfactory
Lab 12151.64.2-0.05Satisfactory
Performance Evaluation using Z-Scores

The performance of each laboratory is evaluated using Z-scores, calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the participant

  • X is the assigned value (152.3 µg/g)

  • σ is the standard deviation for proficiency assessment (target value, here assumed to be 15.2 µg/g, which is 10% of the assigned value)

Interpretation of Z-Scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Based on these criteria, Lab 11 shows unsatisfactory performance, while Labs 4 and 8 show questionable performance. These laboratories should investigate potential sources of error in their analytical process.

Potential Sources of Analytical Variability

Discrepancies in inter-laboratory results can arise from various sources. It is crucial for laboratories with questionable or unsatisfactory performance to conduct a thorough root cause analysis.

G cluster_B Sample Preparation Errors cluster_C Instrumental Issues cluster_D Data Processing Errors A Analytical Variability B Sample Preparation A->B C Instrumentation A->C D Data Processing A->D B1 Inaccurate Weighing B->B1 B2 Incorrect IS Spiking B->B2 B3 SPME Fiber Variability B->B3 B4 Inconsistent Incubation Time/Temp B->B4 C1 GC Inlet Leaks C->C1 C2 Column Degradation C->C2 C3 MS Detector Drift C->C3 C4 Inconsistent Carrier Gas Flow C->C4 D1 Incorrect Peak Integration D->D1 D2 Calibration Curve Errors D->D2 D3 Transcription Errors D->D3

Caption: Potential sources of error in the analysis of this compound.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. The successful implementation of such a study promotes confidence in analytical results and ensures product quality across the industry. Key takeaways for participating laboratories include:

  • Adherence to the Protocol: Strict adherence to the standardized analytical method is paramount for minimizing variability.

  • Internal Quality Control: The use of internal quality control samples and regular instrument performance checks are essential.

  • Thorough Investigation of Outliers: Laboratories with unsatisfactory results must conduct a comprehensive investigation to identify and rectify the sources of error.

By embracing a culture of continuous improvement and collaboration, the scientific community can enhance the reliability and accuracy of analytical measurements for flavors and fragrances.

References

Kinetic study comparison of different lipases for 2-Ethylhexyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Lipase Kinetics in 2-Ethylhexyl Butyrate Synthesis

For researchers and professionals in the flavor, fragrance, and pharmaceutical industries, the synthesis of specialty esters like this compound is a process of significant interest. This ester, known for its fruity and floral aroma, finds widespread application, making its efficient production a key objective. Enzymatic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods. However, the selection of an appropriate lipase is critical for optimizing reaction efficiency and yield. This guide provides an in-depth comparison of the kinetic performance of various commercially available lipases for the synthesis of this compound, supported by experimental data and protocols.

The enzymatic esterification of butyric acid and 2-ethylhexanol is often described by a Ping-Pong Bi-Bi mechanism.[1][2][3] In this model, the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (2-ethylhexanol) binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.[1] Understanding the kinetic parameters of this reaction, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), is paramount for process design, optimization, and scale-up.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To ensure the generation of reliable and reproducible kinetic data, a robust experimental workflow is essential. The following protocol outlines a self-validating system for determining the kinetic parameters for lipase-catalyzed synthesis of this compound.

1. Materials:

  • Substrates: Butyric acid (≥99%), 2-ethylhexanol (≥99%).

  • Enzymes: Immobilized lipases such as Novozym® 435 (Candida antarctica lipase B), Lipozyme® RM IM (Rhizomucor miehei lipase), and lipases from Pseudomonas cepacia and Candida rugosa.

  • Solvent: n-hexane or other suitable organic solvent (or solvent-free system).

  • Internal Standard: Dodecane or other suitable standard for Gas Chromatography (GC) analysis.

  • Molecular Sieves: To ensure anhydrous conditions.

2. Reaction Setup:

  • Prepare stock solutions of butyric acid and 2-ethylhexanol in the chosen solvent.

  • In a series of sealed vials, add a fixed amount of immobilized lipase.

  • To determine the Km for one substrate, vary its concentration across a range of vials while keeping the concentration of the other substrate constant and in excess.

  • Add the internal standard to each vial.

  • Initiate the reaction by adding the substrates to the vials.

3. Incubation and Sampling:

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 50-60°C).[4]

  • Withdraw samples at regular time intervals during the initial phase of the reaction to determine the initial reaction rate.

  • Quench the reaction in the samples immediately, for instance, by flash freezing or by adding a denaturing agent.

4. Sample Analysis:

  • Analyze the concentration of this compound in the samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).

  • The yield of the ester can be calculated based on the peak area relative to the internal standard.

5. Data Analysis:

  • Plot the initial reaction rates against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. A Lineweaver-Burk plot (a double reciprocal plot) can be used for this purpose.

The following diagram illustrates the general experimental workflow for this kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing A Substrate & Enzyme Preparation B Reaction Mixture Setup (Varying Substrate Conc.) A->B C Incubation (Controlled Temp. & Agitation) B->C D Timed Sampling C->D E Sample Quenching D->E F GC-FID Analysis E->F G Calculate Initial Reaction Rates F->G H Lineweaver-Burk Plot Construction G->H I Determine Kinetic Parameters (Km & Vmax) H->I

Caption: Experimental workflow for kinetic analysis of lipase-catalyzed ester synthesis.
Comparative Kinetic Data of Different Lipases

The choice of lipase significantly impacts the reaction kinetics. Different lipases exhibit varying affinities for the substrates and different catalytic efficiencies. The table below summarizes kinetic parameters for various lipases reported in the literature for butyrate ester synthesis. It is important to note that direct comparison can be complex due to variations in experimental conditions across different studies.

Lipase SourceCommercial NameSubstrate (Acid)Km (Acid) (M)Substrate (Alcohol)Km (Alcohol) (M)Vmax (μmol/min/mg or mmol/h/g)Reference
Candida antarctica BNovozym® 4352-Ethylhexanoic Acid0.782-Ethyl-1-hexanol1.5137.59 mmol/h/g[5]
Candida rugosa-Butyric Acid0.0746Ethyl Caprate0.1252.861 μmol/min/mg[6]
Aspergillus pseudotamarii (Immobilized)--0.214--0.894 μM/min[7]
Aspergillus pseudotamarii (Free)--3.17--0.549 μM/min[7]

Note: The data presented is for butyrate or structurally similar esters, as comprehensive kinetic data for this compound synthesis across a wide range of lipases is not consolidated in a single source. The values serve as a comparative baseline.

Expert Insights and Discussion
  • Substrate Affinity (Km): A lower Km value indicates a higher affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations. From the available data, Candida rugosa lipase shows a significantly higher affinity for butyric acid (Km = 0.0746 M) compared to Novozym® 435's affinity for the bulkier 2-ethylhexanoic acid (Km = 0.78 M).[5][6] This suggests that for reactions involving short-chain acids, C. rugosa lipase might be more efficient at lower substrate concentrations. In contrast, Novozym® 435 appears to be well-suited for substrates with larger steric hindrance, although it requires higher concentrations to reach half of its maximum velocity.

  • Maximum Reaction Rate (Vmax): Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. Novozym® 435 exhibits a very high Vmax (37.59 mmol/h/g) for the synthesis of 2-ethylhexyl-2-ethylhexanoate, indicating its high catalytic efficiency under saturating substrate conditions.[5] This makes it a prime candidate for industrial processes where high throughput is desired.

  • Immobilization Effects: The data for Aspergillus pseudotamarii lipase clearly demonstrates the benefits of immobilization. The immobilized form shows a drastically lower Km (0.214 mM vs. 3.17 mM for the free enzyme) and a higher Vmax (0.894 µM/min vs. 0.549 µM/min).[7] Immobilization not only enhances substrate affinity and reaction rate but also improves thermal stability and reusability, which are critical factors for cost-effective industrial applications.[7][8]

  • Substrate Inhibition: It is crucial to consider that high concentrations of substrates, particularly the acid, can lead to competitive inhibition of the lipase.[1][6] This phenomenon is observed when the substrate binds to the enzyme in a non-productive manner, hindering the catalytic process. Kinetic studies are essential to identify the optimal substrate concentration range that maximizes the reaction rate without causing significant inhibition.

Conclusion

The kinetic analysis of different lipases reveals significant variations in their performance for the synthesis of this compound and related esters. Novozym® 435, derived from Candida antarctica lipase B, stands out due to its high Vmax, making it highly effective for large-scale production, despite its lower affinity for the substrates compared to other lipases.[5][9] On the other hand, lipases like the one from Candida rugosa may be more suitable for processes where lower substrate concentrations are employed due to their higher substrate affinity.[6]

Ultimately, the selection of the optimal lipase depends on a holistic evaluation of kinetic parameters, operational stability, reusability, and cost. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in the development of efficient and sustainable enzymatic ester synthesis processes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylhexyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 2-Ethylhexyl butyrate (CAS: 25415-84-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety data and regulatory principles, designed to provide a clear, actionable framework for your laboratory's chemical hygiene plan.

Section 1: Hazard Identification and Chemical Profile

Understanding the specific hazards of a chemical is the foundational step in its safe management. This compound, also known as Butyric Acid 2-Ethylhexyl Ester, is a colorless liquid commonly used in flavor and fragrance applications[1][2]. While its toxicological properties have not been exhaustively investigated, available data indicates that it must be handled as a hazardous substance requiring specific disposal protocols.

The primary concerns revolve around its potential environmental impact and its characteristics as a combustible liquid. It is crucial to prevent its entry into drains or waterways, as it may cause long-lasting harmful effects to aquatic life[3][4].

Table 1: Key Properties and Hazards of this compound

PropertyDetailsSource(s)
CAS Number 25415-84-3[3][5]
Synonyms Butyric Acid 2-Ethylhexyl Ester, Octyl Butyrate[1][2]
Appearance Colorless to almost colorless clear liquid[1]
Health Hazards May cause skin, eye, and respiratory irritation. Avoid breathing vapors or mists.[3][6]
Environmental Hazards Potential for long-lasting harmful effects to aquatic life. Do not let the chemical enter drains or sewer systems.[3][4]
Disposal Classification Must be disposed of as hazardous waste.[6][7]

Section 2: Pre-Disposal Risk Assessment and Waste Segregation

The cornerstone of safe chemical waste management is the prevention of unintended reactions. Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or fire. Therefore, this compound waste must be segregated.

Causality of Segregation: this compound is an ester. Esters can react with strong acids to generate heat, along with alcohols and acids. More critically, strong oxidizing acids can trigger a vigorous exothermic reaction, potentially igniting the reaction products[8]. Similarly, mixing esters with alkali metals or hydrides can generate flammable hydrogen gas[8].

Core Principle: Never mix this compound waste with other chemical waste streams unless their compatibility is explicitly confirmed. It should be collected in a dedicated, properly labeled hazardous waste container[9].

Section 3: Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a self-validating system for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

  • Gloves: Chemical-impermeable gloves (e.g., Nitrile) are required[3][10].

  • Eye Protection: Wear safety glasses with side shields or goggles[4].

  • Protective Clothing: A standard laboratory coat is mandatory. For larger quantities or in case of splashes, consider a flame-retardant antistatic protective clothing[11].

Step 2: Waste Collection and Containerization Proper containment is critical to prevent leaks and ensure safe transport.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with esters. High-density polyethylene (HDPE) or the original container are suitable choices[9][12].

  • Headroom: Do not fill the container to the brim. Leave at least 10% of headspace to allow for vapor expansion[12].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume[9][12].

  • Sealing: Keep the waste container securely sealed at all times, except when adding waste[9][12].

Step 3: Segregated Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Incompatibles: Ensure the container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents[12].

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks[9].

Step 4: Arranging for Final Disposal Disposal of chemical waste is highly regulated and must be performed by certified professionals.

  • Licensed Disposal: The material must be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing[3].

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste container[9]. Do not attempt to dispose of this chemical through standard trash or sewer systems[3].

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to minimize risk.

  • For Small Spills (<50 mL):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood[10].

    • Wearing appropriate PPE, absorb the spill using an inert, non-combustible material such as vermiculite, sand, or a commercial absorbent like Chemizorb®[10].

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal[8][10].

    • Clean the affected area thoroughly.

  • For Large Spills (>50 mL):

    • Evacuate personnel to a safe area, keeping people upwind of the spill[3].

    • Remove all sources of ignition from the vicinity[3].

    • Prevent the spill from entering drains, sewers, or waterways by using barriers or absorbents[3].

    • Contact your institution's EHS or emergency response team immediately for assistance with cleanup and disposal[9].

Section 5: Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Collect Waste (Liquid or Contaminated Solids) C->D E Label Container Correctly: 'Hazardous Waste' 'this compound' D->E F Seal Container Securely E->F G Store in Designated Area (Segregated, Ventilated, Secondary Containment) F->G H Container is Full or Project is Complete G->H I Contact EHS/Licensed Contractor for Waste Pickup H->I J Document Waste Transfer I->J spill Spill Occurs spill_proc Follow Emergency Spill Procedures spill->spill_proc spill_proc->D

References

A Senior Application Scientist's Guide to Handling 2-Ethylhexyl Butyrate: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory chemical safety requires a blend of rigorous protocol and an intuitive understanding of risk. For a compound like 2-Ethylhexyl butyrate, a common fragrance and flavoring agent, the readily available safety data can appear contradictory. This guide provides a comprehensive operational plan, moving beyond mere compliance to instill a culture of proactive safety. Here, we will dissect the "why" behind each procedural step, ensuring that every action is a self-validating component of a secure research environment.

Immediate Safety Briefing: The Essentials

Before handling this compound, a foundational understanding of its primary risks is crucial. While some assessments classify it as non-hazardous under OSHA's Hazard Communication Standard, other data points, particularly regarding transport and potential irritation, command a cautious approach[1][2].

Core Hazards:

  • Skin & Eye Contact: May cause mild skin irritation upon prolonged or repeated contact[3][4]. Direct eye contact can lead to irritation.

  • Inhalation: Inhalation of vapors or mists, especially at elevated temperatures or in poorly ventilated areas, may cause respiratory irritation[5].

  • Combustibility: The compound is a combustible liquid. Vapors can form flammable mixtures with air and travel to an ignition source[3][6].

Minimum Required PPE:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or goggles[2].

  • Hand Protection: Chemically resistant gloves (Nitrile rubber is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat.

Hazard Deep Dive: The Rationale for Caution

The key to robust safety is understanding causality. Why do we mandate specific PPE? The answer lies in the physicochemical properties of this compound and its potential interactions with biological systems.

  • Dermal Absorption: As an ester, this compound has lipophilic properties, suggesting it can be absorbed through the skin. While acute toxicity is low, the principle of minimizing chemical exposure is paramount. Therefore, wearing gloves is not just a barrier against surface irritation but a critical measure to prevent systemic exposure[7].

  • Vapor Pressure and Inhalation Risk: Although not highly volatile at room temperature, operations involving heating, aerosolizing, or large surface area exposure (like in a spill) will increase the concentration of vapor in the air. This necessitates handling the compound in a well-ventilated area or a chemical fume hood to keep exposure below any potential irritation threshold.

  • Flammability Concerns: The flash point of related esters like ethyl butyrate is relatively low, indicating that it can ignite at temperatures found in a laboratory setting[3]. This underpins the strict requirement to keep it away from ignition sources and to use non-sparking tools for transfers[6][7][8].

Safety & Physical Properties Summary

For quick reference, the following table summarizes key quantitative data for similar, well-documented esters, which should be considered representative for establishing safe handling procedures.

PropertyValueSignificance for HandlingSource
Flash Point ~24°C - 26°C (for Ethyl Butyrate)Vapors can ignite at room temperature. Prohibits handling near open flames or sparks.[3][8]
Auto-ignition Temp. ~463°C (for Ethyl Butyrate)The substance will self-ignite at this temperature without an external ignition source.[3]
Vapor Density >1 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, increasing fire risk.
OSHA PEL Not EstablishedLack of a limit does not imply safety. Exposure should be minimized.[2][7]

Operational Plan: Step-by-Step Handling Protocol

This section details a standard laboratory workflow for preparing a stock solution of this compound, integrating the necessary PPE and safety controls at each stage.

Protocol: Preparation of a 100 mM Stock Solution in Ethanol

Objective: To safely and accurately prepare a 100 mM solution of this compound.

Materials:

  • This compound

  • Anhydrous Ethanol (ACS Grade)

  • Volumetric flasks and caps (Class A)

  • Glass pipettes or calibrated micropipettes

  • Beakers

  • Analytical balance

Personal Protective Equipment (PPE):

  • Safety goggles

  • Nitrile gloves

  • Flame-retardant lab coat

Procedure:

  • Preparation and Pre-Use Checks:

    • Work Area Setup: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Place a spill pad on the work surface.

    • PPE Inspection: Don your lab coat, safety goggles, and gloves. Inspect gloves for any signs of degradation or punctures before use.

    • Grounding: If transferring large volumes from a metal container, ensure the container and receiving vessel are properly grounded and bonded to prevent static discharge[7][8].

  • Weighing the Compound:

    • Aliquot Transfer: In the chemical fume hood, carefully pour an approximate amount of this compound into a clean, dry beaker. Immediately recap the primary container.

    • Measurement: Use a pipette to transfer the required mass of this compound (calculated based on its density) into a tared volumetric flask on an analytical balance. Rationale: This minimizes the risk of spills and contamination of the balance.

  • Solubilization:

    • Solvent Addition: While still in the fume hood, add approximately half the final volume of ethanol to the volumetric flask.

    • Mixing: Gently swirl the flask to dissolve the this compound.

    • Bringing to Volume: Once dissolved, carefully add ethanol until the meniscus reaches the calibration mark on the neck of the flask.

  • Finalization and Storage:

    • Labeling: Cap the volumetric flask and invert it several times to ensure homogeneity. Label the flask clearly with the chemical name, concentration, solvent, date, and your initials.

    • Storage: Store the solution in a tightly sealed, properly labeled container within a flammables cabinet, away from heat and oxidizing agents[6].

  • Cleanup:

    • Waste Disposal: Dispose of any contaminated pipette tips, wipes, or spill pads in a designated hazardous waste container.

    • Glassware: Clean all glassware thoroughly.

    • PPE Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste stream. Remove your lab coat and wash your hands thoroughly with soap and water[7].

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_final 3. Finalization cluster_cleanup 4. Cleanup & Disposal prep_hood Verify Fume Hood Operation prep_ppe Don & Inspect PPE (Goggles, Gloves, Coat) prep_hood->prep_ppe prep_area Prepare Work Area (Spill Pad, Grounding) prep_ppe->prep_area handle_aliquot Aliquot Chemical in Fume Hood prep_area->handle_aliquot Proceed to Handling handle_weigh Weigh/Measure Compound handle_aliquot->handle_weigh handle_mix Dissolve & Dilute to Final Volume handle_weigh->handle_mix final_label Label Container (Name, Conc., Date) handle_mix->final_label Solution Prepared final_store Store in Flammables Cabinet final_label->final_store clean_waste Dispose of Contaminated Materials in HazWaste final_store->clean_waste End of Procedure clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash cluster_prep cluster_prep cluster_handling cluster_handling cluster_final cluster_final cluster_cleanup cluster_cleanup

Caption: A procedural workflow for the safe handling of this compound.

Contingency and Disposal Plan

Even with meticulous planning, accidents can happen. A robust safety plan includes clear, actionable steps for emergencies and waste disposal.

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and eliminate all ignition sources[1][8].

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill kit[6].

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[1][6].

    • Clean the affected area thoroughly.

First Aid
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes[1][6]. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][6]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].

Waste Disposal

All waste generated from handling this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Containers: Place all contaminated materials in a clearly labeled, sealed container.

  • Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations[2]. Do not dispose of it in standard laboratory trash or down the drain[1]. Consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.

By internalizing not just the "what" but the "why" of these safety protocols, you contribute to a laboratory environment where trust in procedure is absolute, and scientific discovery can proceed with confidence and security.

References

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